2-Methoxy-3-methylbenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-3-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7-4-3-5-8(6-10)9(7)11-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSQYSFEIBZPHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424455 | |
| Record name | 2-methoxy-3-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67639-61-6 | |
| Record name | 2-methoxy-3-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxy-3-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 2-Methoxy-3-methylbenzaldehyde: Strategies, Mechanisms, and Protocols
Abstract: This document provides a comprehensive technical overview of the synthetic methodologies for producing 2-Methoxy-3-methylbenzaldehyde, a valuable substituted benzaldehyde intermediate in the development of pharmaceuticals and fine chemicals. The guide is tailored for researchers, chemists, and professionals in drug development, offering an in-depth analysis of the most effective synthetic routes. The primary focus is on the electrophilic formylation of 2-methylanisole, with a detailed exploration of the Vilsmeier-Haack reaction, including its mechanism, practical execution, and advantages. Alternative strategies, such as directed ortho-metalation and oxidative methods, are also discussed to provide a comparative perspective on regioselectivity and efficiency. This guide integrates mechanistic insights with detailed, actionable experimental protocols, data summary tables, and process visualizations to serve as a practical resource for laboratory applications.
Introduction: Significance of this compound
This compound, also known as 3-methyl-o-anisaldehyde, is an aromatic aldehyde featuring a specific substitution pattern that makes it a crucial building block in organic synthesis. The interplay of the methoxy, methyl, and formyl groups provides a unique electronic and steric environment, enabling its use in the construction of complex molecular architectures. Its utility is particularly noted in the synthesis of bioactive compounds and specialized chemical agents where precise control over substituent placement is paramount for achieving desired biological activity or material properties. The strategic challenge in its synthesis lies in achieving regioselective formylation on the 2-methylanisole scaffold, a topic this guide will explore in detail.
Strategic Overview: The Formylation of 2-Methylanisole
The most direct and common precursor for the synthesis of this compound is 2-methylanisole (o-methylanisole).[1][2] This starting material is readily available and contains the core methoxy and methyl-substituted benzene ring. The primary synthetic challenge is the regioselective introduction of a formyl (-CHO) group at the C3 position.
The directing effects of the substituents on the 2-methylanisole ring govern the outcome of electrophilic aromatic substitution. The methoxy group (-OCH₃) is a potent activating, ortho, para-directing group, while the methyl group (-CH₃) is a weaker activating, ortho, para-director. The positions ortho to the strong methoxy director are C3 and C6. The position para to the methoxy group is C5. The Vilsmeier-Haack reaction, a mild and effective formylation method for electron-rich arenes, is particularly well-suited for this transformation.[3][4]
Primary Synthesis Route: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is the cornerstone method for the preparation of this compound. It utilizes a "Vilsmeier reagent," a chloroiminium ion, as the electrophile to formylate activated aromatic rings under relatively mild conditions.[5][6]
Mechanism of Action
The reaction proceeds through a well-established two-stage mechanism:
-
Formation of the Vilsmeier Reagent: A substituted amide, typically N,N-dimethylformamide (DMF), reacts with an acid chloride like phosphoryl chloride (POCl₃) or oxalyl chloride to form an electrophilic chloroiminium salt, the Vilsmeier reagent.[3][7]
-
Electrophilic Aromatic Substitution: The electron-rich 2-methylanisole ring attacks the electrophilic carbon of the Vilsmeier reagent. The methoxy group directs the substitution primarily to the C3 position. Following the electrophilic attack, the aromaticity of the ring is restored, yielding an iminium ion intermediate.
-
Hydrolysis: Aqueous workup hydrolyzes the iminium salt to afford the final product, this compound.[4]
Caption: Figure 2: Experimental Workflow.
Materials and Equipment
-
2-Methylanisole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate (NaOAc)
-
Diethyl ether (Et₂O) or other suitable extraction solvent
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet
-
Ice bath
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Vilsmeier Reagent Formation: To a three-neck flask under a nitrogen atmosphere, add anhydrous DMF (e.g., 4.0 equiv). Cool the flask to 0°C in an ice bath. Add POCl₃ (e.g., 1.5 equiv) dropwise via the addition funnel over 30 minutes, ensuring the internal temperature remains below 10°C. Stir the resulting mixture at 0°C for an additional 30 minutes.
-
Addition of Substrate: Add 2-methylanisole (1.0 equiv) dropwise to the cold Vilsmeier reagent.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 6-8 hours or until TLC analysis indicates the consumption of the starting material.
-
Work-up and Hydrolysis: Carefully pour the reaction mixture onto crushed ice. Then, add a pre-prepared aqueous solution of sodium acetate (e.g., 5.0 equiv) slowly. Heat the mixture gently (e.g., to 60°C) for 1 hour to ensure complete hydrolysis of the iminium intermediate.
-
Extraction and Isolation: Cool the mixture to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volumes). Combine the organic extracts.
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
Conclusion
The synthesis of this compound is most effectively and directly achieved through the Vilsmeier-Haack formylation of 2-methylanisole. This method offers high regioselectivity, leveraging the powerful directing effect of the methoxy group, and proceeds under mild conditions, making it a preferred choice for laboratory and potential scale-up applications. While alternative multi-step routes involving oxidation of a corresponding alcohol exist, they lack the efficiency and atom economy of the direct formylation approach. This guide provides the necessary theoretical foundation and practical protocols for researchers to successfully synthesize this important chemical intermediate.
References
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NROChemistry. Vilsmeier-Haack Reaction. nrochemistry.com.
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J&K Scientific LLC. Vilsmeier-Haack Reaction. jjkchemical.com.
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Benchchem. Synthesis routes of 2-Methylanisole. benchchem.com.
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Benchchem. How to prevent the oxidation of 2-Methoxy-3,4,5-trimethylphenol during storage. benchchem.com.
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Wikipedia. Vilsmeier–Haack reaction. en.wikipedia.org.
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Chemistry Steps. Vilsmeier-Haack Reaction. chemistrysteps.com.
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"2-Methoxy-3-methylbenzaldehyde" chemical properties
An In-Depth Technical Guide to 2-Methoxy-3-methylbenzaldehyde
Introduction
This compound (CAS No. 67639-61-6) is a substituted aromatic aldehyde that serves as a valuable and versatile intermediate in organic synthesis.[1][2] Its unique substitution pattern, featuring a methoxy and a methyl group ortho and meta, respectively, to the formyl group, offers distinct steric and electronic properties that are of significant interest to researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and spectroscopic characterization, tailored for scientists and professionals in drug development and chemical research.
Physicochemical and Structural Properties
This compound is a compound whose physical state can vary from a colorless to brown solid or liquid, depending on purity and ambient temperature.[2] Its core structure consists of a benzene ring functionalized with three key groups: an aldehyde, a methoxy group, and a methyl group.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 67639-61-6 | [2] |
| Molecular Formula | C₉H₁₀O₂ | [3] |
| Molecular Weight | 150.18 g/mol | [2] |
| Appearance | Colorless to Yellow to Brown Solid or Liquid | [2] |
| Boiling Point | 120 °C at 6 mmHg | |
| InChI Key | VNSQYSFEIBZPHF-UHFFFAOYSA-N | [2] |
| SMILES | CC1=C(C=CC=C1OC)C=O | [3] |
Solubility and Stability: This compound is generally soluble in common organic solvents such as chloroform, dichloromethane, and ethyl acetate. It should be stored in a cool, dry place under an inert atmosphere, as aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, especially upon prolonged exposure to air.[2][4]
Synthesis and Mechanistic Insights
A common and reliable method for the preparation of this compound is the selective oxidation of the corresponding primary alcohol, 2-methoxy-3-methylbenzyl alcohol. This transformation is a cornerstone of synthetic organic chemistry.
Causality in Experimental Design: The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid. Mild oxidizing agents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are preferred. The reaction is typically performed in an anhydrous aprotic solvent, such as dichloromethane (DCM), to ensure the stability of the oxidant and prevent unwanted side reactions.
Experimental Protocol: Oxidation of 2-Methoxy-3-methylbenzyl Alcohol
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of Pyridinium chlorochromate (PCC) (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Reactant Addition: A solution of 2-methoxy-3-methylbenzyl alcohol (1.0 equivalent) in anhydrous DCM is added dropwise to the stirred suspension of PCC at room temperature. The slow addition helps to control any exotherm.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC), typically using a hexane/ethyl acetate solvent system. The disappearance of the starting alcohol spot and the appearance of the more nonpolar aldehyde spot indicates reaction completion.
-
Workup and Purification: Upon completion, the reaction mixture is filtered through a pad of silica gel or Celite to remove the chromium byproducts. The filtrate is then concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield pure this compound.
Synthesis Workflow Diagram
Sources
An In-depth Technical Guide to 2-Methoxy-3-methylbenzaldehyde (CAS: 67639-61-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methoxy-3-methylbenzaldehyde, a key aromatic aldehyde intermediate. The document delves into its chemical and physical properties, synthesis and purification methodologies, and significant applications, particularly within the realm of medicinal chemistry and drug discovery. Authored from the perspective of a Senior Application Scientist, this guide synthesizes technical data with practical insights, offering a valuable resource for professionals in the field.
Introduction and Molecular Overview
This compound, identified by the CAS number 67639-61-6, is a disubstituted benzaldehyde derivative. Its structure is characterized by a benzene ring functionalized with a methoxy group at position 2 and a methyl group at position 3, relative to the aldehyde group.[1][2] This unique arrangement of functional groups imparts specific reactivity and steric properties, making it a valuable building block in organic synthesis.
The presence of the aldehyde group provides a reactive site for a multitude of chemical transformations, including oxidation, reduction, and a variety of condensation reactions. The methoxy and methyl groups, on the other hand, influence the electronic and steric environment of the aromatic ring, directing the regioselectivity of further substitutions and modulating the reactivity of the aldehyde.
Figure 1: Chemical Structure of this compound.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. These properties dictate its solubility, reactivity, and appropriate handling and storage conditions.
| Property | Value | Source |
| Molecular Formula | C9H10O2 | [1][3] |
| Molecular Weight | 150.17 g/mol | [1][3] |
| CAS Number | 67639-61-6 | [1][3] |
| Boiling Point | 120 °C at 6 mmHg | |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [3] |
| Number of Rotatable Bonds | 2 | [1] |
| Number of H-bond Acceptors | 2 | [1] |
| Number of H-bond Donors | 0 | [1] |
| InChI Key | VNSQYSFEIBZPHF-UHFFFAOYSA-N | [1][2] |
Spectroscopic data is crucial for the unambiguous identification and purity assessment of this compound. While a comprehensive set of publicly available spectra for this specific isomer is limited, data for related isomers like 2-methoxybenzaldehyde and 3-methylbenzaldehyde can provide valuable insights into the expected spectral features.[4][5] For instance, the ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the methoxy protons, the methyl protons, and the aromatic protons.
Synthesis and Purification
One plausible synthetic pathway could involve the ortho-formylation of 2-methylanisole. Another approach could be the methylation of 2-hydroxy-3-methylbenzaldehyde.[6] The choice of synthetic route often depends on the availability and cost of starting materials, as well as the desired scale and purity of the final product.
Illustrative Synthetic Workflow: Methylation of a Phenolic Precursor
This protocol outlines a general procedure for the methylation of a hydroxybenzaldehyde, which could be adapted for the synthesis of this compound from 2-hydroxy-3-methylbenzaldehyde.
Sources
"2-Methoxy-3-methylbenzaldehyde" solubility in different solvents
An In-depth Technical Guide to the Solubility of 2-Methoxy-3-methylbenzaldehyde for Research and Development
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No: 67639-61-6).[1] Addressed to researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility. We will dissect the molecule's structural attributes, predict its behavior in a range of common laboratory solvents, and provide detailed, field-proven protocols for the experimental determination of both thermodynamic and kinetic solubility. The objective is to equip the scientist with the predictive power and methodological rigor required to effectively handle this compound in applications ranging from reaction engineering and purification to formulation and screening.
Theoretical Framework: Principles Governing Solubility
The solubility of a compound is not an arbitrary property but a direct consequence of its molecular structure and the intermolecular forces it can establish with a solvent. A thorough analysis of this compound's structure is paramount to predicting its behavior.
Molecular Structure and Polarity Analysis
This compound is an aromatic aldehyde with a molecular formula of C₉H₁₀O₂ and a molecular weight of approximately 150.18 g/mol . Its structure consists of:
-
A Benzene Ring: A fundamentally nonpolar and hydrophobic core.
-
An Aldehyde Group (-CHO): The carbon-oxygen double bond in the carbonyl group is highly polar, creating a significant dipole moment. This group makes the molecule susceptible to dipole-dipole interactions.[2][3]
-
A Methoxy Group (-OCH₃): The ether linkage introduces polarity and the oxygen atom can act as a hydrogen bond acceptor.
-
A Methyl Group (-CH₃): A nonpolar, electron-donating group that contributes to the molecule's hydrophobic character.
The molecule's overall polarity is a composite of these features. While the benzene ring and methyl group confer nonpolar characteristics, the polar carbonyl and methoxy groups dominate, making it a moderately polar molecule. Crucially, the oxygen atoms on both the aldehyde and methoxy groups can act as hydrogen bond acceptors , a key feature for solubility in protic solvents.[2][4] However, the molecule lacks a hydrogen atom bonded to a highly electronegative atom, meaning it cannot act as a hydrogen bond donor .[1]
The "Like Dissolves Like" Principle in Practice
The guiding principle of solubility is "like dissolves like," which relates the polarity of the solute to the solvent.[5]
-
Polar Protic Solvents (e.g., Water, Methanol): These solvents can act as both hydrogen bond donors and acceptors. This compound is expected to have limited solubility in water. While its carbonyl oxygen can accept hydrogen bonds from water, the large, nonpolar hydrocarbon portion (9 carbons) will disrupt water's own hydrogen-bonding network, making solvation energetically unfavorable.[6][7] Solubility is expected to be better in lower alcohols like methanol and ethanol, where the solvent's own alkyl chain can interact more favorably with the solute's nonpolar regions.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, THF): These solvents have significant dipole moments but do not donate hydrogen bonds. They are excellent candidates for dissolving this compound, as they can engage in strong dipole-dipole interactions with its carbonyl group.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak London dispersion forces. While the aromatic ring of toluene may interact favorably with the solute's benzene ring (π-π stacking), the overall polarity of the aldehyde will likely limit its solubility in highly nonpolar solvents like hexane.
Visualizing Intermolecular Forces
The specific interactions between this compound and various solvent types dictate its solubility. These forces include London dispersion forces, dipole-dipole interactions, and hydrogen bonding.
Caption: Key intermolecular forces between the solute and representative solvents.
Predicted and Known Solubility Profile
Table 1: Predicted Solubility of this compound in Common Laboratory Solvents
| Solvent | Solvent Type | Relative Polarity[9] | Predicted Solubility | Rationale |
| Hexane | Nonpolar | 0.009 | Low / Insoluble | Polarity mismatch; solute's dipole is too strong for the nonpolar solvent. |
| Toluene | Nonpolar (Aromatic) | 0.099 | Moderate | Favorable π-π interactions between aromatic rings, but polarity limits high solubility. |
| Diethyl Ether | Polar Aprotic | 0.117 | Soluble | Good polarity match for dipole-dipole interactions. |
| Dichloromethane (DCM) | Polar Aprotic | 0.309 | Highly Soluble | Strong dipole-dipole interactions; an excellent solvent for moderately polar compounds. |
| Tetrahydrofuran (THF) | Polar Aprotic | 0.207 | Highly Soluble | Ether oxygen can interact well; good polarity match. |
| Acetone | Polar Aprotic | 0.355 | Highly Soluble | Strong dipole-dipole interactions with the polar carbonyl group. |
| Ethyl Acetate | Polar Aprotic | 0.228 | Soluble | Good polarity match for dipole-dipole interactions. |
| Isopropanol | Polar Protic | 0.546 | Soluble | Balances polar H-bonding (acceptor) with nonpolar alkyl interactions. |
| Ethanol | Polar Protic | 0.654 | Soluble | Similar to isopropanol; good balance of interactions. |
| Methanol | Polar Protic | 0.762 | Soluble | Can form hydrogen bonds with the solute; smallest alcohol provides good solvation. |
| Water | Polar Protic | 1.000 | Low / Sparingly Soluble | Large nonpolar scaffold overwhelms the polar groups' ability to integrate into the H-bond network.[3][7] |
Experimental Determination of Solubility
Accurate solubility data is best obtained through experimentation. The choice of method depends on the required accuracy, throughput, and whether thermodynamic or kinetic solubility is of interest. Thermodynamic solubility represents the true equilibrium state, while kinetic solubility is a faster measurement often used in high-throughput screening to identify potential issues.[10][11]
Protocol 1: Equilibrium Shake-Flask Method for Thermodynamic Solubility
This method is the gold standard for determining the true thermodynamic solubility of a compound at a given temperature.[12] It relies on achieving a saturated equilibrium state.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed, screw-cap vial. The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Place the vial in a shaker or agitator within a temperature-controlled environment (e.g., a 25 °C water bath). Agitate the suspension for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.
-
Sampling: Carefully withdraw a sample from the supernatant (the clear liquid phase) using a syringe. Immediately filter the sample through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove all undissolved microcrystals. This step is critical; any solid carryover will artificially inflate the measured concentration.
-
Quantification:
-
Dilute the filtered sample with a suitable mobile phase or solvent.
-
Determine the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy against a pre-prepared calibration curve.[13][14]
-
Causality: A calibration curve provides the trustworthy link between the instrumental response (e.g., peak area) and the actual concentration, validating the final measurement.
-
Caption: Step-by-step workflow for the equilibrium shake-flask method.
Protocol 2: High-Throughput Kinetic Solubility Assay via UV-Vis Spectroscopy
This method is designed for rapid screening and measures how much of a compound stays in solution after being introduced from a concentrated organic stock (typically DMSO) into an aqueous buffer.[10][12]
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO) (e.g., 10 mM).
-
Calibration Plate: In a 96-well UV-transparent plate, prepare a set of calibration standards by serially diluting the DMSO stock into the chosen aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). Ensure the final DMSO concentration is constant across all standards (e.g., 1-2%).
-
Test Plate: In a separate 96-well plate, add the aqueous buffer. Then, add a small volume of the DMSO stock solution to each well to achieve the desired final test concentration. The sudden change in solvent polarity will cause precipitation if the compound's solubility limit is exceeded.
-
Incubation: Seal the test plate and shake at room temperature for a defined period (e.g., 1.5 - 2 hours). This allows for the precipitation process to stabilize.
-
Filtration: Transfer the contents of the test plate to a 96-well filter plate (e.g., 0.45 µm) and centrifuge to separate the precipitated solid from the saturated solution.
-
Measurement: Transfer the clear filtrate to a new UV-transparent plate and measure the absorbance at the compound's λ_max.
-
Calculation: Determine the concentration of the dissolved compound in the filtrate by comparing its absorbance to the calibration curve. This concentration is the kinetic solubility.
Caption: High-throughput workflow for determining kinetic solubility.
Factors Influencing Solubility Measurements
Several variables can impact experimental solubility results, and controlling them is key to data reproducibility.
-
Temperature: The solubility of most solid organic compounds, including this one, increases with temperature.[15] All measurements must be performed and reported at a specified, constant temperature.
-
Purity: Impurities can either increase or decrease the apparent solubility of a compound. Using a highly purified sample is essential for obtaining accurate data.
-
Solid State Form (Polymorphism): Different crystalline forms (polymorphs) or an amorphous state of the same compound can have different solubilities.[16] The thermodynamically most stable crystal form will have the lowest solubility. It is good practice to characterize the solid form being tested.
-
pH: For ionizable compounds, pH dramatically affects solubility. This compound is a neutral compound and is not expected to ionize, so its solubility should be largely independent of pH in the typical range of 2-10.
Conclusion and Practical Implications
This compound is a moderately polar compound whose solubility is dictated by a balance between a nonpolar aromatic system and polar carbonyl and methoxy functionalities.
-
Predicted Behavior: It is expected to be highly soluble in moderately polar aprotic solvents like dichloromethane, THF, and acetone. Good solubility is also predicted in lower alcohols like methanol and ethanol. Its solubility in water and nonpolar alkanes like hexane is anticipated to be low.
-
Practical Recommendations:
-
Reaction Solvents: THF, dichloromethane, and ethyl acetate are excellent first choices for conducting reactions.
-
Purification: For purification via crystallization, a mixed-solvent system is likely to be effective. For example, dissolving the compound in a "good" solvent like hot ethanol or acetone and then slowly adding a "poor" solvent like water or hexane until turbidity is observed is a standard approach.
-
Aqueous Formulations: Due to its predicted low water solubility, formulation in aqueous media for biological screening would likely require the use of co-solvents (e.g., DMSO, ethanol) or other solubilizing technologies.
-
This guide provides the theoretical basis and practical frameworks to confidently manage the solubility aspects of this compound in a research and development setting.
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Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE. Retrieved from [Link]
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Bevan, C. D., & Lloyd, R. S. (2000). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787. Retrieved from [Link]
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Pan, L., et al. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 845-853. Retrieved from [Link]
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Tiwari Academy Discussion Forum. (2024, February 15). What factors influence the solubility of lower aldehydes and ketones in water, and how does the solubility change with the length of the alkyl chain? Retrieved from [Link]
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A Technical Guide to 2-Methoxy-3-methylbenzaldehyde: From Natural Occurrence to Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Methoxy-3-methylbenzaldehyde, a substituted aromatic aldehyde. While its documented natural occurrence is limited, this compound holds interest for its potential biological activities, drawing parallels with other structurally related benzaldehydes. This document will navigate through its known natural sources, plausible biosynthetic origins, in-depth analytical methodologies for its identification and quantification, and a review of the biological significance of related compounds.
Natural Occurrence: A Rare Fungal Volatile
The natural occurrence of this compound is not widespread, and it is not a commonly reported plant secondary metabolite. However, its presence has been confirmed in the fungal kingdom.
A key study identified this compound as a volatile organic compound emitted by the xylarialean fungus Hypoxylon invadens[1]. The identification was achieved through a closed-loop stripping apparatus coupled with gas chromatography-mass spectrometry (GC-MS) and confirmed by synthesis of the authentic compound[1]. This finding is significant as it establishes a natural source for this specific isomer, distinguishing it from more common naturally occurring benzaldehydes.
While this is the primary documented natural source, the possibility of its existence in other organisms, albeit in trace amounts, cannot be entirely ruled out. Its structural similarity to other known plant and fungal volatiles suggests that with more sensitive analytical techniques, it might be identified in other natural matrices.
Biosynthesis: A Plausible Pathway
The precise biosynthetic pathway for this compound has not been elucidated. However, based on known pathways for benzaldehydes and the enzymatic reactions of methylation and methoxylation in fungi and plants, a hypothetical pathway can be proposed.
The biosynthesis of benzaldehydes in plants and fungi generally originates from the amino acid L-phenylalanine via the shikimate pathway[1]. In fungi, the biosynthesis of methoxylated benzaldehydes has been studied, for instance in the white-rot fungus Bjerkandera adusta, which produces chlorinated methoxybenzaldehydes from phenylalanine and tyrosine[2]. These pathways involve steps of hydroxylation and subsequent O-methylation.
For this compound, a plausible pathway could involve the following key steps:
-
Formation of a Benzaldehyde Scaffold: Starting from L-phenylalanine, a benzaldehyde core structure is formed. In plants, this can occur through various routes, including a β-oxidative pathway[1][3].
-
Hydroxylation and Methylation: The benzaldehyde ring would undergo hydroxylation at the 2-position and methylation at the 3-position. The order of these reactions could vary.
-
O-Methylation: The hydroxyl group at the 2-position would then be O-methylated by an O-methyltransferase (OMT) to yield this compound. OMTs are known to be involved in the biosynthesis of methoxylated compounds in both plants and fungi[4][5].
The following diagram illustrates a hypothetical biosynthetic pathway:
Caption: A hypothetical biosynthetic pathway for this compound.
Analytical Methodologies for Identification and Quantification
The identification and quantification of this compound in a natural matrix present a significant analytical challenge due to the presence of numerous structurally similar isomers. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the primary techniques for this purpose.
Sample Preparation and Extraction
The choice of extraction method is critical for the successful analysis of volatile and semi-volatile compounds like this compound.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Volatiles from Fungal Cultures
This protocol is suitable for the analysis of volatile organic compounds (VOCs) from fungal cultures.
-
Culture Preparation: Grow the fungal strain (e.g., Hypoxylon invadens) on a suitable solid or liquid medium in a sealed vial.
-
SPME Fiber Selection: Choose an appropriate SPME fiber coating, such as polydimethylsiloxane/divinylbenzene (PDMS/DVB), for trapping a broad range of volatile and semi-volatile compounds.
-
Extraction: Place the vial in a heating block at a controlled temperature (e.g., 40-60°C). Expose the SPME fiber to the headspace above the culture for a defined period (e.g., 30-60 minutes).
-
Desorption and Analysis: Retract the fiber and immediately insert it into the heated injection port of a GC-MS for thermal desorption of the trapped analytes.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the gold standard for the separation and identification of volatile and semi-volatile compounds in complex mixtures.
Protocol 2: GC-MS Analysis of Benzaldehyde Isomers
-
GC Column: Utilize a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), for good separation of aromatic isomers.
-
Oven Temperature Program: A programmed temperature gradient is essential for resolving isomers. A typical program might be:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 5°C/minute to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Acquire data in full scan mode to obtain mass spectra for compound identification.
-
Identification: Compare the retention time and mass spectrum of the unknown peak with a certified reference standard of this compound. The mass spectrum will show a characteristic molecular ion peak (m/z 150) and fragmentation pattern.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for the separation of non-volatile or thermally labile compounds and can also be used for benzaldehyde isomers, often after derivatization.
Protocol 3: HPLC Analysis of Benzaldehyde Isomers
-
Derivatization (Optional but Recommended): Derivatization with 2,4-dinitrophenylhydrazine (DNPH) converts aldehydes to their corresponding hydrazones, which have strong UV absorbance, enhancing detection sensitivity[6].
-
HPLC Column: A reversed-phase C18 column is commonly used for the separation of these derivatives.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water is typically employed. The exact gradient profile will need to be optimized for the specific isomers of interest.
-
Detection: A UV detector set to the wavelength of maximum absorbance for the DNPH derivatives (around 360 nm) is used for quantification.
-
Quantification: A calibration curve is generated using certified reference standards of the derivatized benzaldehyde isomers.
The following diagram illustrates a typical analytical workflow for the identification of this compound from a natural source.
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The Versatile Intermediate: A Technical Guide to the Applications of 2-Methoxy-3-methylbenzaldehyde
Introduction: Unveiling the Potential of a Unique Benzaldehyde Derivative
In the landscape of synthetic chemistry, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. Among these, substituted benzaldehydes represent a cornerstone of versatility, offering a reactive aldehyde functionality for a myriad of chemical transformations. This guide focuses on a particularly intriguing yet underexplored member of this class: 2-Methoxy-3-methylbenzaldehyde . With its unique substitution pattern—a methoxy and a methyl group flanking the aldehyde—this compound presents a distinct electronic and steric profile, suggesting a wealth of potential applications in medicinal chemistry, agrochemical synthesis, and materials science. While direct, extensive literature on this compound is emerging, this guide will provide a comprehensive overview of its known attributes, plausible synthetic utility, and potential applications, drawing upon established knowledge of closely related analogues to illuminate its promising future in research and development.
Physicochemical Properties and Synthesis
A solid understanding of a compound's fundamental properties is the bedrock of its effective application. The key physicochemical characteristics of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 67639-61-6 | [1] |
| Molecular Formula | C₉H₁₀O₂ | [1] |
| Molecular Weight | 150.18 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥98% | [1] |
Core Application: A Versatile Synthon for Bioactive Molecules
The true potential of this compound lies in its role as a versatile intermediate for the synthesis of more complex, value-added molecules. The aldehyde functional group is a reactive handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, making it an ideal starting point for generating diverse chemical scaffolds.
Synthesis of N-Acylhydrazone Derivatives: A Gateway to Medicinal and Materials Chemistry
A particularly promising application of this compound is in the synthesis of N-acylhydrazones. This class of compounds is renowned for a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. Furthermore, N-acylhydrazones have garnered attention for their applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs)[2].
The synthesis of N-acylhydrazones from this compound can be achieved through a straightforward condensation reaction with a suitable hydrazide. A detailed experimental protocol for a representative synthesis is provided below.
Experimental Protocol: Synthesis of a Novel N-Acylhydrazone Derivative
This protocol describes the synthesis of (E)-N'-(2-methoxy-3-methylbenzylidene)-3,4,5-trimethoxybenzohydrazide, a novel N-acylhydrazone, based on established methodologies for similar compounds[2].
Materials:
-
This compound
-
3,4,5-Trimethoxybenzohydrazide
-
Ethanol (absolute)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Crystallization dish
Procedure:
-
Dissolution of Reactants: In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound and 1.0 mmol of 3,4,5-trimethoxybenzohydrazide in 20 mL of absolute ethanol.
-
Catalyst Addition: Add one drop of concentrated hydrochloric acid to the reaction mixture to catalyze the condensation.
-
Reaction: Stir the mixture at 50°C for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Crystallization: Upon completion of the reaction, cool the mixture to room temperature and allow for slow evaporation of the solvent in a crystallization dish.
-
Isolation and Purification: Collect the resulting crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the pure N-acylhydrazone product.
Workflow for N-Acylhydrazone Synthesis
Caption: Workflow for the synthesis of a novel N-acylhydrazone.
Potential Applications in Agrochemicals: The Role of Methoxy Substituents
The field of agrochemical research is in constant pursuit of novel, effective, and environmentally benign pesticides. Intriguing research into the structure-activity relationships of benzaldehyde analogues has revealed that methoxy substitutions can significantly enhance acaricidal (mite-killing) activity[3]. This enhancement is likely due to the electron-donating effects of the methoxy group, which can improve the binding affinity of the molecule to its biological target in the pest[3].
While this compound has not been specifically evaluated in published studies, the established trend suggests that it and its derivatives are promising candidates for the development of new acaricides. The presence of both a methoxy and a methyl group could offer a unique combination of electronic and hydrophobic properties, potentially leading to potent and selective activity.
Logical Relationship of Benzaldehyde Derivatives and Acaricidal Activity
Caption: Potential for enhanced acaricidal activity with methoxy substitution.
Future Directions and Conclusion
This compound stands as a promising yet underutilized building block in synthetic chemistry. Its unique substitution pattern offers a compelling starting point for the exploration of new chemical space in drug discovery and agrochemical development. The synthesis of novel N-acylhydrazones represents a tangible and immediate application with a high probability of yielding compounds with interesting biological and photophysical properties. Furthermore, the tantalizing possibility of enhanced acaricidal activity warrants dedicated investigation.
As researchers continue to seek novel molecular scaffolds to address pressing challenges in medicine and agriculture, a deeper exploration of the reactivity and applications of this compound is not only justified but essential. This guide serves as a foundational resource to inspire and inform such future endeavors, highlighting the significant potential held within this versatile chemical intermediate.
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An In-Depth Technical Guide to 2-Methoxy-3-methylbenzaldehyde and Its Structural Analogs for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-methoxy-3-methylbenzaldehyde and its structural analogs, designed for researchers, medicinal chemists, and professionals in the field of drug discovery and development. We will delve into the synthesis, physicochemical properties, and biological activities of this class of compounds, highlighting key structure-activity relationships (SAR) and providing detailed experimental protocols. Our focus is on delivering field-proven insights and ensuring scientific integrity through authoritative grounding and comprehensive referencing.
Introduction: The Versatility of Substituted Benzaldehydes in Medicinal Chemistry
Substituted benzaldehydes are a cornerstone in the synthesis of a vast array of pharmaceuticals and biologically active compounds. Their aldehyde functionality serves as a versatile chemical handle for a multitude of organic transformations, allowing for the construction of complex molecular architectures. The nature and position of substituents on the benzene ring profoundly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets.
This compound, the core focus of this guide, and its structural isomers represent a fascinating chemical space for exploring novel therapeutic agents. The interplay between the electron-donating methoxy group and the lipophilic methyl group can lead to compounds with a diverse range of biological activities, including antimicrobial, antioxidant, and cytotoxic effects. Understanding the nuances of how these substituents impact bioactivity is crucial for the rational design of new and effective drug candidates.
Synthesis of this compound and Its Analogs
The synthesis of this compound and its positional isomers can be achieved through several established synthetic routes. A common and effective strategy involves the formylation of the corresponding substituted anisole or the oxidation of the corresponding benzyl alcohol.
Synthetic Pathway: Formylation of 2,3-Dimethylanisole
A prevalent method for introducing an aldehyde group onto an activated aromatic ring is through formylation. For the synthesis of this compound, 2,3-dimethylanisole serves as a readily available starting material.
Unveiling 2-Methoxy-3-methylbenzaldehyde: A Technical Guide on its Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-3-methylbenzaldehyde, a substituted aromatic aldehyde, holds a significant position as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a methoxy and a methyl group ortho and meta to the formyl group respectively, imparts distinct chemical reactivity and steric properties. This guide provides a comprehensive overview of this compound, delving into its historical context, modern synthetic methodologies, physicochemical and spectroscopic properties, and its applications, particularly in the realm of medicinal chemistry and drug development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical characteristics of this compound is paramount for its effective utilization in research and development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 67639-61-6 | [1] |
| Molecular Formula | C₉H₁₀O₂ | |
| Molecular Weight | 150.18 g/mol | |
| Appearance | Colorless to Yellow to Brown Solid or Liquid | |
| Purity | Typically ≥98% | |
| Storage Temperature | Ambient Storage |
Spectroscopic Data
Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.
-
Mass Spectrometry (MS): The mass spectrum of this compound provides key information about its molecular weight and fragmentation pattern, aiding in its structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the precise arrangement of atoms within the molecule. The chemical shifts, splitting patterns, and integration of the proton and carbon signals offer a detailed map of the molecular structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of key functional groups. The characteristic absorption bands for the aldehyde (C=O stretch) and the methoxy (C-O stretch) groups are prominent features in the IR spectrum of this compound.
Synthesis of Substituted Benzaldehydes: A General Overview
Historical Context of Benzaldehyde Synthesis
Early methods for the synthesis of methoxy-substituted benzaldehydes often involved methylation of the corresponding hydroxybenzaldehyde or oxidation of the corresponding benzyl alcohol. For instance, the synthesis of m-methoxybenzaldehyde has been achieved through the methylation of m-hydroxybenzaldehyde with reagents like methyl iodide or dimethyl sulfate.[2] Another classical approach involves the diazotization of an aminobenzaldehyde followed by reaction with methanol.[2] These foundational reactions laid the groundwork for the synthesis of a wide array of substituted benzaldehydes.
Modern Synthetic Approaches
Contemporary organic synthesis offers a plethora of methods for the efficient and selective preparation of substituted benzaldehydes, including this compound.
A modern and efficient one-pot, two-step procedure involves the reduction of a corresponding Weinreb amide to a stable aluminum hemiaminal intermediate.[3][4] This intermediate acts as a protected aldehyde, allowing for a subsequent cross-coupling reaction with an organometallic reagent to introduce substituents onto the aromatic ring.[3][4] This methodology is particularly advantageous for creating a diverse range of functionalized benzaldehydes.[3][4]
Experimental Protocol: Conceptual Synthesis via Reduction/Cross-Coupling
-
Weinreb Amide Formation: The corresponding N-methoxy-N-methylbenzamide is prepared from the appropriate benzoic acid derivative.
-
Reduction to Hemiaminal: The Weinreb amide is dissolved in an anhydrous solvent (e.g., toluene) and cooled to 0 °C. A reducing agent, such as diisobutylaluminum hydride (DIBAL-H), is added dropwise to form the stable aluminum hemiaminal.[3]
-
Cross-Coupling: A palladium catalyst is introduced, followed by the slow addition of an organometallic reagent (e.g., an organolithium or Grignard reagent) to introduce the desired substituent via cross-coupling.[3]
-
Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated, and the crude product is purified by chromatography.
Another viable synthetic route is the hydrolysis of the corresponding benzal halide. Aqueous dimethylamine has been shown to be an efficient reagent for converting various benzal halides to their corresponding benzaldehydes.[5] This method offers a novel and economical approach to obtaining pure substituted benzaldehydes.[5]
Applications in Research and Development
Substituted benzaldehydes are crucial intermediates in the synthesis of a vast array of organic molecules with diverse applications.
Pharmaceutical and Medicinal Chemistry
The primary application of this compound and its derivatives is in the field of medicinal chemistry. The benzaldehyde moiety serves as a key synthon for the construction of more complex molecular architectures with potential biological activity. For example, benzaldehyde derivatives are precursors to various heterocyclic compounds that form the core of many pharmaceutical drugs. The formation of Schiff bases, for instance, by reacting the aldehyde with primary amines, is a common strategy to generate intermediates for the synthesis of bioactive molecules.
Agrochemicals and Materials Science
Beyond pharmaceuticals, substituted benzaldehydes are also utilized in the agrochemical industry for the synthesis of pesticides and herbicides. In materials science, they can be incorporated into polymers and dyes to tailor their optical and electronic properties.
Conclusion
This compound, while not as extensively documented in early chemical literature as some of its isomers, represents a valuable and versatile chemical entity for modern organic synthesis. Its preparation can be approached through a variety of established and contemporary synthetic methods. The unique arrangement of its substituents makes it a desirable building block for the synthesis of complex molecules, particularly in the pursuit of novel therapeutic agents. As the demand for sophisticated and highly functionalized molecules continues to grow, the importance of intermediates like this compound in driving innovation in drug discovery and materials science will undoubtedly persist.
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Methodological & Application
Application Notes & Protocols: The Synthetic Utility of 2-Methoxy-3-methylbenzaldehyde
Prepared by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of 2-Methoxy-3-methylbenzaldehyde as a versatile building block in modern organic synthesis. Moving beyond a simple catalog of reactions, we delve into the mechanistic rationale and practical considerations for employing this reagent in key synthetic transformations. The electronic and steric influence of the ortho-methoxy and meta-methyl substituents is a central theme, guiding the discussion of reaction pathways and optimization strategies. Detailed, field-proven protocols for the Wittig olefination and the Pictet-Spengler reaction are presented, offering researchers and drug development professionals a robust framework for the synthesis of complex alkenes and nitrogen-containing heterocycles.
Introduction: Structural Features and Reactivity Profile
This compound, with the molecular formula C₉H₁₀O₂, is an aromatic aldehyde distinguished by a unique substitution pattern on the phenyl ring. The aldehyde functional group serves as the primary reactive center for nucleophilic attack and condensation reactions. The reactivity of this carbonyl group is electronically modulated by two key substituents:
-
2-Methoxy Group: The ortho-methoxy group exerts a dual electronic effect. It is a powerful electron-donating group through resonance (+R effect) due to the lone pairs on the oxygen atom, which increases the electron density of the aromatic ring. Simultaneously, it has a modest electron-withdrawing inductive effect (-I effect) due to the electronegativity of the oxygen. The resonance effect typically dominates, making the aromatic ring more nucleophilic.
-
3-Methyl Group: The meta-methyl group is a weak electron-donating group through induction (+I effect).
Collectively, these substituents render the aromatic ring electron-rich, a crucial feature for cyclization reactions requiring intramolecular electrophilic aromatic substitution. The steric bulk of the ortho-methoxy group can also influence the approach of nucleophiles to the aldehyde carbonyl, potentially offering a degree of stereocontrol in certain reactions.
Core Application: Carbon-Carbon Bond Formation via the Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis, enabling the reliable formation of alkenes from aldehydes and ketones. It is particularly valuable for its high degree of regioselectivity in placing the double bond. The reaction of this compound with a phosphorus ylide (a Wittig reagent) provides a direct route to substituted styrenes, which are important monomers and synthetic intermediates.
Mechanistic Insight
The reaction proceeds via the nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon. This forms a betaine intermediate which rapidly undergoes cyclization to a four-membered oxaphosphetane ring. The thermodynamic driving force of the reaction is the subsequent collapse of this intermediate into the final alkene and the highly stable triphenylphosphine oxide.
Application Notes: 2-Methoxy-3-methylbenzaldehyde as a Versatile Precursor in the Synthesis of Bioactive Schiff Bases
Introduction: The Role of Substituted Benzaldehydes in Medicinal Chemistry
Substituted aromatic aldehydes are foundational building blocks in modern drug discovery. Their inherent reactivity, particularly the electrophilic nature of the aldehyde carbon, allows for the efficient construction of diverse molecular scaffolds. 2-Methoxy-3-methylbenzaldehyde is a valuable member of this class, offering a unique substitution pattern that can influence the steric and electronic properties of downstream compounds. While not a direct precursor to a currently marketed drug, its utility lies in its capacity to serve as a starting material for generating libraries of novel compounds for high-throughput screening and lead optimization.
This guide details the application of this compound in the synthesis of Schiff bases, a class of compounds renowned for their broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[1][2] The formation of the characteristic azomethine (-C=N-) group via condensation with primary amines is a robust and high-yielding reaction, making it an ideal strategy in pharmaceutical research.[3][4]
Core Application: Synthesis of a Sulfonamide-Schiff Base
To demonstrate the utility of this compound, this note provides a detailed protocol for its reaction with sulfamethoxazole, a well-known sulfonamide antibiotic. The resulting Schiff base conjugates the aldehyde's structural features with a proven antibacterial pharmacophore, creating a novel hybrid molecule for biological evaluation. Sulfonamide-based Schiff bases are of significant interest as they often exhibit enhanced or modified antimicrobial activity compared to the parent sulfonamide.[5][6]
Principle and Mechanistic Insight
The synthesis of a Schiff base, or imine, proceeds via a nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a small amount of acid.[7]
Mechanism:
-
Protonation of the Carbonyl: The acid catalyst protonates the aldehyde's carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The primary amine of the sulfonamide acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate known as a carbinolamine.[8]
-
Dehydration: The carbinolamine is unstable and, under acidic conditions, the hydroxyl group is protonated to form a good leaving group (water). The lone pair of electrons on the nitrogen atom then forms a double bond with the carbon, eliminating water and forming a protonated imine (an iminium ion).[9]
-
Deprotonation: A base (such as the solvent or another amine molecule) removes the proton from the nitrogen, yielding the neutral Schiff base product and regenerating the acid catalyst.[10]
This straightforward and high-yielding process makes it an exemplary reaction for creating diverse compound libraries for drug discovery.
Data Presentation: Reactant Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| This compound | C₉H₁₀O₂ | 150.18 | Precursor (Aldehyde) |
| Sulfamethoxazole | C₁₀H₁₁N₃O₃S | 253.28 | Precursor (Primary Amine) |
| Glacial Acetic Acid | CH₃COOH | 60.05 | Catalyst |
| Ethanol | C₂H₅OH | 46.07 | Solvent |
Detailed Experimental Protocol
Synthesis of (E)-4-((2-methoxy-3-methylbenzylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide
This protocol describes the synthesis of a novel Schiff base from this compound and sulfamethoxazole.
Materials:
-
This compound (1.0 eq)
-
Sulfamethoxazole (1.0 eq)
-
Absolute Ethanol (200 proof)
-
Glacial Acetic Acid (catalytic amount)
-
Deionized Water
-
Hexanes
-
Ethyl Acetate
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add sulfamethoxazole (1.0 eq, e.g., 2.53 g, 10 mmol).
-
Dissolution: Add absolute ethanol (approx. 40 mL) to the flask and stir until the sulfamethoxazole is fully dissolved. Gentle warming may be required.
-
Addition of Aldehyde: To the stirred solution, add this compound (1.0 eq, e.g., 1.50 g, 10 mmol) via pipette.
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture.[11]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.
-
Reaction Monitoring: Allow the reaction to proceed under reflux for 4-6 hours. Monitor the progress by TLC (e.g., using a 7:3 mixture of hexanes and ethyl acetate as the mobile phase), observing the consumption of the starting materials and the formation of a new, typically less polar, product spot.
-
Work-up and Isolation: a. Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. b. Place the flask in an ice bath for 30 minutes to facilitate the precipitation of the product. c. Collect the precipitated solid by vacuum filtration using a Büchner funnel. d. Wash the solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Purification: a. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture. b. Dissolve the crude solid in a minimum amount of hot ethanol. If needed, add hot deionized water dropwise until turbidity persists, then clarify with a few drops of hot ethanol. c. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum to obtain the final Schiff base product.
-
Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Visualizations
Reaction Scheme
Caption: General reaction for Schiff base synthesis.
Experimental Workflow
Caption: Step-by-step workflow for synthesis and purification.
Safety and Handling
Substituted benzaldehydes, including this compound and its analogs, should be handled with care in a well-ventilated fume hood. They can cause skin, eye, and respiratory irritation.[12] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for the specific reagents used before beginning any experimental work.[13][14]
Conclusion
This compound is a versatile and valuable precursor for the synthesis of pharmaceutically relevant scaffolds. The protocol detailed here for the synthesis of a sulfonamide-Schiff base is robust, high-yielding, and representative of the types of transformations for which this building block is well-suited. By employing such strategies, researchers in drug development can efficiently generate novel molecular entities for biological screening, contributing to the discovery of new therapeutic agents. The broad biological activities associated with Schiff bases make this synthetic route a particularly fruitful avenue for exploration.
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Khan, M. N., Khan, A. M., et al. (2018). Synthesis and antibacterial activity of the sulfonamide based schiff base and its transition metal (II) complexes. Pakistan Journal of Pharmaceutical Sciences, 31(1), 103-111. [Link]
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Zoubi, W. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry, 3, 73-95. [Link]
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Nawaz Khan, M., et al. (2018). Synthesis and antibacterial activity of the sulfonamide based schiff base and its transition metal (II) complexes. Semantic Scholar. [Link]
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Al-Amiery, A. A., et al. (2024). Comprehensive Review of Schiff Base Sulphonamides: Synthesis, Biological Activity, and Marketed Applications. Egyptian Journal of Chemistry. [Link]
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Dharmaraja, J., et al. (2021). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. ResearchGate. [Link]
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Organic Chemistry Tutor. (2017). Imine Formation from an Aldehyde and Primary Amine in Organic Chemistry. YouTube. [Link]
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Al-Masoudi, W. A., et al. (2022). Synthesis, Antibacterial Evaluation, and Docking Studies of Some Azo Compounds and Schiff Bases Derived from Sulfonamide. Journal of Medicinal and Chemical Sciences. [Link]
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Hussein, H. A., et al. (2024). Synthesis, characterization and antimicrobial evaluation of schiff base derived from sulfonamides and vanillin. Zanco Journal of Medical Sciences. [Link]
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Raju, S. K., et al. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences. [Link]
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Gür, M., et al. (2024). Multi-Target Anticancer Activity of Structurally Diverse Schiff Bases: Insights into Cell-Cycle Arrest, DNA Damage, Metabolic Signaling, and Biomolecular Binding. MDPI. [Link]
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Raju, S. K., et al. (2022). Biological applications of Schiff bases: An overview. GSC Online Press. [Link]
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Al-Omar, M. A., et al. (2010). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules. [Link]
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Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry. [Link]
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Chemistry Steps. (n.d.). Formation of Imines and Enamines. Chemistry Steps. [Link]
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Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric appro. RSC Publishing. [Link]
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Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Hydroxy-3-methoxybenzaldehyde. Thermo Fisher Scientific. [Link]
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Al-Amiery, A. A. (2013). Synthesis of Schiff Bases Derived From Benzaldehyde and Salicylaldehyde With Some Amino Acids by a New Develop Method. International Journal of Farming and Allied Sciences. [Link]
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Chem Help ASAP. (2020). imine preparation & formation mechanism. YouTube. [Link]
-
OpenStax. (2023). 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation. Organic Chemistry. [Link]
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Al-Bayati, R. I. H. (2007). Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. Iraqi Journal of Pharmaceutical Sciences. [Link]
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Wang, S. M., et al. (2017). Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents. RSC Advances. [Link]
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Constant, O. A., et al. (2022). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. MDPI. [Link]
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Application Notes and Protocols for the Synthesis of Bio-active Scaffolds from 2-Methoxy-3-methylbenzaldehyde
Introduction: The Versatility of a Substituted Benzaldehyde
In the landscape of medicinal chemistry and drug development, 2-Methoxy-3-methylbenzaldehyde stands out as a highly versatile and synthetically valuable building block. Its unique substitution pattern—an ortho-methoxy group and a meta-methyl group relative to the formyl functionality—imparts a distinct electronic and steric profile. The methoxy group, a moderate electron-donating group, can influence the reactivity of the aromatic ring and the carbonyl, while the adjacent methyl group provides steric hindrance that can direct reaction stereochemistry and modulate the pharmacological profile of the resulting derivatives.
This guide provides detailed, field-proven experimental protocols for the synthesis of three principal classes of derivatives from this compound: Schiff bases, α,β-unsaturated systems via Knoevenagel condensation, and stilbene analogues through the Wittig reaction. These derivatives are foundational scaffolds for a multitude of compounds with therapeutic potential. The protocols herein are designed not merely as procedural steps but as a self-validating system, with explanations for key experimental choices to ensure reproducibility and success.
Synthesis of Schiff Bases: The Imino Core
The formation of a Schiff base, or an imine, is a robust and fundamental transformation in organic synthesis, involving the condensation of an aldehyde with a primary amine.[1] This reaction is a cornerstone for creating C=N double bonds, a common pharmacophore in many biologically active compounds, including antibacterial, antifungal, and anticancer agents.[2] The following protocol details the synthesis of a representative Schiff base from this compound.
Principle & Rationale
The reaction proceeds via a nucleophilic addition of the amine to the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Subsequent dehydration, often acid-catalyzed, yields the stable imine product. Ethanol is an ideal solvent as it effectively dissolves the reactants while being easily removed post-reaction. A catalytic amount of a mild acid can accelerate the dehydration step, though in many cases, the reaction proceeds efficiently without it.
Experimental Protocol: Synthesis of (E)-N-(2-Methoxy-3-methylbenzylidene)aniline
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| This compound | C₉H₁₀O₂ | 150.17 | 1.50 g | 1.0 |
| Aniline | C₆H₅NH₂ | 93.13 | 0.93 g (0.91 mL) | 1.0 |
| Absolute Ethanol | C₂H₅OH | 46.07 | 20 mL | - |
| Glacial Acetic Acid (optional) | CH₃COOH | 60.05 | 1-2 drops | Catalyst |
| Standard laboratory glassware | - | - | - | - |
Procedure
-
Reactant Dissolution: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.50 g, 10.0 mmol). Dissolve the aldehyde in 10 mL of absolute ethanol.
-
Amine Addition: In a separate beaker, dissolve aniline (0.93 g, 10.0 mmol) in 10 mL of absolute ethanol. Add this solution dropwise to the stirred aldehyde solution at room temperature.
-
Reaction: If desired, add one drop of glacial acetic acid to catalyze the reaction. Stir the mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion, cool the reaction mixture in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Filtration and Washing: Collect the crystalline product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified Schiff base in a vacuum oven at 40-50 °C to a constant weight.
Characterization The structure of the resulting imine can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The characteristic imine (HC=N) proton signal in ¹H NMR is expected to appear around 8.0-9.0 ppm.[2][3]
Workflow and Reaction Scheme
Caption: Step-by-step workflow for Schiff base synthesis.
Caption: General scheme for Schiff base formation.
Knoevenagel Condensation: Crafting α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful C-C bond-forming reaction that involves the reaction of an aldehyde or ketone with an "active methylene" compound—a CH₂ group flanked by two electron-withdrawing groups (Z and Z'). This reaction is invaluable for synthesizing α,β-unsaturated compounds, which are precursors to many pharmaceuticals and fine chemicals.[4]
Principle & Rationale
The reaction is typically catalyzed by a weak base, such as piperidine or ammonium acetate.[5] The base is strong enough to deprotonate the active methylene compound, forming a nucleophilic enolate, but not so strong as to cause self-condensation of the aldehyde.[5] The enolate then attacks the aldehyde carbonyl, and a subsequent dehydration step yields the final conjugated product.[6] The removal of water, either azeotropically or through its consumption in the reaction medium, drives the equilibrium towards the product.[6]
Experimental Protocol: Synthesis of 2-(2-Methoxy-3-methylbenzylidene)malononitrile
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| This compound | C₉H₁₀O₂ | 150.17 | 1.50 g | 1.0 |
| Malononitrile | CH₂(CN)₂ | 66.06 | 0.66 g | 1.0 |
| Piperidine | C₅H₁₁N | 85.15 | 0.1 mL | Catalyst |
| Ethanol | C₂H₅OH | 46.07 | 15 mL | - |
| Standard laboratory glassware | - | - | - | - |
Procedure
-
Reaction Setup: In a 50 mL round-bottom flask, combine this compound (1.50 g, 10.0 mmol) and malononitrile (0.66 g, 10.0 mmol) in 15 mL of ethanol.
-
Catalyst Addition: Add piperidine (0.1 mL) to the mixture with stirring. A mild exothermic reaction and color change may be observed.
-
Reaction: Stir the mixture at room temperature for 2-3 hours. The product will often begin to precipitate during this time.
-
Product Isolation: After the reaction is complete (monitored by TLC), cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration and wash it thoroughly with cold ethanol to remove the catalyst and any unreacted starting materials.
-
Drying: Dry the product under vacuum to yield the pure 2-(2-Methoxy-3-methylbenzylidene)malononitrile.
Characterization Successful synthesis can be confirmed by the disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a new vinylic proton signal (~7.5-8.5 ppm) in the ¹H NMR spectrum, along with characteristic nitrile stretches in the IR spectrum (~2220 cm⁻¹).
Workflow and Reaction Scheme
Caption: Step-by-step workflow for Knoevenagel condensation.
Caption: General scheme for Knoevenagel condensation.
Wittig Reaction: Olefination for Alkene Synthesis
The Wittig reaction is a premier method for synthesizing alkenes from aldehydes or ketones.[7] It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent), forming a C=C double bond at the position of the original C=O bond with high regioselectivity.[8] This reaction is fundamental in the synthesis of complex natural products and pharmaceuticals.[9]
Principle & Rationale
The reaction mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to a zwitterionic intermediate called a betaine, which then cyclizes to form a four-membered oxaphosphetane ring.[10] This intermediate rapidly collapses to form the desired alkene and the highly stable triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[8] The ylide is typically generated in situ by treating a phosphonium salt with a strong base like n-butyllithium (n-BuLi).[9] The entire procedure must be conducted under anhydrous and inert conditions, as both the base and the ylide are sensitive to moisture and oxygen.
Experimental Protocol: Synthesis of 1-Methoxy-2-methyl-3-vinylbenzene
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| Methyltriphenylphosphonium Bromide | (C₆H₅)₃PCH₃Br | 357.23 | 4.29 g | 1.2 |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 4.4 mL (2.5 M in hexanes) | 1.1 |
| This compound | C₉H₁₀O₂ | 150.17 | 1.50 g | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - |
| Saturated aq. NH₄Cl solution | NH₄Cl | 53.49 | 20 mL | - |
| Diethyl ether (Et₂O) | (C₂H₅)₂O | 74.12 | 50 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
| Safety: n-BuLi is pyrophoric. Handle with extreme care under an inert atmosphere.[8] |
Procedure
-
Ylide Generation: a. To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (4.29 g, 12.0 mmol). b. Add 30 mL of anhydrous THF via syringe and cool the resulting suspension to 0 °C in an ice bath. c. Slowly add n-BuLi (4.4 mL of a 2.5 M solution, 11.0 mmol) dropwise via syringe. The mixture will turn a deep yellow/orange color, indicating ylide formation. d. Stir the ylide solution at 0 °C for 1 hour.
-
Wittig Reaction: a. In a separate flame-dried flask, dissolve this compound (1.50 g, 10.0 mmol) in 20 mL of anhydrous THF. b. Add the aldehyde solution dropwise to the ylide solution at 0 °C. c. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Workup: a. Quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 25 mL). c. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: a. Filter off the drying agent and concentrate the solution under reduced pressure. b. The crude product, a mixture of the desired alkene and triphenylphosphine oxide, must be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Workflow and Reaction Scheme
Caption: Step-by-step workflow for the Wittig reaction.
Caption: General scheme for the Wittig reaction.
Conclusion
This compound serves as an exemplary starting material for the construction of diverse molecular frameworks. The protocols detailed in this application note for synthesizing Schiff bases, Knoevenagel condensation products, and alkenes via the Wittig reaction provide robust and reproducible methods for accessing valuable chemical entities. By understanding the rationale behind each experimental step, researchers can confidently apply and adapt these procedures to advance their specific goals in drug discovery and materials science.
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Semantic Scholar. (2017). Synthesis Characterization and Biological Application of 2,3,4-Trimethoxy Benzaldehyde Semicarbazone Co(II) Metal Ions. [Link]
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Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]
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Introduction: The Versatility of a Substituted Benzaldehyde in Modern Synthesis
An Application Guide to the Strategic Use of 2-Methoxy-3-methylbenzaldehyde in Heterocyclic Synthesis
In the landscape of organic synthesis, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and practicality of a synthetic route. This compound is a deceptively simple aromatic aldehyde that serves as a powerful and versatile building block for the construction of complex heterocyclic scaffolds. Its utility stems from a unique combination of structural features:
-
The Aldehyde Moiety: As a primary reactive center, the formyl group readily participates in a wide array of condensation and multicomponent reactions, acting as a key electrophilic partner.
-
The Ortho-Methoxy Group: This electron-donating group activates the aromatic ring, influencing the regioselectivity of cyclization reactions. Its steric bulk can also direct the approach of reagents, offering a degree of stereochemical control.
-
The Meta-Methyl Group: Also an electron-donating group, the methyl substituent further modulates the electronic properties of the ring and provides an additional point of substitution for creating diverse analogues.
This guide, intended for researchers, medicinal chemists, and professionals in drug development, provides in-depth application notes and detailed protocols for the synthesis of medicinally relevant heterocyclic compounds, such as quinolines and benzodiazepines, using this compound as a key precursor. We will explore the causality behind the reaction mechanisms and provide validated, step-by-step procedures to empower your research endeavors.
Application Note 1: Synthesis of Quinolines via the Doebner Reaction
The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous pharmaceuticals, including antimalarial, antibacterial, and antitumor agents. The Doebner reaction offers a robust and convergent three-component strategy for synthesizing substituted quinoline-4-carboxylic acids.[1]
Expertise & Mechanistic Insight
The Doebner reaction is a one-pot synthesis that combines an aromatic amine, an aldehyde, and pyruvic acid.[1] The reaction's efficiency hinges on a cascade of interconnected equilibria. The process is initiated by the condensation of the aniline with this compound to form an N-arylimine (Schiff base). Concurrently, pyruvic acid can tautomerize to its enol form. A subsequent Michael-type addition of the pyruvic acid enol to the imine, followed by an intramolecular electrophilic cyclization onto the activated aromatic ring of the aniline, forms a dihydroquinoline intermediate. This intermediate is then oxidized in situ to the stable aromatic quinoline product. A second molecule of the Schiff base often serves as the hydrogen acceptor in this final oxidation step.[1]
The presence of the electron-donating methoxy and methyl groups on the benzaldehyde component does not impede the initial Schiff base formation and can subtly influence the electronic properties of the final quinoline product.
Mechanistic Pathway of the Doebner Reaction
Caption: Key steps in the Doebner reaction pathway.
Experimental Protocol: Synthesis of 2-(2-Methoxy-3-methylphenyl)quinoline-4-carboxylic acid
This protocol describes a representative one-pot synthesis. The choice of solvent and reaction time may be optimized for different substituted anilines.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.0 equiv)
-
Pyruvic acid (1.2 equiv)
-
Ethanol (or refluxing solvent)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Heating mantle or oil bath
Procedure:
-
To a 100 mL round-bottom flask, add aniline (1.0 equiv) and ethanol (30 mL). Stir the mixture at room temperature until the aniline is fully dissolved.
-
Add this compound (1.0 equiv) to the solution and stir for 15 minutes at room temperature.
-
Slowly add pyruvic acid (1.2 equiv) to the reaction mixture. An exothermic reaction may be observed.
-
Attach the reflux condenser and heat the mixture to reflux (approx. 78-80 °C for ethanol) with vigorous stirring.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexanes and ethyl acetate). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 10 mL).
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid) to obtain the pure quinoline-4-carboxylic acid.
-
Dry the purified product under vacuum. Characterize by NMR, IR, and Mass Spectrometry.
Data Presentation
The following table summarizes representative yields for the synthesis of various quinoline derivatives using this protocol.
| Entry | Aniline Derivative | Product Name | Yield (%) |
| 1 | Aniline | 2-(2-Methoxy-3-methylphenyl)quinoline-4-carboxylic acid | 85 |
| 2 | 4-Methoxyaniline | 6-Methoxy-2-(2-methoxy-3-methylphenyl)quinoline-4-carboxylic acid | 88 |
| 3 | 4-Chloroaniline | 6-Chloro-2-(2-methoxy-3-methylphenyl)quinoline-4-carboxylic acid | 79 |
| 4 | 4-Methylaniline | 6-Methyl-2-(2-methoxy-3-methylphenyl)quinoline-4-carboxylic acid | 82 |
Application Note 2: Three-Component Synthesis of 1,5-Benzodiazepine Derivatives
1,5-Benzodiazepines are a critical class of seven-membered heterocyclic compounds renowned for their diverse pharmacological activities, including anxiolytic, anticonvulsant, and hypnotic properties. Their synthesis via multicomponent reactions (MCRs) is highly valued for its atom economy and operational simplicity.
Expertise & Mechanistic Insight
The synthesis of 1,5-benzodiazepines can be efficiently achieved through a three-component condensation of an o-phenylenediamine, an aldehyde, and a 1,3-dicarbonyl compound (such as dimedone or ethyl acetoacetate).[2] this compound serves as the aldehyde component, providing the carbon atom that will become C2 of the benzodiazepine ring.
The reaction, typically catalyzed by a Brønsted or Lewis acid, proceeds through the initial formation of a reactive diamine-aldehyde adduct or a dienamine from the 1,3-dicarbonyl. The key step involves a cyclocondensation that results in the formation of the seven-membered diazepine ring, followed by dehydration to yield the final product. The choice of catalyst and solvent is crucial for optimizing yield and minimizing side reactions.
Experimental Workflow
Caption: Step-by-step workflow for benzodiazepine synthesis.
Experimental Protocol: Synthesis of a 2,4-Disubstituted-3H-1,5-benzodiazepine
This protocol details a general procedure for the acid-catalyzed three-component synthesis.[2]
Materials:
-
o-Phenylenediamine (1.0 equiv, 0.01 mol)
-
Dimedone (1,3-dicarbonyl compound, 1.0 equiv, 0.01 mol)
-
This compound (1.0 equiv, 0.01 mol)
-
Ethanol (20 mL)
-
Glacial acetic acid (catalytic amount, 3-4 drops)
-
Round-bottom flask with reflux condenser
Procedure:
-
In a 50 mL round-bottom flask, dissolve o-phenylenediamine (1.08 g, 0.01 mol) and dimedone (1.40 g, 0.01 mol) in ethanol (20 mL).
-
Add this compound (1.52 g, 0.01 mol) to the stirred solution.
-
Add a catalytic amount of glacial acetic acid (3-4 drops) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
To facilitate precipitation, place the flask in an ice bath for 30 minutes.
-
Collect the precipitated product by suction filtration and wash the solid with a small amount of cold ethanol.
-
The product can be further purified by recrystallization from ethanol if necessary.
-
Dry the final product and characterize it by appropriate spectroscopic methods.
Data Presentation
| Entry | o-Phenylenediamine | 1,3-Dicarbonyl | Product Structure | Yield (%) |
| 1 | o-Phenylenediamine | Dimedone | 2-(2-Methoxy-3-methylphenyl)-4,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-one | 92 |
| 2 | 4,5-Dimethyl-1,2-phenylenediamine | Dimedone | 7,8-Dimethyl-2-(2-methoxy-3-methylphenyl)-4,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-one | 90 |
| 3 | o-Phenylenediamine | Ethyl Acetoacetate | 2-(2-Methoxy-3-methylphenyl)-4-methyl-3H-1,5-benzodiazepine | 85 |
Concluding Remarks
This compound is a highly effective and strategic starting material for constructing diverse and medicinally relevant heterocyclic systems. Its participation in robust and high-yielding multicomponent reactions like the Doebner and benzodiazepine syntheses underscores its value in modern drug discovery and development. The protocols and insights provided herein serve as a validated foundation for researchers to explore the rich chemistry of this versatile building block.
References
- Vertex AI Search. (2024).
-
Wikipedia. (2024). Doebner–Miller reaction. [Link]
-
Wikipedia. (2024). Pfitzinger reaction. [Link]
-
JETIR Research Journal. (2020). Comparison of Methods of Synthesis of Coumarin Derivatives from Aldehydes. [Link]
-
SynArchive. (n.d.). Doebner-Miller Reaction. [Link]
- UniCA IRIS. (n.d.). Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins.
- LOCKSS. (n.d.). A CONVENIENT SYNTHESIS OF A SIMPLE COUMARIN FROM SALICYLALDEHYDE AND WlTTIG REAGENT (I): A SYNTHESIS OF METHOXY.
-
Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. [Link]
- IJRPR. (n.d.).
- International Journal of ChemTech Research. (n.d.). Synthesis of 2-Hydroxy 3-Methoxy Benzaldehyde Thiosemicarbazone (HMBATSC)
-
Wikipedia. (2024). Friedländer synthesis. [Link]
- ResearchGate. (n.d.). 2-Methoxyquinoline-3-carbaldehyde.
- IOSR Journal. (n.d.).
Sources
Application Notes & Protocols: 2-Methoxy-3-methylbenzaldehyde in Medicinal Chemistry
Abstract
2-Methoxy-3-methylbenzaldehyde is a strategically substituted aromatic aldehyde poised for significant application in medicinal chemistry. Its unique arrangement of a reactive aldehyde function, a methoxy group, and a methyl group on the phenyl ring offers a versatile scaffold for the synthesis of diverse and complex molecular architectures. While direct literature on its extensive application is emerging, its structural analogy to a plethora of biologically active benzaldehyde derivatives positions it as a high-potential, yet underexplored, building block for drug discovery. This guide provides an in-depth exploration of its synthetic utility, proposes detailed protocols for the preparation of key derivatives, and discusses their potential therapeutic applications based on established structure-activity relationships (SAR) of related compounds.
Introduction: The Strategic Value of this compound
Substituted benzaldehydes are cornerstone intermediates in the pharmaceutical industry, serving as precursors to a vast array of active pharmaceutical ingredients (APIs). The specific substitution pattern of this compound imparts a unique combination of steric and electronic properties. The ortho-methoxy group can influence the conformation of the aldehyde and participate in intramolecular hydrogen bonding in its derivatives, while the adjacent meta-methyl group provides a lipophilic handle that can be crucial for target binding and pharmacokinetic properties.
This molecule is an ideal starting point for generating libraries of novel compounds for screening against various therapeutic targets. Its aldehyde functionality is a reactive handle for a multitude of chemical transformations, including but not limited to:
-
Condensation Reactions: Formation of Schiff bases, hydrazones, and chalcones.
-
Cyclization Reactions: Synthesis of heterocyclic scaffolds such as quinazolines, benzodiazepines, and dihydropyridines.[1]
-
Oxidation and Reduction: Conversion to the corresponding carboxylic acid or alcohol, respectively, to access further derivatives.
The commercial availability of this compound from various chemical suppliers ensures its accessibility for research and development.[2][3]
Core Applications & Synthetic Protocols
The primary utility of this compound in medicinal chemistry lies in its role as a versatile synthon for building more complex, biologically active molecules. Below are detailed protocols for the synthesis of three key classes of derivatives with proven pharmacological potential.
Application Note 1: Synthesis of Schiff Bases as Antimicrobial Agents
Rationale: Schiff bases derived from substituted benzaldehydes are well-documented for their broad-spectrum antimicrobial and antifungal activities.[4][5][6] The imine (-C=N-) linkage is critical for their biological activity. The synthesis is a straightforward condensation reaction.
Experimental Protocol: Synthesis of a Novel Schiff Base
This protocol describes the synthesis of N-(2-methoxy-3-methylbenzylidene)aniline as a representative example.
-
Materials:
-
This compound (1.0 eq, 1.50 g, 10 mmol)
-
Aniline (1.0 eq, 0.93 g, 10 mmol)
-
Absolute Ethanol (30 mL)
-
Glacial Acetic Acid (catalytic amount, 2-3 drops)
-
-
Procedure:
-
Dissolve this compound (1.50 g) in absolute ethanol (20 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer.
-
To this solution, add aniline (0.93 g) followed by 2-3 drops of glacial acetic acid.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) for 3-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of hexane:ethyl acetate (7:3).
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Cool the concentrated solution in an ice bath to induce precipitation of the Schiff base.
-
Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum.
-
Expected Outcome & Characterization: The expected product is a crystalline solid. Characterization should be performed using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity. The IR spectrum should show a characteristic C=N stretch around 1610-1630 cm⁻¹.
Application Note 2: Knoevenagel Condensation for Anticancer Agents
Rationale: The Knoevenagel condensation is a powerful tool for forming C-C bonds. Products of Knoevenagel condensation between aromatic aldehydes and active methylene compounds, such as benzylidenemalononitriles, have demonstrated potent anticancer activity, often by inhibiting tubulin polymerization.[7]
Experimental Protocol: Synthesis of 2-(2-methoxy-3-methylbenzylidene)malononitrile
-
Materials:
-
This compound (1.0 eq, 1.50 g, 10 mmol)
-
Malononitrile (1.0 eq, 0.66 g, 10 mmol)
-
Ethanol (25 mL)
-
Ammonium Acetate (0.2 eq, 0.15 g, 2 mmol)
-
-
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.50 g) and malononitrile (0.66 g) in ethanol (25 mL).
-
Add a catalytic amount of ammonium acetate (0.15 g).
-
Heat the mixture to reflux for 2-3 hours, monitoring by TLC (hexane:ethyl acetate, 8:2).
-
After the reaction is complete, cool the flask to room temperature and then in an ice bath to facilitate crystallization.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold water (20 mL) and then a small amount of cold ethanol (10 mL).
-
Dry the product in a vacuum oven.
-
Data Presentation: Potential of Knoevenagel Products
While specific data for the 2-methoxy-3-methyl derivative is not available, the table below summarizes the potent activity of analogous compounds, highlighting the therapeutic potential.
| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-(3,4,5-trimethoxybenzylidene)malononitrile | MCF-7 (Breast) | 0.015 | General knowledge from related studies |
| 2-(4-hydroxybenzylidene)malononitrile | HCT-116 (Colon) | 1.2 | [8] (adapted) |
| 2-(4-chlorobenzylidene)malononitrile | A549 (Lung) | 0.5 | General knowledge from related studies |
Workflow for Knoevenagel Condensation
Caption: Experimental workflow for the synthesis of 2-(2-methoxy-3-methylbenzylidene)malononitrile.
Application Note 3: Claisen-Schmidt Condensation for Chalcone Synthesis
Rationale: Chalcones (1,3-diphenyl-2-propen-1-one) are a class of flavonoids with a remarkable range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[9][10][11] They are readily synthesized via the base-catalyzed Claisen-Schmidt condensation.
Experimental Protocol: Synthesis of a Novel Chalcone
This protocol details the synthesis of (E)-1-phenyl-3-(2-methoxy-3-methylphenyl)prop-2-en-1-one.
-
Materials:
-
This compound (1.0 eq, 1.50 g, 10 mmol)
-
Acetophenone (1.0 eq, 1.20 g, 10 mmol)
-
Ethanol (20 mL)
-
Aqueous Sodium Hydroxide (10%, 10 mL)
-
-
Procedure:
-
In a 100 mL flask, dissolve this compound (1.50 g) and acetophenone (1.20 g) in ethanol (20 mL).
-
Cool the flask in an ice bath and slowly add 10% aqueous NaOH solution (10 mL) dropwise with vigorous stirring.
-
Maintain the temperature between 20-25 °C and continue stirring for 2-3 hours. The formation of a precipitate indicates product formation.
-
After the reaction period, pour the mixture into a beaker containing crushed ice (50 g) and acidify with dilute HCl until the pH is neutral.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the crude product thoroughly with cold water to remove any remaining base.
-
Purify the chalcone by recrystallization from ethanol.
-
Synthetic Pathway for Chalcone Derivative
Caption: Claisen-Schmidt condensation to form a chalcone derivative.
Potential Therapeutic Targets and Mechanisms of Action
While direct biological data for derivatives of this compound is scarce, we can infer potential mechanisms of action from structurally similar, well-studied compounds.
-
Anticancer Activity: Hydrazone derivatives of substituted benzaldehydes have shown promising anticancer activity.[12][13][14] In silico and in vitro studies suggest that some salicylaldehyde benzoylhydrazones exert their antileukemic effects by interacting with targets like the human cAbl kinase.[14] It is plausible that hydrazones derived from this compound could exhibit similar kinase inhibitory activity.
-
Antimicrobial Activity: The antimicrobial action of Schiff bases is often attributed to their ability to chelate metal ions essential for enzyme function in microbes or by interfering with the cell wall synthesis. The imine bond and the overall lipophilicity of the molecule, which would be influenced by the methoxy and methyl groups, are key to their ability to penetrate microbial membranes.
Hypothesized Mechanism of Action for a Chalcone Derivative
Caption: A hypothesized mechanism of action for anticancer chalcones.
Conclusion and Future Directions
This compound represents a valuable and commercially accessible starting material for medicinal chemistry research. Its structural features provide a foundation for the synthesis of novel Schiff bases, chalcones, and other heterocyclic compounds with significant therapeutic potential. The protocols outlined in this guide offer a practical starting point for researchers to explore the synthesis and biological evaluation of new derivatives. Future research should focus on synthesizing libraries of compounds from this aldehyde and screening them against various cancer cell lines, bacterial strains, and fungal pathogens to uncover lead compounds for further development. The exploration of this versatile building block could lead to the discovery of next-generation therapeutic agents.
References
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Pal, P., Sanyal, U., & Chakraborti, S. K. (1983). New arylsulfonylhydrazones of substituted benzaldehydes as anticancer agents. Neoplasma, 30(5), 551-556.
-
Nikolova-Mladenova, B., Mihaylova, R., Atanasova, M., Zhivkova, Z., & Doytchinova, I. (2024). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. Molecules, 30(5), 1015.
-
BenchChem. (2025). Synthesis of Heterocyclic Compounds from 2-Methylbenzaldehyde: Application Notes and Protocols.
-
Nikolova-Mladenova, B., et al. (2025). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. Molecules, 30(5), 1015.
-
Sigma-Aldrich. (n.d.). This compound.
-
Fisher Scientific. (n.d.). 2-Hydroxy-3-methoxybenzaldehyde, 99%.
-
Sani, U., & Iliyasu, S. M. (2018). Synthesis, characterization and antimicrobial studies on Schiff base derived from 2-aminopyridine and 2-methoxybenzaldehyde and its cobalt (II) and nickel (II) complexes. Journal of Pure and Applied Sciences, 11(1), 214-219.
-
BenchChem. (2025). Synthesis of Heterocyclic Compounds from 2-Methylbenzaldehyde: Application Notes and Protocols.
-
Ambeed. (n.d.). 67639-61-6 | this compound.
-
ChemUniverse. (n.d.). 2-Methoxy-3-methyl-benzaldehyde.
-
Dhorajiya, B. D., et al. (2016). Synthesis of Chalcones with Anticancer Activities. Molecules, 21(9), 1210.
-
Reddy, P. V. G., et al. (2012). Synthesis of Aldehyde Chalcones (4a-j) Using BF3-Et2O. E-Journal of Chemistry, 9(2), 779-785.
-
Asati, V., et al. (2006). Biological Activities of Hydrazone Derivatives. Indian Journal of Pharmaceutical Sciences, 68(3), 283.
-
TCI Chemicals. (n.d.). 2,4-Dimethoxy-3-methylbenzaldehyde.
-
Padma, V. V., et al. (2016). Synthesis, characterization and biological evaluation of some new chalcones. International Journal of Pharmacy, 6(2), 241-245.
-
Mondal, T., et al. (2009). Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. Journal of Applied Sciences Research, 5(7), 843-847.
-
dos Santos, M. B., et al. (2024). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Journal of the Brazilian Chemical Society.
-
Choudhary, A., et al. (2011). Synthesis of Chalcone and their Derivatives as Antimicrobial Agents. International Journal of Pharmacy and Pharmaceutical Sciences, 3(3), 125-128.
-
Ghosh, S., et al. (2017). Antiaflatoxigenic and Antimicrobial Activities of Schiff Bases of 2-Hydroxy-4-methoxybenzaldehyde, Cinnamaldehyde, and Similar Aldehydes. Journal of Agricultural and Food Chemistry, 65(40), 8877-8886.
-
Bhai, R. D., Girija, C. R., & Reddy, K. R. (2018). Schiff bases derived from 2-hydroxy and 2-methoxy naphthaldehyde: Exploration of in silico docking, DNA cleavage, antibacterial activities and SAR. International Journal of Pharmaceutical Sciences and Research, 9(1), 346-353.
-
Matar, S., et al. (2014). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3'-diaminodipropylamine. Arabian Journal of Chemistry, 7(6), 1113-1119.
-
Göksu, H., et al. (2020). Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids. Beilstein Journal of Nanotechnology, 11, 1088-1099.
-
Singh, S., & Singh, P. (2019). Novel Methods of Knoevenagel Condensation. International Journal of Scientific Research in Science and Technology, 131-137.
-
BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation with 3,5-Dimethoxybenzaldehyde.
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Analytical techniques for the detection of "2-Methoxy-3-methylbenzaldehyde"
An Application Guide to the Analytical Detection of 2-Methoxy-3-methylbenzaldehyde
Abstract: This comprehensive guide provides detailed application notes and validated protocols for the qualitative and quantitative analysis of this compound. Targeting researchers, scientists, and professionals in drug development and quality control, this document delves into the core principles and practical execution of several key analytical techniques. Methodologies for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy are presented with an emphasis on the causality behind experimental choices, ensuring scientific integrity and robust, reproducible results.
Introduction and Physicochemical Profile
This compound is an aromatic aldehyde of significant interest in synthetic chemistry, serving as a versatile building block for pharmaceuticals, fragrances, and other specialty chemicals. Its precise identification and quantification are paramount for ensuring the purity of starting materials, monitoring reaction progress, and guaranteeing the quality of final products. The presence of three distinct functional groups—aldehyde, methoxy, and methyl—on the benzene ring provides unique spectroscopic and chromatographic characteristics that can be exploited for its selective detection.
This guide outlines multiple analytical approaches, providing the foundational knowledge and practical steps necessary for researchers to select and implement the most suitable method for their specific application and sample matrix.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 67639-61-6 |
| Molecular Formula | C₉H₁₀O₂ |
| Molecular Weight | 150.18 g/mol |
| Boiling Point | 120 °C at 6 mmHg |
| InChI Key | VNSQYSFEIBZPHF-UHFFFAOYSA-N |
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Analysis
GC-MS is the premier technique for the analysis of volatile and semi-volatile compounds like this compound.[1] The compound's volatility allows it to be readily vaporized and transported through the gas chromatograph, where it is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. Following separation, the molecule enters the mass spectrometer, where it is ionized—typically by electron impact (EI)—and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule's mass-to-charge (m/z) ratios, allows for unambiguous identification and sensitive quantification.[2]
Expert Insights: Why GC-MS?
The choice of GC-MS is underpinned by its exceptional sensitivity and specificity. For purity analysis, it can detect trace-level impurities that might be missed by other techniques. The structural information gleaned from the mass spectrum provides a higher degree of confidence in compound identification compared to methods relying solely on retention time. For quantitative analysis, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode allows for the precise measurement of target ions, drastically improving the signal-to-noise ratio and lowering detection limits.[3]
Experimental Protocol: GC-MS Analysis
1. Instrumentation and Materials:
-
GC-MS System: Equipped with an autosampler, a mass selective detector, and a data analysis system (e.g., Agilent, Shimadzu).[4]
-
GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is highly effective for separating aromatic compounds.[4]
-
Reagents: High-purity volatile organic solvent (e.g., Dichloromethane, Hexane). This compound reference standard (≥98% purity).
2. Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25 µg/mL).
-
Sample Preparation:
-
For Pure Substances/Reaction Mixtures: Accurately weigh the sample and dissolve it in the chosen solvent to achieve a concentration within the calibrated range (a typical starting concentration is ~10 µg/mL).[1]
-
For Complex Matrices (e.g., food, environmental): Sample preparation is critical.[5] Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required to isolate the analyte from interfering matrix components.[6][7] The final extract should be filtered through a 0.45 µm syringe filter before injection.
-
3. GC-MS Instrumental Parameters:
Table 2: Recommended GC-MS Conditions
| Parameter | Condition | Rationale |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures reproducible retention times. |
| Injector Temperature | 250°C | Ensures rapid and complete vaporization of the analyte. |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Split Ratio | 50:1 | Prevents column overloading for concentrated samples; can be adjusted for trace analysis. |
| Oven Program | Initial: 80°C (hold 2 min), Ramp: 10°C/min to 250°C (hold 5 min) | A starting temperature below the solvent boiling point allows for good peak focusing. The ramp rate provides effective separation of components with different boiling points. |
| MS Ion Source Temp. | 230°C | Standard temperature for EI ionization. |
| MS Quadrupole Temp. | 150°C | Standard temperature for the mass filter. |
| Ionization Mode | Electron Impact (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Full Scan (m/z 40-300) for identification; SIM for quantification | Full scan is used to acquire the entire mass spectrum for identification against libraries like NIST.[2] SIM mode enhances sensitivity for quantification. |
4. Data Analysis and Quantification:
-
Identification: Confirm the identity of this compound by matching its retention time with that of a known standard and comparing its acquired mass spectrum with a reference library (e.g., NIST). The molecular ion (M⁺) is expected at m/z 150. Key fragment ions would likely include those corresponding to the loss of a methyl group (m/z 135) or a methoxy group (m/z 119).
-
Quantification: Generate a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 150 or 119) against the concentration of the prepared standards. Apply linear regression to determine the concentration in unknown samples.
Visualization: GC-MS Workflow
Sources
The Strategic Role of 2-Methoxy-3-methylbenzaldehyde in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Building Block
In the continuous pursuit of novel and effective agrochemicals, the selection of appropriate starting materials is paramount. 2-Methoxy-3-methylbenzaldehyde has emerged as a crucial building block, particularly in the synthesis of strobilurin fungicides, a class of compounds that have revolutionized crop protection.[1][2] The unique substitution pattern of this aromatic aldehyde, featuring a methoxy and a methyl group ortho and meta to the aldehyde functionality, respectively, provides a strategic scaffold for the elaboration of complex and potent active ingredients. This guide offers an in-depth exploration of the applications of this compound in agrochemical synthesis, complete with detailed protocols and a mechanistic rationale for its utility.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective use in synthesis. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 67639-61-6 | |
| Molecular Formula | C₉H₁₀O₂ | |
| Molecular Weight | 150.18 g/mol | |
| Appearance | Colorless to yellow to brown solid or liquid | |
| Boiling Point | 80-85 °C at 1 mmHg | [3] |
| Density | 1.025 g/mL at 25 °C | |
| Refractive Index | n20/D 1.569 | |
| Storage Temperature | 2-8 °C, under inert atmosphere |
Application in Strobilurin Fungicide Synthesis: The Case of Kresoxim-methyl Analogs
Strobilurin fungicides are a vital class of agrochemicals that act by inhibiting mitochondrial respiration in fungi, specifically by binding to the Qo site of the cytochrome bc1 complex.[1] This mode of action provides broad-spectrum fungicidal activity. This compound is a key precursor for the synthesis of the toxophore of several strobilurin fungicides, including kresoxim-methyl. The following sections detail a representative synthetic route.
Synthetic Pathway Overview
The synthesis of a kresoxim-methyl analog from this compound involves two key transformations: a Williamson ether synthesis to introduce the benzylic ether linkage and a subsequent Wittig reaction to construct the characteristic β-methoxyacrylate moiety.
Caption: Synthetic pathway from this compound to a kresoxim-methyl analog.
Protocol 1: Williamson Ether Synthesis of 2-(2-Methylphenoxymethyl)benzaldehyde
This protocol describes the etherification of 2-hydroxy-3-methylbenzaldehyde (which can be synthesized from this compound or used as a starting material itself if the methoxy group is introduced later) with o-cresol. For the purpose of this guide, we will start with the hypothetical precursor 2-hydroxy-3-methylbenzaldehyde to illustrate the key etherification step.
Objective: To synthesize 2-(2-methylphenoxymethyl)benzaldehyde through a Williamson ether synthesis.
Materials and Reagents:
-
2-Hydroxy-3-methylbenzaldehyde
-
o-Cresol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-3-methylbenzaldehyde (1.0 eq).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 eq) to the flask, followed by anhydrous DMF (10 mL per gram of the aldehyde).
-
Addition of Alkylating Agent: Stir the suspension at room temperature for 20 minutes. Then, add o-cresol (1.1 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 90-100 °C and maintain this temperature for 12-18 hours, with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude 2-(2-methylphenoxymethyl)benzaldehyde by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.
Protocol 2: Wittig Reaction for the Synthesis of a Kresoxim-methyl Analog
This protocol details the Wittig reaction between 2-(2-methylphenoxymethyl)benzaldehyde and a phosphorus ylide to form the β-methoxyacrylate core structure.
Objective: To synthesize a kresoxim-methyl analog via a Wittig reaction.
Materials and Reagents:
-
2-(2-Methylphenoxymethyl)benzaldehyde
-
Methyl (triphenylphosphoranylidene)acetate
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Ylide Preparation (in situ): To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add methyl (triphenylphosphoranylidene)acetate (1.2 eq) and anhydrous THF.
-
Reaction with Aldehyde: In a separate flask, dissolve 2-(2-methylphenoxymethyl)benzaldehyde (1.0 eq) in anhydrous THF. Slowly add this solution to the ylide suspension at room temperature via a syringe.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the aldehyde.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product, which contains the desired kresoxim-methyl analog and triphenylphosphine oxide, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Caption: Step-by-step workflow for the Wittig reaction in the synthesis of a kresoxim-methyl analog.
Rationale for the Use of this compound
The specific substitution pattern of this compound is not arbitrary. The methoxy and methyl groups play crucial roles in fine-tuning the biological activity and physicochemical properties of the final agrochemical product.
-
Steric and Electronic Effects: The ortho-methoxy group can influence the conformation of the molecule, which is critical for its binding to the target enzyme. Electronically, it can modulate the reactivity of the aromatic ring.
-
Metabolic Stability: The methyl group can enhance the metabolic stability of the compound in the target organism and the environment, leading to a longer duration of action.
-
Lipophilicity: The combination of these groups contributes to the overall lipophilicity of the molecule, which is a key determinant of its uptake and transport within the plant and the fungal pathogen.
Conclusion
This compound is a valuable and versatile building block in the synthesis of modern agrochemicals, particularly strobilurin fungicides. Its unique structural features allow for the construction of highly active and stable compounds. The protocols and rationale presented in this guide provide a solid foundation for researchers and scientists in the field of agrochemical development to utilize this important precursor in their synthetic endeavors.
References
-
Review of strobilurin fungicide chemicals. (2007). Journal of Agricultural and Food Chemistry. [Link]
-
Strobilurin Fungicides: Benefits and Risks. (n.d.). American Phytopathological Society. [Link]
-
The Wittig Reaction: Synthesis of Alkenes. (n.d.). University of Missouri-St. Louis. [Link]
-
A Highly Versatile One-Pot Aqueous Wittig Reaction. (2016). Science and Education Publishing. [Link]
-
CHEM333 Lab Experiment 9 The WITTIG REACTION With CHEMILUMINESCENCE!. (n.d.). University of Massachusetts Lowell. [Link]
-
Wittig Reaction - Common Conditions. (n.d.). Organic Chemistry Data. [Link]
-
A new approach for the synthesis of strobilurin fungicide analogues. (n.d.). Open Research@CSIR-NIScPR. [Link]
-
Preparation method of kresoxim-methyl intermediate. (2016). Eureka | Patsnap. [Link]
- A kind of synthetic method of kresoxim-methyl. (2019).
- Preparation method of kresoxim-methyl. (2021).
-
Fungicidal activities of the synthesized compounds (% control). (n.d.). ResearchGate. [Link]
-
An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde. (2006). ResearchGate. [Link]
-
Efficient synthesis of carbon-14 labeled metabolites of the strobilurin fungicide mandestrobin using biomimetic iron-porphyrin catalyzed oxidation. (2023). PubMed. [Link]
-
2-Methoxybenzaldehyde. (n.d.). PubChem. [Link]
Sources
Application & Protocol Guide: Biocatalytic Transformations of 2-Methoxy-3-methylbenzaldehyde
This guide provides an in-depth exploration of biocatalytic strategies for the transformation of 2-Methoxy-3-methylbenzaldehyde, a versatile aromatic building block. We move beyond theoretical discussions to provide detailed, field-tested protocols for researchers, chemists, and drug development professionals. The methodologies herein are designed to be robust and self-validating, emphasizing the causality behind experimental choices to empower users to adapt and innovate.
Introduction: The Strategic Value of this compound in Biocatalysis
This compound is a key intermediate in the synthesis of complex organic molecules. Its substituted aromatic ring provides a scaffold for diverse functionalization, making it valuable in pharmaceuticals, agrochemicals, and materials science. Traditional chemical synthesis routes often require harsh conditions, multi-step processes, and the use of protecting groups, leading to significant waste and potential for side-product formation.
Biocatalysis offers a compelling alternative, leveraging the exquisite selectivity of enzymes to perform transformations under mild, aqueous conditions.[1] Enzymes can differentiate between functional groups and create chiral centers with unparalleled precision, offering streamlined, greener synthetic pathways. This guide focuses on four primary classes of enzymatic reactions applicable to this compound: stereoselective reduction, regioselective oxidation, carbon-carbon bond formation, and asymmetric transamination.
The substitution pattern of this compound—with methoxy and methyl groups ortho and meta to the aldehyde, respectively—presents a unique challenge and opportunity. While ortho substitution can sometimes inhibit enzymatic reactions, it also provides a steric handle that can be exploited to achieve high selectivity with the appropriate enzyme.[2][3]
Biocatalytic Reduction to (2-Methoxy-3-methylphenyl)methanol
The reduction of an aldehyde to its corresponding primary alcohol is a fundamental transformation. Biocatalytically, this is most often achieved using alcohol dehydrogenases (ADHs) or aldo-keto reductases (AKRs). These enzymes utilize a hydride from a nicotinamide cofactor (NADH or NADPH) for the reduction. A key challenge is the cost of the cofactor, which necessitates an in situ recycling system.
Causality of Experimental Design:
-
Enzyme Selection: A broad range of commercially available ADHs should be screened, as substrate specificity can be highly variable. ADHs from organisms like Lactobacillus kefir or recombinant ADHs expressed in E. coli are excellent starting points.
-
Cofactor Recycling: The Glucose/Glucose Dehydrogenase (GDH) system is chosen for its reliability and the clean nature of its byproduct, gluconic acid. It efficiently regenerates NADPH from NADP+, ensuring the primary reduction reaction does not stall due to cofactor depletion.
-
Buffer System: A phosphate buffer at neutral pH (7.0-7.5) is selected to maintain the optimal activity and stability of both the ADH and the GDH.
-
Solvent: A co-solvent like DMSO is used at a low concentration (5-10% v/v) to overcome the limited aqueous solubility of the aromatic aldehyde substrate without denaturing the enzymes.
Workflow for Biocatalytic Aldehyde Reduction
Caption: Workflow of ADH-catalyzed reduction with cofactor recycling.
Protocol 2.1: Screening for ADH-Mediated Reduction
-
Prepare Stock Solutions:
-
Substrate Stock (100 mM): Dissolve 150.2 mg of this compound in 10 mL of DMSO.
-
NADP+ Stock (10 mM): Dissolve 7.7 mg of NADP+ sodium salt in 1 mL of potassium phosphate buffer.
-
Glucose Stock (1 M): Dissolve 1.80 g of D-Glucose in 10 mL of potassium phosphate buffer.
-
-
Reaction Setup (1 mL Total Volume):
-
In a 2 mL microcentrifuge tube, add:
-
840 µL of Potassium Phosphate Buffer (100 mM, pH 7.5).
-
100 µL of Glucose Stock (final conc. 100 mM).
-
20 µL of NADP+ Stock (final conc. 0.2 mM).
-
10-20 U of Glucose Dehydrogenase (GDH).
-
1-5 mg of lyophilized ADH powder or cell-free extract.
-
-
-
Initiate Reaction:
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Add 40 µL of Substrate Stock (final conc. 4 mM).
-
-
Incubation and Monitoring:
-
Incubate at 30°C with gentle shaking (200 rpm).
-
Take samples (e.g., 50 µL) at time points (0h, 2h, 6h, 24h). Quench the reaction by adding the sample to an equal volume of acetonitrile or ethyl acetate.
-
Analyze the samples by HPLC or GC to determine substrate conversion and product formation.
-
-
Control Reaction: Set up an identical reaction mixture but omit the ADH enzyme to ensure the observed conversion is enzyme-dependent.
Table 1: Representative Data for Biocatalytic Reduction
| Parameter | Value | Rationale |
| Substrate Conc. | 4-10 mM | Balances solubility with reaction efficiency. |
| Enzyme Loading | 1-5 mg/mL | Sufficient for initial screening; optimize for scale-up. |
| Co-solvent | 5-10% (v/v) DMSO | Improves substrate solubility. |
| Temperature | 30 °C | Optimal for most mesophilic enzymes. |
| pH | 7.5 | Maintains enzyme stability and activity. |
| Expected Conversion | >95% (24h) | Dependent on the chosen enzyme's efficacy. |
Biocatalytic Oxidation to 2-Methoxy-3-methylbenzoic Acid
The conversion of aldehydes to carboxylic acids is a critical step in many synthetic pathways. Aldehyde dehydrogenases (ALDHs) and aldehyde oxidases (AOXs) are the primary enzymes for this transformation.[4] ALDHs typically use NAD+ or NADP+ as an electron acceptor, while AOXs often use molecular oxygen.
Causality of Experimental Design:
-
Enzyme Selection: ALDHs from bacterial or yeast sources (e.g., from Pseudomonas or Saccharomyces) are robust and often have broad substrate scopes.
-
Cofactor: For ALDHs, NAD+ is the required cofactor. Unlike reductions, cofactor recycling is less critical for small-scale reactions as NAD+ is relatively inexpensive and the reaction is thermodynamically favorable. For larger scales, a recycling system can be implemented.
-
pH Control: The reaction produces a carboxylic acid, which will lower the pH of the medium. A well-buffered system (e.g., 100-200 mM phosphate or Tris buffer) is crucial to prevent enzyme inactivation due to pH drop.
Reaction Pathway for Biocatalytic Oxidation
Caption: ALDH-catalyzed oxidation of an aldehyde to a carboxylic acid.
Protocol 3.1: General Procedure for ALDH-Mediated Oxidation
-
Prepare Stock Solutions:
-
Substrate Stock (100 mM): Dissolve 150.2 mg of this compound in 10 mL of DMSO.
-
NAD+ Stock (50 mM): Dissolve 33.2 mg of NAD+ in 1 mL of potassium phosphate buffer.
-
-
Reaction Setup (5 mL Total Volume):
-
In a 15 mL falcon tube, add:
-
4.45 mL of Potassium Phosphate Buffer (100 mM, pH 8.0).
-
250 µL of Substrate Stock (final conc. 5 mM).
-
100 µL of NAD+ Stock (final conc. 1 mM).
-
2-10 mg of lyophilized ALDH preparation.
-
-
-
Incubation and Monitoring:
-
Incubate at 30-37°C with shaking (200 rpm).
-
Monitor the reaction progress via HPLC, observing the decrease of the substrate peak and the appearance of the product peak.
-
The reaction can also be monitored by pH; a drop in pH indicates acid formation.
-
-
Work-up:
-
Once the reaction is complete, acidify the mixture to pH ~2 with 1M HCl.
-
Extract the product with an organic solvent like ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
-
Control Reaction: Perform the reaction without ALDH to confirm the transformation is biocatalytic.
Table 2: Key Parameters for Biocatalytic Oxidation
| Parameter | Value | Rationale |
| Substrate Conc. | 5-20 mM | Higher concentrations may lead to substrate inhibition. |
| Enzyme Loading | 2-10 mg/mL | Dependent on the specific activity of the enzyme preparation. |
| pH | 8.0 | Generally favorable for dehydrogenase activity. |
| Temperature | 30-37 °C | Optimal for many microbial ALDHs. |
| Expected Yield | >90% | Oxidation is typically a high-yielding reaction. |
Biocatalytic Transamination to 2-Methoxy-3-methylbenzylamine
The conversion of an aldehyde to a primary amine is a highly valuable transformation for the synthesis of chiral amines, which are prevalent in active pharmaceutical ingredients. ω-Transaminases (ω-TAs) catalyze this reaction by transferring an amino group from an amine donor to the aldehyde acceptor.[5] The reaction proceeds via a "ping-pong bi-bi" mechanism involving the pyridoxal 5'-phosphate (PLP) cofactor.[5]
Causality of Experimental Design:
-
Enzyme Selection: Both (R)- and (S)-selective ω-TAs are available, allowing access to either amine enantiomer. Screening is essential to find an enzyme that accepts the sterically demanding this compound.
-
Amine Donor: Isopropylamine (IPA) is a common and effective amine donor. Its corresponding ketone byproduct, acetone, is volatile and can be easily removed, helping to drive the reaction equilibrium towards product formation.[5] Alanine is another common donor, producing pyruvate as a byproduct.
-
Equilibrium Shift: Transaminase reactions are reversible. To drive the reaction to completion, a high excess of the amine donor is used, and/or the ketone byproduct is removed (e.g., using a lactate dehydrogenase/NADH system to convert pyruvate to lactate).
Transaminase Catalytic Cycle
Caption: Ping-pong mechanism of ω-Transaminase.[5]
Protocol 4.1: Screening for ω-TA Mediated Transamination
-
Prepare Stock Solutions:
-
Substrate Stock (200 mM): Dissolve 300.4 mg of this compound in 10 mL of DMSO.
-
Amine Donor Stock (2 M): Prepare a 2 M solution of Isopropylamine in buffer and adjust the pH to ~8.5 with HCl.
-
PLP Stock (10 mM): Dissolve 2.5 mg of Pyridoxal 5'-phosphate in 1 mL of buffer.
-
-
Reaction Setup (1 mL Total Volume):
-
In a 2 mL microcentrifuge tube, add:
-
440 µL of Tris-HCl Buffer (100 mM, pH 8.5).
-
500 µL of Isopropylamine Stock (final conc. 1 M).
-
10 µL of PLP Stock (final conc. 0.1 mM).
-
2-10 mg of lyophilized ω-TA enzyme.
-
-
-
Initiate Reaction:
-
Add 50 µL of Substrate Stock (final conc. 10 mM).
-
-
Incubation and Analysis:
-
Incubate at 37°C with shaking (250 rpm). Ensure the tubes are well-sealed to prevent the evaporation of volatile components.
-
Monitor conversion by taking time points (1h, 4h, 12h, 24h), quenching with a suitable solvent, and analyzing via chiral HPLC or GC to determine both conversion and the enantiomeric excess (e.e.) of the product amine.
-
-
Control Reaction: A no-enzyme control is essential to rule out non-enzymatic Schiff base formation.
Table 3: Representative Data for Biocatalytic Transamination
| Parameter | Value | Rationale |
| Substrate Conc. | 10-50 mM | Higher concentrations can cause enzyme inhibition. |
| Amine Donor | 0.5 - 1 M Isopropylamine | High excess is required to shift the equilibrium. |
| PLP Cofactor | 0.1-1.0 mM | Essential cofactor for transaminase activity. |
| pH | 8.0-9.0 | Higher pH range is often optimal for transaminases. |
| Expected e.e. | >99% | A primary advantage of using a selective ω-TA. |
| Expected Conversion | 50-99% | Highly dependent on equilibrium position and enzyme choice. |
References
- 1. adebiotech.org [adebiotech.org]
- 2. Selective Enzymatic Reduction of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzyl alcohol dehydrogenase and benzaldehyde dehydrogenase II from Acinetobacter calcoaceticus. Substrate specificities and inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diva-portal.org [diva-portal.org]
Application Notes and Protocols for the Evaluation of 2-Methoxy-3-methylbenzaldehyde as a Potential Immunomodulator
Introduction: The Quest for Novel Immunomodulators
The immune system, a complex network of cells and signaling molecules, is central to human health and disease. Its dysregulation can lead to a spectrum of conditions, from debilitating autoimmune disorders to the unchecked proliferation of cancer cells. The development of small molecule immunomodulators that can precisely tune immune responses is a cornerstone of modern therapeutics. This guide provides a comprehensive framework for the initial characterization of a novel compound, 2-Methoxy-3-methylbenzaldehyde, as a potential immunomodulator. While the immunomodulatory properties of this compound are not yet established in the literature, this document outlines a robust, scientifically-grounded workflow for its evaluation.
This application note is designed for researchers, scientists, and drug development professionals. It provides not just step-by-step protocols, but also the underlying scientific rationale for each experimental choice, ensuring a thorough and logical investigation. We will explore in vitro assays to determine the compound's effect on immune cell function, delve into its potential mechanism of action by examining key inflammatory signaling pathways, and outline an in vivo model to assess its efficacy in a physiological context.
Part 1: Initial Characterization and In Vitro Immunomodulatory Assessment
The first step in evaluating any new compound is to understand its fundamental properties and its effects on primary immune cells. This section details protocols for assessing cytotoxicity and the impact on lymphocyte proliferation and cytokine production.
Physicochemical Properties and Cytotoxicity Assessment
Before assessing immunomodulatory activity, it is crucial to determine the solubility, stability, and cytotoxic profile of this compound to establish a safe and effective concentration range for subsequent experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H10O2 | [1] |
| Molecular Weight | 150.17 g/mol | [1] |
| Appearance | Solid | [2] |
| CAS Number | 67639-61-6 | [2] |
Protocol 1: MTT Assay for Cytotoxicity in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol determines the concentration at which this compound becomes toxic to cells, which is essential for differentiating true immunomodulatory effects from cell death.
Materials:
-
This compound (dissolved in DMSO)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
DMSO
-
96-well microplates
-
CO2 incubator
Procedure:
-
Isolate PBMCs from healthy human blood using Ficoll-Paque density gradient centrifugation.
-
Seed 1 x 10^5 PBMCs per well in a 96-well plate in 100 µL of complete RPMI-1640 medium.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).
Lymphocyte Proliferation Assay
This assay assesses the impact of this compound on the adaptive immune response by measuring the proliferation of T-cells upon stimulation.[3][4]
Protocol 2: CFSE-Based T-Cell Proliferation Assay
Materials:
-
PBMCs
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies
-
This compound
-
Complete RPMI-1640 medium
-
Flow cytometer
Procedure:
-
Label PBMCs with CFSE according to the manufacturer's protocol.
-
Seed 2 x 10^5 CFSE-labeled PBMCs per well in a 96-well plate.
-
Add varying non-toxic concentrations of this compound.
-
Stimulate the cells with PHA (5 µg/mL) or plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL). Include unstimulated and stimulated controls.
-
Incubate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells, wash with PBS, and analyze by flow cytometry.
-
Gate on the lymphocyte population and measure the dilution of CFSE fluorescence as an indicator of cell division.
Cytokine Profiling in Stimulated Immune Cells
Cytokines are key mediators of the immune response.[5] Measuring their levels provides insight into how a compound modulates immune cell function. Multiplex assays are efficient for this purpose.[6][7][8]
Protocol 3: Multiplex Cytokine Assay in Lipopolysaccharide (LPS)-Stimulated PBMCs
Materials:
-
PBMCs
-
Lipopolysaccharide (LPS)
-
This compound
-
Complete RPMI-1640 medium
-
Multiplex cytokine assay kit (e.g., Luminex-based)
Procedure:
-
Seed 5 x 10^5 PBMCs per well in a 48-well plate.
-
Pre-treat cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours. Include unstimulated and stimulated controls.
-
Collect the cell culture supernatants and store them at -80°C until analysis.
-
Perform the multiplex cytokine assay according to the manufacturer's instructions to quantify the levels of key pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines.
Hypothetical Data Summary
Table 2: Hypothetical In Vitro Immunomodulatory Activity of this compound
| Assay | Parameter | Result |
| Cytotoxicity | CC50 in PBMCs | > 100 µM |
| T-Cell Proliferation | IC50 (PHA-stimulated) | 15 µM |
| Cytokine Secretion (LPS-stimulated PBMCs) | TNF-α IC50 | 10 µM |
| IL-6 IC50 | 12 µM | |
| IL-1β IC50 | 8 µM | |
| IL-10 | No significant change |
Part 2: Elucidating the Mechanism of Action
Understanding how a compound exerts its effects at a molecular level is crucial for its development. Given the observed (hypothetical) anti-inflammatory effects in vitro, investigating key inflammatory signaling pathways is a logical next step. The NF-κB pathway is a master regulator of inflammation and a common target for immunomodulatory drugs.[9][10][11][12][13]
Investigation of the NF-κB Signaling Pathway
Protocol 4: Western Blot Analysis of NF-κB Pathway Activation
This protocol examines the effect of this compound on the phosphorylation of IκBα and the p65 subunit of NF-κB, key events in the activation of the canonical NF-κB pathway.[9][10]
Materials:
-
RAW 264.7 macrophage cell line
-
LPS
-
This compound
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with this compound at various concentrations for 1 hour.
-
Stimulate with LPS (100 ng/mL) for 30 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to the loading control (β-actin).
Visualization of Experimental Workflow and a Hypothetical Signaling Pathway
Caption: Experimental workflow for evaluating this compound.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Part 3: In Vivo Assessment of Immunomodulatory Activity
In vitro findings must be validated in a living organism to assess the true therapeutic potential of a compound. An acute inflammation model is suitable for the initial in vivo evaluation.[14][15][16][17][18]
LPS-Induced Endotoxemia Model in Mice
This model mimics systemic inflammation and is widely used to screen for anti-inflammatory agents.
Protocol 5: Evaluation in a Murine Model of LPS-Induced Endotoxemia
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
LPS (from E. coli)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Dexamethasone (positive control)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Divide mice into groups (n=8-10 per group): Vehicle control, LPS + Vehicle, LPS + this compound (multiple doses), LPS + Dexamethasone.
-
Administer this compound or vehicle orally one hour before LPS challenge.
-
Induce endotoxemia by intraperitoneal injection of LPS (e.g., 5 mg/kg).
-
At 2 hours post-LPS injection, collect blood via cardiac puncture under anesthesia.
-
Isolate serum and measure the levels of TNF-α and IL-6 by ELISA.
-
Monitor mice for signs of sickness and survival for up to 48 hours.
Hypothetical In Vivo Efficacy Data
Table 3: Hypothetical Effect of this compound on Serum Cytokine Levels in LPS-Treated Mice
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Vehicle Control | - | < 20 | < 30 |
| LPS + Vehicle | - | 2500 ± 350 | 4500 ± 500 |
| LPS + Compound | 10 | 1800 ± 250 | 3200 ± 400 |
| LPS + Compound | 30 | 900 ± 150 | 1500 ± 200 |
| LPS + Dexamethasone | 5 | 500 ± 100 | 800 ± 120 |
| *p < 0.05 compared to LPS + Vehicle group. |
Conclusion and Future Directions
This application note provides a comprehensive, albeit hypothetical, roadmap for the initial evaluation of this compound as a potential immunomodulator. The outlined protocols, from in vitro characterization to in vivo efficacy studies, represent a logical and scientifically rigorous approach to drug discovery in immunology.
Based on our hypothetical results, this compound demonstrates promising anti-inflammatory properties by inhibiting T-cell proliferation and the production of pro-inflammatory cytokines, potentially through the inhibition of the NF-κB signaling pathway. These findings would warrant further investigation, including:
-
Target Identification: Elucidating the direct molecular target of the compound.
-
Broader Pathway Analysis: Investigating effects on other relevant pathways like MAPK and JAK-STAT.
-
Chronic Inflammation Models: Evaluating efficacy in models of chronic diseases such as rheumatoid arthritis or inflammatory bowel disease.
-
Pharmacokinetics and Toxicology: Comprehensive ADME/Tox studies to assess its drug-like properties.
By following the structured approach detailed in this guide, researchers can systematically and efficiently evaluate the immunomodulatory potential of novel small molecules like this compound, paving the way for the development of next-generation therapeutics.
References
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Charles River Laboratories. (n.d.). Multiplex Cytokine Assays for Immune Profiling. Retrieved from [Link]
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Invitrocue. (n.d.). Immunomodulatory Assays. Retrieved from [Link]
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Wikipedia. (2024). NF-κB. Retrieved from [Link]
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CellCarta. (n.d.). The role of cytokine profiling in a changing cell therapy testing landscape. Retrieved from [Link]
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Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]
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Precision For Medicine. (n.d.). Cytokine and Protein Biomarker Assay Services. Retrieved from [Link]
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- Vogel, H. G. (Ed.). (2008). Drug discovery and evaluation: pharmacological assays. Springer Science & Business Media.
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- Wang, J., et al. (2020).
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- J. Chem. Soc. 3482-3484 (1964).
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- Reddy, K. H., et al. (2010). Synthesis of 2-Hydroxy 3-Methoxy Benzaldehyde Thiosemicarbazone (HMBATSC) and its applications for direct and second order derivative spectrophotometric determination of Indium (III) in synthetic alloy samples. Journal of Chemical and Pharmaceutical Research, 2(4), 638-646.
-
PubChem. (n.d.). 2-Hydroxy-3-methoxy-5-methylbenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxy-3-nitrobenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxybenzaldehyde. Retrieved from [Link]
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ResearchGate. (n.d.). Structure–activity relationships of 2–methylbenzaldehyde analogues. Retrieved from [Link]
- Gunasekaran, B., et al. (2013). 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(2), o317.
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NIST. (n.d.). Benzaldehyde, 2-hydroxy-3-methoxy-. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxy-2-methylbenzaldehyde. Retrieved from [Link]
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Technical Dossier: The Application of 2-Methoxy-3-methylbenzaldehyde in Advanced Fragrance and Flavor Systems
An Application and Protocol Guide for Researchers and Formulation Scientists
Introduction: Unveiling a Nuanced Aroma Chemical
2-Methoxy-3-methylbenzaldehyde (CAS No. 67639-61-6) is an aromatic aldehyde that presents significant opportunities for innovation within the fragrance and flavor industries. Structurally similar to ortho-vanillin, it belongs to a class of substituted benzaldehydes known for their potent and complex sensory profiles.[1][2] While aldehydes, in general, are celebrated for their ability to impart brightness and a characteristic "lift" to compositions, the specific substitutions on the benzene ring of this compound give rise to a unique olfactory signature.[3][4] This document serves as a comprehensive technical guide, offering in-depth application notes and validated protocols for researchers, perfumers, and flavorists seeking to leverage the unique properties of this compound. We will explore its role in creating sophisticated sensory experiences, from fine fragrances to complex flavor systems, grounded in established principles of sensory science and organic chemistry.
Physicochemical Profile
A thorough understanding of a material's physicochemical properties is fundamental to its effective application, from ensuring stability in a formulation to predicting its behavior during processing. The properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 67639-61-6 | |
| Molecular Formula | C₉H₁₀O₂ | [5] |
| Molecular Weight | 150.18 g/mol | [5] |
| Appearance | Colourless oil | [5] |
| Odor Profile | Anticipated: Sweet, warm, spicy, with potential almond, cherry, and vanilla facets. (Inferred from structurally related benzaldehydes). | [1][6][7] |
| Boiling Point | 143 °C at 67 hPa (Data for a related isomer) | |
| Solubility | Expected to be soluble in ethanol and other organic solvents; slightly soluble in water. | [1][8] |
Application in the Fragrance Industry
Aldehydes are transformative ingredients in modern perfumery, capable of adding complexity, radiance, and a distinctive character to a blend.[3][9] this compound is no exception, offering a sophisticated profile that can be skillfully integrated into various fragrance families.
Olfactory Characteristics and Role in Compositions
While detailed public organoleptic descriptions are sparse, its structure, akin to ortho-vanillin and other substituted benzaldehydes, suggests a warm, sweet, and slightly spicy aromatic profile.[1] It likely contributes creamy, almond-like nuances that can round out sharp edges in a composition and enhance its overall depth.[7]
-
As a Modifier: It can be used to introduce warmth and a gourmand sweetness to floral, woody, and oriental accords.[1][10] Its role is not merely to add its own scent but to modify and elevate the accompanying notes.
-
Enhancing Diffusion and "Bloom": Like many aldehydes, it can provide a "lift" or effervescent quality, particularly in the top and heart notes of a fragrance, making the composition feel more vibrant and expansive.[4]
-
Building Gourmand and Oriental Accords: This molecule is a natural fit for gourmand fragrances, where it can enhance notes of vanilla, chocolate, and spice. In oriental compositions, it can complement resins and rich florals.[1][7]
Blending Synergies
The key to successfully using a potent material like this compound lies in understanding its synergies. Perfumers must employ precise blending techniques, often involving pre-dilution in a solvent like ethanol, to seamlessly integrate it into a fragrance base.[3]
-
Floral Accords: It combines well with soft floral materials, adding a creamy depth to notes like gardenia, heliotrope, and muguet.[1][7]
-
Sweet and Edible Notes: It forms a natural partnership with other gourmand ingredients such as vanillin, ethyl maltol, and coumarin, creating richer and more complex dessert-like profiles.[1][11]
-
Woody and Resinous Notes: When used with woods and resins, it can soften their dryness and add a warm, sweet contrast, balancing the overall composition.[7]
Application in the Flavor Industry
In the flavor sector, aromatic aldehydes are crucial for building authentic and appealing taste profiles, particularly in sweet and baked goods.
Flavor Profile and Use in Food Systems
The flavor profile of this compound is anticipated to be sweet and creamy, with vanilla-like and potentially nutty undertones.
-
Bakery and Confectionery: It is well-suited for bakery-type flavors, where it can impart or enhance a sweet, aromatic character reminiscent of vanilla.[1]
-
Beverages: In cream sodas or specialty cordials, it can contribute to a rounded, sweet flavor profile.[7]
Stability and Reactivity Considerations
A critical consideration for flavorists is the stability of aldehydes within a food matrix. Aldehydes can be reactive and may form adducts or degrade over time, a phenomenon known as flavor instability.[12] This reactivity can sometimes be leveraged, as in the formation of Schiff bases which allow for a slow release of the aroma, but it must be carefully managed through formulation and stability testing.[13] Factors such as pH, temperature, and interactions with other ingredients like amino acids can influence the final flavor profile and its evolution during the product's shelf life.[12][14][15][16]
Experimental Protocols
The following protocols provide standardized methodologies for the evaluation, application, and quality control of this compound.
Protocol 1: Olfactory Evaluation via Blotter Testing
This protocol establishes a standardized method for assessing the olfactory characteristics of an aroma chemical, ensuring consistent and reproducible sensory data.[17]
Objective: To characterize the odor profile of this compound from its initial impact to its final dry-down.
Materials:
-
This compound
-
High-purity perfumer's ethanol (95% or absolute)
-
Standard fragrance testing blotters (smelling strips)
-
10 mL glass vials
-
Pipettes
Procedure:
-
Preparation of Dilution: Prepare a 10% solution of this compound in ethanol. This is a standard concentration for initial evaluation, reducing the intensity of the pure material to prevent olfactory fatigue.
-
Blotter Dipping: Dip a clean blotter into the 10% solution to a depth of approximately 1 cm.[17] Remove the blotter and allow the solvent to evaporate for 10-15 seconds.
-
Initial Evaluation (Top Note): Smell the blotter in short, gentle sniffs. Record the initial impressions, noting the primary scent characteristics, intensity, and any nuances.
-
Evaluation Over Time (Heart and Base Notes): Place the blotter in a labeled holder in a well-ventilated, odor-free space. Evaluate the scent at regular intervals (e.g., 15 min, 1 hour, 4 hours, 24 hours).
-
Data Recording: Document the evolution of the scent, noting how the character changes as the more volatile components evaporate. Assess its tenacity—the total time it remains detectable on the blotter.
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- 17. pac.gr [pac.gr]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxy-3-methylbenzaldehyde
Welcome to the technical support center for the synthesis of 2-Methoxy-3-methylbenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic strategies for this valuable intermediate. We will explore common challenges, provide in-depth troubleshooting advice, and present detailed, field-proven protocols to help you improve your reaction yields and product purity.
Section 1: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of this compound in a direct, question-and-answer format.
Q1: What are the primary synthetic routes to this compound, and how do they compare in terms of yield and scalability?
A1: There are three main strategies for synthesizing this compound. The optimal choice depends on the available starting materials, tolerance for hazardous reagents, and desired regiochemical purity.
-
Direct Formylation of 2-Methylanisole: This approach introduces the aldehyde group directly onto the 2-methylanisole backbone. The most common method for this is the Vilsmeier-Haack reaction .[1][2] While seemingly straightforward, this route often suffers from poor regioselectivity. The electron-donating methoxy and methyl groups activate multiple positions on the aromatic ring for electrophilic substitution, leading to a mixture of isomers (e.g., 4-methoxy-3-methylbenzaldehyde) that can be difficult to separate, resulting in lower yields of the desired product.
-
Formylation of a Phenolic Precursor followed by Methylation: This two-step route involves first formylating a cresol derivative (e.g., 2-methylphenol) and then methylating the resulting hydroxybenzaldehyde. The Duff reaction [3][4] or Reimer-Tiemann reaction [5][6] can be used for the initial ortho-formylation of the phenol. This strategy offers excellent regiocontrol because the hydroxyl group strongly directs the formylation to the ortho position.[5] The subsequent methylation is typically a high-yielding Williamson ether synthesis. This route often provides a higher overall yield of the pure, desired isomer compared to direct formylation.
-
Directed Ortho-Lithiation followed by Formylation: This is often the most precise and high-yielding method for achieving specific regiochemistry. 2-Methylanisole is treated with a strong organolithium base (like n-butyllithium or sec-butyllithium), which selectively removes a proton from the position ortho to the methoxy group (the C6 position). The methoxy group's oxygen atom directs the lithiation. The resulting aryllithium species is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to produce the target aldehyde with very high selectivity.
| Synthetic Route | Primary Advantage | Primary Disadvantage | Typical Yield |
| Vilsmeier-Haack | Single step from common starting material. | Poor regioselectivity, isomeric impurities. | Low to Moderate (20-50%) |
| Phenol Formylation + Methylation | Excellent regioselectivity, higher purity. | Two-step process, potentially harsh conditions. | Moderate to High (60-80%) |
| Directed Ortho-Lithiation | Excellent regioselectivity, high yield. | Requires cryogenic temperatures, pyrophoric reagents. | High (75-95%) |
Q2: I am attempting a Vilsmeier-Haack reaction on 2-methylanisole and my yield is very low, with a significant amount of an isomeric byproduct. How can I optimize this?
A2: This is the most common problem with this route. The Vilsmeier reagent is a weak electrophile, and the directing effects of the methoxy and methyl groups are not perfectly aligned to favor formylation at the desired C6 position.[2]
-
Causality: The methoxy group is a powerful ortho, para-director, activating the C3 and C5 positions. The methyl group is a weaker ortho, para-director, activating the C3 and C5 positions. The desired C6 position is only weakly activated by the methoxy group and is sterically hindered by the adjacent methyl group. The primary byproduct is likely 4-methoxy-3-methylbenzaldehyde, resulting from formylation at the C5 position, which is sterically accessible and electronically activated.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Vilsmeier-Haack reactions are often run at elevated temperatures.[7] Try running the reaction at a lower temperature (e.g., 0 °C to room temperature) after the initial formation of the Vilsmeier reagent. Lower temperatures can sometimes increase selectivity by favoring the kinetically controlled product over the thermodynamically favored one.
-
Change the Solvent: While DMF is a reagent, the reaction can be run in other solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Changing the solvent polarity can subtly influence the regiochemical outcome.
-
Alternative Formylation: If isomer separation proves too difficult, it is strongly recommended to switch to a more regioselective strategy, such as the ortho-lithiation or the phenol formylation/methylation route.
-
Q3: I am considering the two-step route starting from 2-methylphenol. Which formylation method, Duff or Reimer-Tiemann, is better?
A3: Both reactions can achieve the desired ortho-formylation of 2-methylphenol to produce 2-hydroxy-3-methylbenzaldehyde.
-
Reimer-Tiemann Reaction: This reaction uses chloroform (CHCl₃) and a strong base (e.g., NaOH) to generate dichlorocarbene as the electrophile.[6][8] It is generally reliable for ortho-formylation of phenols. However, it often requires a biphasic solvent system and can be highly exothermic, posing a risk of thermal runaway if not carefully controlled.[6][9] Yields can be variable, and some para-isomer may form.
-
Duff Reaction: This method uses hexamethylenetetramine (HMTA) in an acidic medium (often glyceroboric acid or trifluoroacetic acid).[3][10] It is known for its exclusive ortho-selectivity for phenols but is also notorious for its generally low yields (15-20% is common).[3][10] However, modifications using trifluoroacetic acid have been shown to significantly improve yields.[10]
Recommendation: For reliability and potentially higher yields, the Reimer-Tiemann reaction is often preferred, provided careful temperature control is maintained. For absolute ortho-selectivity, a modified Duff reaction is a viable, though potentially lower-yielding, alternative.
Q4: What are the most critical parameters for a successful Directed Ortho-Lithiation?
A4: This powerful technique requires strict control of experimental conditions to be successful.
-
Anhydrous Conditions: All glassware must be rigorously dried, and all solvents and reagents must be anhydrous. Organolithium reagents react violently with water.
-
Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching of the highly reactive aryllithium intermediate by oxygen or moisture.
-
Temperature Control: The lithiation step is typically performed at low temperatures (-78 °C, a dry ice/acetone bath) to prevent side reactions and decomposition of the organolithium species. The choice of base is also critical; sec-Butyllithium is more reactive than n-butyllithium and may be required for less activated systems, but n-butyllithium is often sufficient and safer to handle.
-
Quenching: The formylating agent (DMF) must also be anhydrous. It should be added slowly to the cooled solution of the aryllithium intermediate, maintaining the low temperature to control the exotherm.
-
Work-up: The reaction is quenched by carefully adding a proton source, typically an aqueous solution of a mild acid like ammonium chloride (NH₄Cl), only after the reaction with DMF is complete.
Q5: How should I purify the final this compound product?
A5: The purification method depends on the nature and quantity of the impurities.
-
For Isomeric Impurities: If your crude product contains isomers, silica gel column chromatography is the most effective method. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes or petroleum ether, will typically allow for the separation of the isomers. Monitor the fractions carefully using Thin Layer Chromatography (TLC).
-
For Non-Isomeric Impurities: If the product is relatively free of isomers but contains non-volatile impurities, vacuum distillation can be an effective purification method for larger scales.
-
Final Polishing: For obtaining highly pure material, recrystallization from a suitable solvent system (e.g., a mixture of ether and hexanes) can be performed after initial purification by chromatography or distillation.
Section 2: Visualized Workflows and Mechanisms
Workflow for Synthetic Route Selection
The following diagram outlines a decision-making process for selecting the most appropriate synthetic route.
Caption: Decision tree for selecting a synthetic strategy.
Regiochemical Challenges in Direct Formylation
This diagram illustrates the competing activated positions on the 2-methylanisole starting material during electrophilic formylation.
Caption: Competing sites of electrophilic attack on 2-methylanisole.
Section 3: Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Protocol A: High-Yield Synthesis via Directed Ortho-Lithiation
This protocol provides a method for achieving high regioselectivity and yield.
Materials:
-
2-Methylanisole (purified, anhydrous)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dry ice/acetone bath
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Initial Solution: Under a positive pressure of inert gas, add 2-methylanisole (1.0 eq) to anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: While maintaining the temperature at -78 °C, add n-butyllithium (1.1 eq) dropwise via syringe over 20 minutes. A color change is typically observed. Stir the reaction mixture at -78 °C for 2 hours.
-
Formylation: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture, ensuring the internal temperature does not rise above -70 °C. After the addition is complete, stir the mixture at -78 °C for an additional 1 hour.
-
Quenching: Remove the cooling bath and allow the reaction to warm to 0 °C. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Work-up: Wash the combined organic layers with water, followed by brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (eluting with 5-10% ethyl acetate in hexanes) to yield this compound as a pure compound.
Protocol B: Two-Step Synthesis via Reimer-Tiemann and Methylation
This classic route offers excellent control over isomer formation.
Part 1: Reimer-Tiemann Formylation of 2-Methylphenol
-
Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2-methylphenol (1.0 eq) in an excess of 20% aqueous sodium hydroxide solution.
-
Addition of Chloroform: Heat the mixture to 60-65 °C. Add chloroform (1.5 eq) dropwise over 1 hour, maintaining vigorous stirring. The reaction is exothermic; use a water bath to maintain the temperature.[6]
-
Reaction: After the addition is complete, continue to stir the mixture at 60-65 °C for an additional 2 hours.
-
Work-up: Cool the reaction mixture and carefully acidify with dilute hydrochloric acid (HCl) until acidic to litmus paper. Steam distill the mixture to remove unreacted starting material and isolate the crude 2-hydroxy-3-methylbenzaldehyde.
Part 2: Methylation of 2-Hydroxy-3-methylbenzaldehyde
-
Setup: Dissolve the crude 2-hydroxy-3-methylbenzaldehyde from Part 1 in ethanol in a round-bottom flask.
-
Base Addition: Add an aqueous solution of sodium hydroxide (1.2 eq).
-
Methylation: While stirring, add dimethyl sulfate (DMS) (1.1 eq) dropwise. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen; handle with extreme care in a fume hood.[11] Maintain the reaction temperature below 40 °C.
-
Reaction: Stir the reaction at room temperature for 3-4 hours or until TLC indicates the consumption of the starting material.
-
Work-up: Dilute the reaction mixture with water and extract with diethyl ether (3x).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify by vacuum distillation or column chromatography to yield the final product.
Section 4: References
-
Duff, J. C.; Bills, E. J. (1941). "A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine". J. Chem. Soc.: 547. [Link]
-
NROChemistry. "Vilsmeier-Haack Reaction". NROChemistry. [Link]
-
Wikipedia. "Gattermann reaction". Wikipedia. [Link]
-
Icke, R. N.; Redemann, C. E.; Wisegarver, B. B.; Alles, G. A. "m-METHOXYBENZALDEHYDE". Organic Syntheses. [Link]
-
Wikipedia. "Vilsmeier–Haack reaction". Wikipedia. [Link]
-
Chemistry Steps. "Vilsmeier-Haack Reaction". Chemistry Steps. [Link]
-
Unacademy. "Gattermann Reaction". Unacademy. [Link]
-
chemeurope.com. "Vilsmeier-Haack reaction". chemeurope.com. [Link]
-
Allen. "Reimer Tiemann Reaction Mechanism: Conditions & Applications". Allen. [Link]
-
Wikipedia. "Reimer–Tiemann reaction". Wikipedia. [Link]
-
BYJU'S. "Gattermann reaction examples". BYJU'S. [Link]
-
S. K. Mastan, et al. "Synthesis of 2-Hydroxy 3-Methoxy Benzaldehyde Thiosemicarbazone (HMBATSC) and its applicatnions for direct and second". ResearchGate. [Link]
-
The ScholarShip. "The Duff Reaction: Researching A Modification". The ScholarShip. [Link]
-
BYJU'S. "Reimer Tiemann Reaction Mechanism". BYJU'S. [Link]
-
Unacademy. "Reimer-Tiemann Reaction | JEE Chemistry". Unacademy. [Link]
-
L.S.College, Muzaffarpur. "Reimer–Tiemann reaction". L.S.College, Muzaffarpur. [Link]
-
Chem-Station Int. Ed. "Duff Reaction". Chem-Station. [Link]
-
Beilstein Journals. "Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups". Beilstein Journals. [Link]
-
ResearchGate. "Formylation of phenols, methoxy-and methylbenzenes". ResearchGate. [Link]
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Google Patents. "CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde". Google Patents.
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Google Patents. "US3833660A - Process for making aromatic aldehydes". Google Patents.
-
PubChem. "2-Hydroxy-3-methoxy-5-methylbenzaldehyde". PubChem. [Link]
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Google Patents. "RU2234492C1 - Method for preparing 2,3,4-trimethoxybenzaldehyde". Google Patents.
-
YouTube. "Gatterman Koch Reaction". YouTube. [Link]
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Supporting Information. "Light Induced Protein-DNA Conjugation". Angewandte Chemie. [Link]
-
CNKI. "A New Synthetic Method for 2,5-Dimethoxybenzaldehyde". CNKI. [Link]
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The Hive. "Benzaldehydes: from nitro to hydroxy in one step!". The Hive Chemistry Discourse. [Link]
-
Pearson. "Show how you would accomplish the following syntheses. (c) benzene → p-methoxybenzaldehyde". Pearson. [Link]
-
Semantic Scholar. "Synthesis Characterization and Biological Application of 2,3,4-Trimethoxy Benzaldehyde Semicarbazone Co(II) Metal Ions". Semantic Scholar. [Link]
-
Rasayan Journal of Chemistry. "GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES". Rasayan Journal of Chemistry. [Link]
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Technical Support Center: Purification of 2-Methoxy-3-methylbenzaldehyde
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of 2-Methoxy-3-methylbenzaldehyde (CAS No. 67639-61-6). We will move beyond simple protocols to explore the rationale behind procedural choices, troubleshoot common experimental hurdles, and provide robust methodologies for achieving high purity.
Compound Profile: Physicochemical Properties
A thorough understanding of the physical properties of this compound is fundamental to selecting and optimizing a purification strategy.
| Property | Value | Source(s) |
| CAS Number | 67639-61-6 | [1][2] |
| Molecular Formula | C₉H₁₀O₂ | [1] |
| Molecular Weight | 150.17 g/mol | [1] |
| Appearance | Colorless to yellow or brown solid or liquid | |
| Boiling Point | 120 °C at 6 Torr (mmHg) | [1][2] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [1][3] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, purification, and analysis of this compound.
Q1: What are the most common methods for purifying crude this compound? A1: The two primary methods for purifying this compound are vacuum distillation and flash column chromatography . Vacuum distillation is highly effective for removing non-volatile impurities and residual high-boiling solvents on a larger scale. Flash column chromatography offers superior separation of compounds with similar boiling points but different polarities, such as isomers or oxidation byproducts.[4][5][6]
Q2: What are the most likely impurities I will encounter? A2: Impurities often stem from the synthetic route or degradation. Common classes include:
-
Unreacted Starting Materials: Depending on the synthesis, these could include 2,3-dimethylanisole or related precursors.
-
Oxidation Product: Benzaldehydes are susceptible to air oxidation, forming the corresponding carboxylic acid (2-Methoxy-3-methylbenzoic acid).[7] This is a very common impurity, especially if the material has been stored improperly.
-
Isomeric Byproducts: Synthesis may result in small quantities of isomers (e.g., 3-Methoxy-2-methylbenzaldehyde[8]).
-
Residual Solvents: Solvents used in the reaction workup (e.g., toluene, ether, dichloromethane) may be present.
Q3: How can I assess the purity of my final product? A3: A combination of techniques is recommended for robust purity assessment.
-
Gas Chromatography (GC) or HPLC: These are excellent for determining purity as a percentage of total peak area and detecting volatile or non-volatile impurities, respectively.[9][10]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR provides structural confirmation and can reveal impurities if their protons do not overlap with the product's signals.[11]
-
Thin-Layer Chromatography (TLC): A quick and inexpensive way to qualitatively assess purity and determine appropriate solvent systems for column chromatography.
Q4: What are the correct storage procedures for the purified compound? A4: To prevent degradation, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1][3] Refrigeration at 2-8°C is also recommended to minimize oxidation and potential polymerization over time.[1][3]
Purification Workflow & Method Selection
The choice of purification technique depends on the nature of the impurities and the desired scale. The following decision tree illustrates a logical approach to method selection.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Q: My purified product is a yellow to brown oil/solid, not colorless. What happened? A: This discoloration is almost always due to oxidation of the aldehyde to the corresponding carboxylic acid or the presence of other chromophoric impurities.[7]
-
Causality: The aldehyde functional group is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light and trace metals.
-
Solution: You can remove the acidic carboxylic acid impurity with a simple acid-base wash. Dissolve the crude product in a non-polar organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with a 5% sodium bicarbonate (NaHCO₃) solution. The acidic impurity will be deprotonated and move into the aqueous layer. Afterward, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure. This should be followed by distillation or chromatography for highest purity.[7]
Q: My yield is very low after flash column chromatography on silica gel. Where did my product go? A: Benzaldehyde derivatives can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.[7]
-
Causality: The Lewis acid sites on the silica surface can catalyze unwanted side reactions or cause irreversible adsorption of the polar aldehyde.
-
Solutions:
-
Deactivate the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your eluent and add 1-2% triethylamine (Et₃N) by volume. The triethylamine is a base that neutralizes the acidic sites on the silica surface, preventing compound degradation.[7]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, for the chromatography.[4][7]
-
Q: I see a broad peak around 10-12 ppm in my ¹H NMR spectrum after purification. What is it? A: A broad peak in this region is characteristic of a carboxylic acid proton. This indicates that your sample is contaminated with 2-Methoxy-3-methylbenzoic acid, the oxidation product.
-
Causality: This confirms that oxidation has occurred either before purification or, less likely, during the workup if strong oxidants were present.
-
Solution: As described above, an acid-base wash is the most effective way to remove this impurity.[7] Alternatively, column chromatography can separate the more polar carboxylic acid from the aldehyde.
Q: Vacuum distillation is not separating an impurity with a very similar boiling point. What should I do? A: This is a common limitation of distillation. When boiling points are too close, physical separation is inefficient.
-
Causality: Distillation separates compounds based on differences in volatility. If the intermolecular forces and molecular weights of the product and impurity are very similar, their volatilities will be nearly identical.
-
Solution: Switch to flash column chromatography. This technique separates compounds based on differences in polarity, which is determined by their functional groups and how they interact with the stationary phase.[6][12] An impurity with a similar boiling point will likely have a different polarity, allowing for effective separation.
Detailed Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is ideal for purifying multi-gram quantities of the compound from non-volatile impurities.
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Use a Kugelrohr apparatus for smaller scales if available.
-
Charge the Flask: Place the crude this compound (e.g., 5-20 g) into the distilling flask with a magnetic stir bar.
-
Evacuate the System: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully apply vacuum. The pressure should be stable at or below 6 Torr for optimal results.[1][2]
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Collect Fractions: The product will begin to distill as the temperature of the vapor approaches 120 °C (at 6 Torr).[1][2] Collect any initial low-boiling fractions separately. Collect the main fraction of pure this compound as a colorless liquid or solid in a pre-weighed receiving flask.
-
Completion: Stop the distillation when the temperature rises or drops significantly, or when only a dark, non-volatile residue remains in the distilling flask.
-
Shutdown: Allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for separating the target compound from impurities with different polarities.
-
TLC Analysis: First, determine an optimal eluent system using thin-layer chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate). The ideal system should provide good separation and give the product an Rf value of approximately 0.3.[4]
-
Column Packing (Slurry Method):
-
Place a small plug of glass wool or cotton at the bottom of a glass column. Add a thin (0.5 cm) layer of sand.[12]
-
In a separate beaker, create a slurry of silica gel (230-400 mesh) in the chosen eluent. Use approximately 30-50 g of silica for every 1 g of crude material.[4]
-
Pour the slurry into the column. Gently tap the column to ensure even packing and drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[12]
-
-
Sample Loading: Dissolve the crude product in the minimum amount of eluent or a compatible solvent (like dichloromethane). Carefully apply the sample solution to the top of the column.
-
Elution: Carefully add the eluent to the top of the column. Apply positive pressure using a pump or compressed air to force the solvent through the column at a steady rate.[6]
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks. Monitor the separation by TLC analysis of the collected fractions.
-
Product Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator to yield the purified this compound.
References
-
Gunasekaran, B., Jayamani, A., Sengottuvelan, N., & Chakkaravarthi, G. (2013). 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(3), o317. Available at: [Link]
-
University of Toronto. (n.d.). Column chromatography. Lab Manual. Available at: [Link]
-
SIELC Technologies. (2018). Separation of 2-Hydroxy-3-methoxybenzaldehyde on Newcrom R1 HPLC column. Application Note. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of 2,3,4-Trimethoxy-6-methylbenzaldehyde on Newcrom R1 HPLC column. Application Note. Available at: [Link]
-
Organic Syntheses. (n.d.). m-METHOXYBENZALDEHYDE. Procedure. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry Lab Techniques. Available at: [Link]
-
SciSpace. (n.d.). APPENDIX 3E Column Chromatography. Available at: [Link]
- Google Patents. (n.d.). RU2234492C1 - Method for preparing 2,3,4-trimethoxybenzaldehyde.
- Google Patents. (n.d.). CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde.
-
The Royal Society of Chemistry. (2013). Supporting Information: Light Induced Protein-DNA Conjugation. Available at: [Link]
-
International Journal of ChemTech Research. (2014). Synthesis of 2-Hydroxy 3-Methoxy Benzaldehyde Thiosemicarbazone (HMBATSC) and its applications. Available at: [Link]
-
PubChem. (n.d.). 2-Hydroxy-3-methoxy-5-methylbenzaldehyde. Compound Summary. Available at: [Link]
-
ResearchGate. (2015). 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde. Publication. Available at: [Link]
-
ChemSynthesis. (2025). 2-methoxy-4-methylbenzaldehyde. Product Page. Available at: [Link]
-
Human Metabolome Database. (2012). Showing metabocard for 3-Methylbenzaldehyde (HMDB0029637). Available at: [Link]
-
PubChem. (n.d.). 3-Methoxy-2-methylbenzaldehyde. Compound Summary. Available at: [Link]
-
PubChem. (n.d.). 3-Methylbenzaldehyde. Compound Summary. Available at: [Link]
- Google Patents. (n.d.). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.
Sources
- 1. This compound | 67639-61-6 [amp.chemicalbook.com]
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- 3. 2,4-DIMETHOXY-3-METHYLBENZALDEHYDE | 7149-92-0 [m.chemicalbook.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. orgchemboulder.com [orgchemboulder.com]
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- 8. 3-Methoxy-2-methylbenzaldehyde | C9H10O2 | CID 13162663 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Side Products in 2-Methoxy-3-methylbenzaldehyde Reactions
Welcome to the technical support center for reactions involving 2-Methoxy-3-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side product formations encountered during synthetic transformations of this versatile building block. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to support the success of your experiments.
Section 1: Understanding the Reactivity of this compound
The unique substitution pattern of this compound, with a methoxy group ortho to the aldehyde and a methyl group in the meta position, significantly influences its reactivity. The ortho-methoxy group, in particular, can exert both steric and electronic effects, which must be considered when planning and executing reactions.[1]
Q1: How do the substituents on this compound affect its reactivity?
A1: The 2-methoxy group is an electron-donating group which can increase electron density at the ortho and para positions through resonance. However, its proximity to the aldehyde functionality introduces steric hindrance, which can impede the approach of bulky nucleophiles. The 3-methyl group is a weakly electron-donating group. This combination of electronic and steric factors can lead to specific challenges and side product profiles in various reactions. For instance, the steric hindrance can make the aldehyde less reactive than unsubstituted benzaldehyde in some cases.
Section 2: Common Reactions and Troubleshooting Guides
This section will delve into the most common reactions performed with this compound and provide detailed troubleshooting for the side products that may arise.
Cannizzaro Reaction: A Common Disproportionation Pathway
Since this compound lacks α-hydrogens, it is susceptible to the Cannizzaro reaction in the presence of a strong base.[2][3][4][5] This reaction results in the disproportionation of the aldehyde into a 1:1 mixture of the corresponding primary alcohol and carboxylic acid.[2]
Q2: I treated this compound with a strong base and obtained a mixture of products. What happened?
A2: You have likely induced a Cannizzaro reaction. In this base-catalyzed redox reaction, one molecule of the aldehyde is reduced to (2-Methoxy-3-methylphenyl)methanol, while another is oxidized to 2-Methoxy-3-methylbenzoic acid.[2][3]
Troubleshooting Guide: Cannizzaro Reaction
| Issue | Probable Cause | Solution |
| Formation of both alcohol and carboxylic acid | Use of a strong base (e.g., NaOH, KOH) with an aldehyde lacking α-hydrogens. | This is the expected outcome of a Cannizzaro reaction. To favor one product, consider a crossed Cannizzaro reaction. |
| Low yield of desired product (if only one is desired) | The reaction inherently produces a 1:1 mixture of the alcohol and carboxylic acid.[2] | For a higher yield of the alcohol, a "crossed Cannizzaro reaction" can be employed using a sacrificial aldehyde like formaldehyde, which is more readily oxidized.[5] For the carboxylic acid, a direct oxidation is more efficient. |
| Difficult separation of products | The alcohol and carboxylic acid have different polarities. | Separation can typically be achieved by extraction. After the reaction, acidify the mixture. The carboxylic acid will be protonated and can be extracted into an organic solvent, while the alcohol will also be extracted. Further purification can be done by column chromatography. |
Experimental Protocol: Cannizzaro Reaction of a Non-enolizable Aldehyde (General Procedure)
Disclaimer: This is a general procedure and may need optimization for this compound.
-
Dissolve the aldehyde in a suitable solvent (e.g., methanol or dioxane).
-
Add a concentrated aqueous solution of a strong base (e.g., 50% KOH).
-
Stir the mixture vigorously at room temperature or with gentle heating. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, dilute the mixture with water.
-
Extract the mixture with an organic solvent (e.g., diethyl ether) to separate the alcohol.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter and purify the carboxylic acid by recrystallization.
-
Dry and purify the alcohol from the organic extract.
Reaction Visualization: Cannizzaro Reaction
Caption: Mechanism of the Cannizzaro reaction.
Grignard Reaction: Carbon-Carbon Bond Formation and Its Challenges
The Grignard reaction is a powerful tool for forming new carbon-carbon bonds by reacting an organomagnesium halide (Grignard reagent) with the aldehyde.[6][7][8] However, the steric hindrance from the ortho-methoxy group in this compound can lead to side reactions.
Q3: My Grignard reaction with this compound gave a low yield of the expected secondary alcohol. What are the likely side products?
A3: A low yield in a Grignard reaction with a sterically hindered aldehyde like this compound can be due to several side reactions:
-
Enolization: If the Grignard reagent is bulky, it can act as a base and deprotonate any acidic protons, including those on other starting materials or impurities.
-
Reduction: If the Grignard reagent has a β-hydrogen, it can reduce the aldehyde to the corresponding primary alcohol, (2-Methoxy-3-methylphenyl)methanol.
-
Wurtz Coupling: The Grignard reagent can couple with the starting alkyl halide, leading to a homocoupled byproduct.[6]
Troubleshooting Guide: Grignard Reaction
| Issue | Probable Cause | Solution |
| Low yield of secondary alcohol | Steric hindrance from the 2-methoxy group impeding nucleophilic attack. | Use a less sterically hindered Grignard reagent if possible. Increase the reaction time or temperature, but monitor for decomposition. |
| Formation of (2-Methoxy-3-methylphenyl)methanol | Reduction of the aldehyde by a Grignard reagent with β-hydrogens. | Use a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide). |
| Presence of a homocoupled product from the Grignard reagent | Wurtz coupling side reaction. | Add the alkyl halide slowly to the magnesium turnings during the Grignard reagent formation to minimize its concentration. |
| Reaction fails to initiate | Inactive magnesium surface (oxide layer). | Activate the magnesium turnings with a small crystal of iodine, 1,2-dibromoethane, or by crushing them in the flask. Ensure all glassware and solvents are rigorously dried. |
Experimental Protocol: Grignard Reaction with an Aldehyde (General Procedure)
Disclaimer: This is a general procedure and requires strict anhydrous conditions. It may need optimization for this compound.
-
Grignard Reagent Preparation:
-
Flame-dry all glassware and cool under an inert atmosphere (e.g., nitrogen or argon).
-
To a flask containing magnesium turnings, add a small amount of anhydrous ether or THF.
-
Add a crystal of iodine to initiate the reaction.
-
Slowly add a solution of the alkyl halide in anhydrous ether or THF to the magnesium suspension. The reaction is exothermic and should be controlled.
-
Once the magnesium is consumed, the Grignard reagent is ready.
-
-
Reaction with Aldehyde:
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add a solution of this compound in anhydrous ether or THF.
-
Allow the reaction to warm to room temperature and stir until the aldehyde is consumed (monitor by TLC).
-
-
Work-up:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting alcohol by column chromatography or distillation.[9]
-
Reaction Visualization: Grignard Reaction and Side Products
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 3. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 4. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 5. snscourseware.org [snscourseware.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. leah4sci.com [leah4sci.com]
- 9. benchchem.com [benchchem.com]
Stability and storage conditions for "2-Methoxy-3-methylbenzaldehyde"
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 2-Methoxy-3-methylbenzaldehyde. It is designed to address common challenges related to the stability and storage of this compound, offering troubleshooting advice and practical protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?
To maintain its chemical integrity, this compound should be stored under an inert atmosphere, such as argon or nitrogen, at a temperature between 2-8°C.[1] Exposure to air and light should be minimized, as these factors can accelerate degradation.
Q2: My previously colorless or light-yellow solution of this compound has turned yellow or brown. What does this color change indicate?
A color change to yellow or brown is a common indicator of degradation. The primary degradation pathway for benzaldehydes is autoxidation to the corresponding carboxylic acid, in this case, 2-methoxy-3-methylbenzoic acid.[2][3] This process is often initiated by exposure to atmospheric oxygen and can be accelerated by light. The colored impurities may arise from the formation of polymeric byproducts.
Q3: I've noticed crystalline precipitate in my bottle of this compound. What is this solid, and is the product still usable?
The crystalline precipitate is most likely 2-methoxy-3-methylbenzoic acid, the primary oxidation product. The presence of this solid indicates that the aldehyde has undergone some degree of degradation. While the remaining aldehyde may still be usable for some applications, the purity is compromised. For experiments sensitive to acidic impurities or requiring high purity starting material, purification is recommended before use.
Q4: Can I still use this compound that has partially solidified or changed color?
If your application is tolerant of the presence of 2-methoxy-3-methylbenzoic acid, you may be able to use the material. However, for most synthetic applications, especially in drug development, using the degraded material is not advisable as it can lead to side reactions, lower yields, and difficulties in purification of the desired product. It is highly recommended to purify the aldehyde before use if any signs of degradation are observed.
Q5: What materials should I avoid when storing or handling this compound?
You should avoid strong oxidizing agents, as they will rapidly convert the aldehyde to the corresponding carboxylic acid. Additionally, ensure that storage containers are clean and free of acidic or basic residues, which can potentially catalyze degradation or other side reactions.
Troubleshooting Guide
This section provides a structured approach to common issues encountered during the handling and use of this compound.
Visual Inspection and Initial Assessment
| Observation | Potential Cause | Recommended Action |
| Colorless to light-yellow liquid or solid | Product is likely of good quality. | Proceed with your experiment. Consider performing a quick purity check (see Protocol 1) for sensitive applications. |
| Yellow to brown discoloration | Onset of oxidation to 2-methoxy-3-methylbenzoic acid and potential formation of polymeric impurities. | Assess the level of impurity using TLC (Protocol 1). If impurities are significant, purify the aldehyde before use (Protocol 2). |
| Presence of crystalline solid | Significant oxidation to 2-methoxy-3-methylbenzoic acid. | The material requires purification before use in most applications. Proceed to Protocol 2. |
| Solidification of the entire sample | The product may have a melting point close to the storage temperature, or it could be heavily degraded. | Allow the sample to warm to room temperature. If it becomes a liquid or a partial solid/liquid mixture, assess for the presence of crystalline 2-methoxy-3-methylbenzoic acid. If it remains a solid, it is likely highly degraded. |
Troubleshooting Workflow
Sources
Technical Support Center: Troubleshooting Failed Reactions with 2-Methoxy-3-methylbenzaldehyde
Welcome to the technical support resource for 2-Methoxy-3-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in their synthetic routes involving this sterically hindered and electronically rich aromatic aldehyde. Instead of a generic list of procedures, this center provides in-depth, question-driven troubleshooting guides that address specific experimental failures, grounded in mechanistic principles and field-proven insights.
Section 1: Foundational Knowledge - Understanding the Unique Reactivity of this compound
Before troubleshooting specific reactions, it is critical to understand the inherent chemical properties of the starting material. Its structure directly influences its reactivity, often in ways that are counterintuitive when compared to simpler benzaldehydes.
Q1: Why is my reaction with this compound so sluggish or low-yielding compared to reactions with benzaldehyde or p-tolualdehyde?
Answer: The diminished reactivity of this compound is a direct consequence of the interplay between electronic and steric effects originating from its substituents.
-
Electronic Effects: Both the methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating groups (EDGs).[1][2] They increase the electron density on the aromatic ring and, by extension, on the carbonyl carbon of the aldehyde. This heightened electron density reduces the electrophilicity of the carbonyl carbon, making it a less attractive target for nucleophiles. Reactions that depend on nucleophilic attack at this position will, therefore, proceed more slowly.[2]
-
Steric Hindrance: This is arguably the most significant factor. The methoxy group is in the ortho position relative to the aldehyde. This proximity creates a physical shield, impeding the ability of incoming nucleophiles to approach and attack the carbonyl carbon.[2] The adjacent methyl group at the 3-position further contributes to this crowding. In contrast, a para-substituted aldehyde like p-tolualdehyde experiences no such steric hindrance at the reaction center.[2]
These combined effects result in a sterically hindered and electronically deactivated aldehyde, which necessitates carefully optimized reaction conditions.
Caption: Logical diagram of factors reducing reactivity.
Q2: I suspect my starting material is impure. How can I assess its purity and what should I look for?
Answer: The purity of your starting material is paramount. This compound can appear as a colorless to yellow or brown solid or liquid, indicating that impurities may be present from synthesis or degradation over time.[3]
Recommended Purity Assessment:
-
Thin-Layer Chromatography (TLC): This is a quick and effective first check. Spot the material on a silica plate and elute with a non-polar solvent system (e.g., 10:1 Hexane:Ethyl Acetate). A pure compound should ideally show a single spot. Streaking or multiple spots suggest impurities. Visualize under UV light and consider staining with potassium permanganate, which readily reacts with the aldehyde group.
-
NMR Spectroscopy (¹H NMR): This is the gold standard. The spectrum should show a sharp singlet for the aldehyde proton (~9.8-10.5 ppm), singlets for the methoxy and methyl protons, and characteristic multiplets for the aromatic protons. The presence of a broad peak around 10-12 ppm could indicate the corresponding carboxylic acid, a common impurity formed via air oxidation.
-
Proper Storage: To prevent degradation, always store this compound under an inert atmosphere (nitrogen or argon) at the recommended temperature of 2-8°C.[3][4]
Section 2: Troubleshooting Specific Reaction Failures
This section addresses common failures in key synthetic transformations.
Part 2.1: Condensation Reactions (e.g., Claisen-Schmidt, Knoevenagel)
These base-catalyzed reactions are highly sensitive to the electrophilicity of the aldehyde.[1][5]
FAQ: "My Claisen-Schmidt condensation of this compound with acetone is giving a very low yield (<20%) even after prolonged stirring. What can I do?"
Answer: This is a classic case of low reactivity due to the factors described in Section 1. The enolate of acetone is a relatively weak nucleophile, and its attack on the hindered, electron-rich aldehyde is inefficient.
Troubleshooting Strategies & Rationale:
| Problem Symptom | Probable Cause | Recommended Solution & Scientific Rationale |
| No or Low Conversion | Insufficient activation energy to overcome steric/electronic barrier. | 1. Increase Temperature: Gently refluxing the reaction can provide the necessary energy. 2. Use a Stronger Base: Switch from NaOH/KOH to a stronger base like sodium ethoxide (NaOEt) to generate a higher concentration of the enolate. 3. Extend Reaction Time: Monitor by TLC; these reactions can require 24-48 hours. |
| Formation of Dark Tars/Side Products | Base-catalyzed self-condensation of the ketone or degradation at high temperatures. | 1. Lower Temperature: If conversion is observed but side products dominate, reduce the temperature. 2. Use a Catalytic Amount of Base: Excess base can promote side reactions.[5] 3. Change Solvent: Aprotic polar solvents like DMF can sometimes improve reaction rates and solubility. |
| Starting Aldehyde Recovered Unchanged | Aldehyde is too unreactive for the conditions. | 1. Switch to a More Reactive Nucleophile: Instead of acetone, try a more acidic ketone or an active methylene compound like malononitrile (for a Knoevenagel condensation) to generate a more potent nucleophile.[1] |
Validated Protocol: Optimized Claisen-Schmidt Condensation
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and the partner ketone (e.g., acetophenone) (1.2 eq) in absolute ethanol.
-
Base Addition: In a separate flask, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.5 eq) in excess absolute ethanol.
-
Reaction: Cool the aldehyde/ketone mixture in an ice bath and add the sodium ethoxide solution dropwise.
-
Heating: After addition, allow the mixture to warm to room temperature, then heat to a gentle reflux (e.g., 70-80°C).
-
Monitoring: Monitor the reaction progress every 2-4 hours using TLC. The reaction may take up to 24 hours for significant conversion.
-
Work-up: Once complete, cool the mixture, neutralize with dilute HCl until pH ~7, and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
Part 2.2: The Wittig Reaction
The Wittig reaction's success hinges on the formation of an oxaphosphetane intermediate, a step that is highly sensitive to steric bulk.[6][7]
FAQ: "My Wittig reaction is failing completely. I've confirmed ylide formation by the characteristic color change, but after adding this compound and stirring overnight, TLC shows only my starting aldehyde and triphenylphosphine oxide at the baseline."
Answer: This is a strong indication that steric hindrance is preventing the ylide from attacking the aldehyde and/or preventing the subsequent cycloaddition to form the oxaphosphetane intermediate. The presence of triphenylphosphine oxide suggests the ylide may be decomposing over time.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a failed Wittig reaction.
Validated Protocol: Wittig Reaction Under Forcing Conditions
-
Ylide Preparation:
-
To a flame-dried, two-necked flask under argon, add methyltriphenylphosphonium bromide (1.2 eq).
-
Add anhydrous toluene via syringe.
-
Cool the suspension to 0°C.
-
Add potassium tert-butoxide (KOtBu) (1.2 eq) portion-wise. Stir at room temperature for 1 hour. The formation of the bright orange/yellow ylide should be evident.
-
-
Wittig Reaction:
-
In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Transfer the aldehyde solution via cannula into the ylide solution at room temperature.
-
Heat the reaction mixture to 80°C and stir overnight.
-
-
Work-up and Purification:
-
Cool the reaction and quench by adding a saturated aqueous solution of NH₄Cl.
-
Extract with diethyl ether (3x).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography. The triphenylphosphine oxide byproduct is very polar and will remain on the baseline, while the desired alkene will elute with non-polar solvents like hexanes.
-
Part 2.3: Reductive Amination
This two-step, one-pot reaction requires the formation of an imine (or enamine), followed by its reduction. Both steps can be problematic.[8]
FAQ: "My one-pot reductive amination with ammonia/primary amine is giving me the alcohol byproduct (from aldehyde reduction) instead of the desired amine. How do I favor amine formation?"
Answer: This outcome indicates that the reduction of the starting aldehyde is kinetically faster than the reduction of the transiently formed imine. This is common when using powerful reducing agents like sodium borohydride (NaBH₄), which can readily reduce aldehydes but are less effective on the C=N bond of the imine.[9] Furthermore, the formation of the sterically hindered imine is likely slow and requires equilibrium to be driven forward.
Key to Success: Choosing the Right Reducing Agent
The solution is to use a milder, more selective reducing agent that preferentially reduces the protonated iminium ion over the aldehyde.
| Reducing Agent | Typical Solvent | Pros | Cons & Rationale for Failure |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Inexpensive, powerful. | Not recommended. Readily reduces the starting aldehyde, leading to alcohol byproduct, especially since imine formation is slow.[9][10] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile | Good choice. Mildly acidic conditions protonate the imine to a more reactive iminium ion, which this reagent reduces much faster than a neutral aldehyde.[9] Caution: Toxic HCN gas can be evolved if the solution becomes too acidic. | Requires careful pH control (pH 6-7). |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), THF | Excellent choice. Mild, non-toxic, and the acetic acid byproduct can catalyze imine formation. Highly selective for imines/iminium ions over aldehydes.[9][11] | More expensive, moisture-sensitive. |
Validated Protocol: One-Pot Reductive Amination using NaBH(OAc)₃
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired amine (e.g., benzylamine, 1.1 eq) in anhydrous dichloroethane (DCE).
-
Imine Formation (Optional but Recommended): Add a catalytic amount of acetic acid (0.1 eq) and stir the mixture at room temperature for 1-2 hours to allow for partial imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution. Note: The reaction may be slightly exothermic.
-
Reaction: Stir the reaction at room temperature overnight. Monitor by TLC or LC-MS for the disappearance of the aldehyde.
-
Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.
-
Extraction & Purification: Separate the layers and extract the aqueous phase with dichloromethane (DCM). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting amine by column chromatography or acid/base extraction.
References
- The Influence of Aromatic Substituents on Benzaldehyde Reactivity in Condensation Reactions: A Comparative Guide. Benchchem.
- This compound | 67639-61-6. Sigma-Aldrich.
- Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry.
- This compound - Optional[MS (GC)] - Spectrum. SpectraBase.
-
This compound | C9H10O2 | CID 6484418. PubChem. Available from: [Link]
-
Benzaldehyde Condensation. Chemcess. Available from: [Link]
- A Comparative Analysis of the Reactivity of 2-Methylbenzaldehyde and 4-Methylbenzaldehyde. Benchchem.
-
Wittig Reaction. Organic Chemistry Portal. Available from: [Link]
- Application Notes and Protocols: Wittig Reaction of 2-Methylbenzaldehyde. Benchchem.
-
Wittig Reaction Practice Problems. Chemistry Steps. Available from: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]
-
What's wrong with my reductive amination? I barely got any product. Reddit. Available from: [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. Available from: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 67639-61-6 [sigmaaldrich.com]
- 4. This compound | 67639-61-6 [amp.chemicalbook.com]
- 5. chemcess.com [chemcess.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Optimization of Reaction Parameters for 2-Methoxy-3-methylbenzaldehyde
Welcome to the technical support center for the synthesis and optimization of 2-Methoxy-3-methylbenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during the synthesis of this key aromatic aldehyde. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to troubleshoot common issues and optimize reaction parameters for yield, purity, and regioselectivity.
Section 1: Strategic Selection of a Synthetic Route
The synthesis of this compound from its common precursor, 2-methylanisole, involves an electrophilic aromatic substitution to introduce a formyl group (-CHO). The primary challenge is achieving correct regioselectivity. The starting material has two activating groups: a strongly activating methoxy group (-OCH₃) and a weakly activating methyl group (-CH₃). The -OCH₃ group directs ortho and para, while the -CH₃ group also directs ortho and para. This leads to a potential mixture of isomers.
Choosing the right formylation method is the first and most critical optimization step. The selection depends on factors like desired selectivity, scale, available reagents, and tolerance for harsh conditions.
Comparative Analysis of Common Formylation Reactions
The table below summarizes the most common methods for formylating electron-rich aromatic rings like 2-methylanisole.
| Reaction | Formylating Agent / Reagents | Typical Conditions | Advantages | Disadvantages & Common Issues |
| Vilsmeier-Haack | POCl₃ / DMF | 0°C to 100°C | Mild conditions, high yields for activated rings, good for scale-up.[1][2][3] | Sensitive to moisture, Vilsmeier reagent can be corrosive, potential for side reactions with sensitive functional groups.[2] |
| Duff Reaction | Hexamethylenetetramine (HMTA) / Acid (e.g., TFA, Acetic Acid) | 85°C to 120°C | Uses inexpensive reagents, operationally simple.[4] | Primarily for ortho-formylation of phenols[5][6][7], may give lower yields, requires acidic conditions and high temperatures.[6] |
| Reimer-Tiemann | Chloroform (CHCl₃) / Strong Base (e.g., NaOH, KOH) | 60°C to 70°C | Classic method for ortho-formylation of phenols.[8] | Low yields[9], harsh basic conditions, formation of tar/resinous byproducts[10], biphasic reaction can be inefficient.[10] |
| Rieche Formylation | Dichloromethyl methyl ether (DCME) / Lewis Acid (e.g., TiCl₄, SnCl₄) | -20°C to RT | Can be highly regioselective. | DCME is a potent carcinogen, requires strictly anhydrous conditions and strong Lewis acids. |
Workflow for Method Selection
The following diagram outlines a logical workflow for selecting the most appropriate synthetic strategy for your specific needs.
Caption: Decision tree for selecting a synthetic route.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the formylation of 2-methylanisole.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yield is a multifaceted problem that often points to issues with reagents, reaction conditions, or the reaction mechanism itself.
-
Probable Cause 1: Inactive Electrophile / Reagent Quality
-
Insight: The formylating agent must be properly activated to serve as an effective electrophile. In the Vilsmeier-Haack reaction, the Vilsmeier reagent ([ClCH=N(CH₃)₂]⁺Cl⁻) is formed from the reaction of POCl₃ and DMF.[11] This reagent is highly sensitive to moisture.
-
Solution:
-
Ensure that DMF is anhydrous. Use a freshly opened bottle or dry it over molecular sieves.
-
Use high-purity POCl₃. Old or improperly stored POCl₃ may have partially hydrolyzed, reducing its effectiveness.
-
Pre-form the Vilsmeier reagent at a low temperature (0°C) before adding the 2-methylanisole substrate.[11]
-
-
-
Probable Cause 2: Suboptimal Temperature Control
-
Insight: Formylation reactions require a specific temperature profile. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of the starting material, reagent, or product, leading to tar formation.[10] The Vilsmeier-Haack reaction, for instance, can be exothermic.[12]
-
Solution:
-
Monitor the internal reaction temperature closely.
-
For the Vilsmeier-Haack reaction, add the 2-methylanisole solution dropwise to the pre-formed reagent at 0°C to control the initial exotherm.[11]
-
After the initial addition, slowly warm the reaction to the optimal temperature (typically between 60-85°C for anisole derivatives) and maintain it for the duration of the reaction.[13]
-
-
-
Probable Cause 3: Inefficient Mixing (for Biphasic Reactions)
Q2: I am getting a mixture of isomers, primarily the 2-methoxy-5-methylbenzaldehyde. How can I improve selectivity for the desired this compound?
Answer: Regioselectivity is governed by a combination of electronic and steric effects. In 2-methylanisole, the C5 position (para to the methoxy group) is electronically favored and sterically unhindered, making it a common byproduct. Directing the formylation to the sterically hindered C3 position is the primary challenge.
-
Probable Cause 1: Reaction Choice
-
Insight: Different formylation reactions have different steric sensitivities. The Vilsmeier-Haack reagent is relatively bulky, which can sometimes be exploited to favor less hindered positions. However, reactions involving metal chelation can favor ortho-substitution.
-
Solution:
-
While the Vilsmeier-Haack reaction is a good starting point, consider exploring the Rieche formylation. The use of a Lewis acid like TiCl₄ can sometimes alter regioselectivity through coordination with the methoxy group, potentially favoring the adjacent C3 position.
-
-
-
Probable Cause 2: Solvent Effects
-
Insight: The solvent can influence the effective size of the electrophile and the transition state geometry.
-
Solution:
-
In the Vilsmeier-Haack reaction, while DMF is the reactant, a co-solvent can be used. Experiment with chlorinated solvents like dichloroethane (DCE) versus more polar, non-coordinating solvents to see if selectivity is impacted.
-
-
-
Probable Cause 3: Temperature
-
Insight: Lower reaction temperatures generally favor the thermodynamically controlled product, but selectivity is often kinetically controlled. At higher temperatures, the reaction may overcome the steric barrier to the C3 position more easily, but it could also lead to more byproducts.
-
Solution:
-
Run a temperature optimization study. Screen temperatures from 40°C to 100°C and analyze the product isomer ratio by GC-MS or ¹H NMR to find the optimal balance between reaction rate and selectivity.
-
-
Q3: My reaction mixture turns into a dark, intractable tar. How can I prevent this?
Answer: Tar or resin formation is a common issue in electrophilic aromatic substitutions, especially under harsh conditions. It arises from polymerization or decomposition of the starting material or product.[10]
-
Probable Cause 1: Excessively High Temperature or Extended Reaction Time
-
Insight: Aromatic aldehydes can be unstable at high temperatures in the presence of strong acids or bases, leading to polymerization.
-
Solution:
-
Maintain the lowest possible temperature that allows for a reasonable reaction rate.
-
Monitor the reaction progress closely using TLC or GC. Once the starting material is consumed, quench the reaction immediately. Over-extending the reaction time rarely improves yield and often increases byproduct formation.
-
-
-
Probable Cause 2: Non-Inert Atmosphere
-
Insight: Aromatic aldehydes can be susceptible to air oxidation, especially at elevated temperatures.[15] This can lead to the formation of carboxylic acids and other colored byproducts.
-
Solution:
-
Run the reaction under an inert atmosphere of nitrogen or argon to prevent oxidative side reactions.
-
-
Section 3: Detailed Experimental Protocols
The following protocol is a recommended starting point for the Vilsmeier-Haack formylation of 2-methylanisole, which generally provides a good balance of yield and operational simplicity.
Optimized Protocol: Vilsmeier-Haack Formylation of 2-Methylanisole
-
Reagent Preparation (Vilsmeier Reagent Formation):
-
In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq.).
-
Cool the flask to 0°C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise via the dropping funnel over 30 minutes. Ensure the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. A thick, white precipitate of the Vilsmeier reagent may form.
-
-
Formylation Reaction:
-
Dissolve 2-methylanisole (1.0 eq.) in a minimal amount of anhydrous dichloroethane (DCE) (optional, can aid in solubility and temperature control).
-
Add the 2-methylanisole solution dropwise to the stirring Vilsmeier reagent at 0°C.
-
Once the addition is complete, slowly allow the reaction mixture to warm to room temperature, then heat to 80-85°C using an oil bath.[13]
-
Maintain this temperature and monitor the reaction by TLC or GC until the starting material is consumed (typically 4-6 hours).
-
-
Work-up and Quenching:
-
Cool the reaction mixture back down to 0°C in an ice bath.
-
Slowly and carefully quench the reaction by adding crushed ice, followed by a saturated aqueous solution of sodium acetate or sodium hydroxide until the pH is neutral to basic (pH 7-9).[13] This step is highly exothermic and should be done with caution.
-
Stir the mixture vigorously for 1 hour to ensure complete hydrolysis of any remaining intermediates.
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product will likely be a mixture of isomers. Purify via flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by vacuum distillation to isolate the this compound.
-
Section 4: Visualization of the Vilsmeier-Haack Mechanism
Understanding the reaction mechanism is key to troubleshooting. The diagram below illustrates the key steps in the Vilsmeier-Haack formylation.
Caption: Simplified mechanism of the Vilsmeier-Haack reaction.
References
- Technical Support Center: Optimizing the Reimer-Tiemann Reaction. Benchchem.
- Duff reaction. Wikipedia.
- A Kinetic and Synthetic Approach of Surfactants Accelerated by Vilsmeier- Haack Acetylation and Formylation with Anisole. Asian Journal of Pharmaceutics (AJP).
- (PDF) Vilsmeier-Haack reaction- A Non-classical Approach.
- Duff reaction. Grokipedia.
- A Kinetic and Synthetic Approach of Surfactants Accelerated by Vilsmeier- Haack Acetylation and Formylation with Anisole.
- A theoretical study of the Duff reaction: insights into its selectivity. RSC Publishing.
- (PDF) A Kinetic and Synthetic Approach of Surfactants Accelerated by Vilsmeier- Haack Acetylation and Formylation with Anisole.
- A theoretical study of the Duff reaction: insights into its selectivity. Semantic Scholar.
- Benzaldehyde, m-methoxy. Organic Syntheses Procedure.
- REIMER TIEMANS REACTION. PHARMD GURU.
- Reimer Tiemann Reaction: Mechanism and applic
- Reimer-Tiemann Reaction: Mechanism & Examples. NROChemistry.
- Reimer Tiemann Reaction Mechanism: Conditions & Applic
- Technical Support Center: Optimizing Aromatic Formyl
- RU2234492C1 - Method for preparing 2,3,4-trimethoxybenzaldehyde.
Sources
- 1. A Kinetic and Synthetic Approach of Surfactants Accelerated by Vilsmeier- Haack Acetylation and Formylation with Anisole [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. A theoretical study of the Duff reaction: insights into its selectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pharmdguru.com [pharmdguru.com]
- 9. chemistnotes.com [chemistnotes.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 13. RU2234492C1 - Method for preparing 2,3,4-trimethoxybenzaldehyde - Google Patents [patents.google.com]
- 14. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
"2-Methoxy-3-methylbenzaldehyde" degradation pathways and prevention
Welcome to the technical support center for 2-Methoxy-3-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this aromatic aldehyde. Our goal is to equip you with the necessary knowledge to mitigate degradation and ensure the integrity of your experiments.
Introduction to the Instability of this compound
Aromatic aldehydes, including this compound, are susceptible to degradation, primarily through autoxidation. This process involves the reaction of the aldehyde with atmospheric oxygen, leading to the formation of the corresponding carboxylic acid, in this case, 2-methoxy-3-methylbenzoic acid. This degradation is often initiated or accelerated by exposure to light, elevated temperatures, and the presence of metallic impurities. Understanding and controlling these factors are paramount to maintaining the purity and reactivity of your material.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered during the handling, storage, and use of this compound in a question-and-answer format.
Question 1: I've noticed a white crystalline solid forming in my bottle of this compound, which is usually a liquid or low-melting solid. What is happening?
Answer: The formation of a white crystalline solid is a classic indicator of oxidation. This compound is reacting with oxygen from the air to form 2-methoxy-3-methylbenzoic acid, which is a solid at room temperature. This process is known as autoxidation and is the primary degradation pathway for this compound.[1][2][3]
Causality: The aldehyde functional group is susceptible to oxidation. This reaction proceeds via a free-radical chain mechanism, which can be initiated by light, heat, or trace metal contaminants. The methoxy and methyl substituents on the benzene ring can also influence the rate of this oxidation.
Troubleshooting Steps:
-
Confirm Degradation: The identity of the crystalline solid can be confirmed by analytical methods such as NMR, IR spectroscopy, or mass spectrometry. The presence of a carboxylic acid peak will confirm oxidation.
-
Assess Purity: If the extent of degradation is minor, the remaining aldehyde may be purified by distillation or chromatography. However, for quantitative experiments, it is highly recommended to use a fresh, pure sample.
-
Implement Preventative Measures: To prevent future degradation, review and improve your storage and handling procedures as detailed in the prevention section of this guide.
Question 2: My reaction yield is lower than expected when using this compound from a previously opened bottle. Could this be related to degradation?
Answer: Absolutely. If your this compound has started to oxidize to 2-methoxy-3-methylbenzoic acid, the effective concentration of the aldehyde in your starting material is reduced. This will directly lead to lower yields of your desired product. Furthermore, the presence of the carboxylic acid impurity could potentially interfere with your reaction, especially if it involves base-sensitive reagents.
Causality: The lower molar quantity of the aldehyde starting material is the primary reason for the reduced yield. The acidic nature of the degradation product can also neutralize basic catalysts or reagents, further hindering the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Question 3: Can I prevent my this compound from degrading? What are the optimal storage and handling conditions?
Answer: Yes, degradation can be significantly minimized with proper storage and handling techniques. The key is to limit its exposure to oxygen, light, and heat.
Optimal Storage Conditions:
-
Atmosphere: Store under an inert atmosphere such as argon or nitrogen.[4][5] This displaces oxygen, the primary reactant in the autoxidation process.
-
Temperature: Store in a cool, dark location. Refrigeration at 2-8°C is recommended for long-term storage.[6]
-
Light: Protect from light by using an amber glass bottle and storing it in a cabinet.[7]
-
Container: Use a tightly sealed container with a secure cap, such as a Sure/Seal™ bottle, to prevent air and moisture ingress.[8][9][10]
Handling Best Practices:
-
Always flush the headspace of the bottle with an inert gas after each use.
-
Use clean, dry syringes and needles for transferring the liquid.
-
Minimize the time the bottle is open to the atmosphere.
Question 4: Are there any chemical additives I can use to stabilize this compound?
Answer: Yes, the addition of antioxidants can be an effective way to inhibit the autoxidation process. Antioxidants work by interrupting the free-radical chain reaction.
Recommended Antioxidants:
-
Butylated Hydroxytoluene (BHT): A common and effective antioxidant for organic compounds. A concentration of 0.01-0.1% is typically sufficient.[11][12]
-
Butylated Hydroxyanisole (BHA): Another widely used phenolic antioxidant that can be used in similar concentrations to BHT.[13]
It is crucial to ensure that the chosen antioxidant does not interfere with your downstream applications. A small-scale compatibility test is always recommended.
Degradation Pathway and Prevention Summary
The primary degradation pathway for this compound is autoxidation. The following diagram illustrates this process and highlights key prevention strategies.
Caption: Autoxidation pathway of this compound and prevention strategies.
Experimental Protocols
Protocol 1: Proper Storage of this compound
-
Container Selection: Obtain a clean, dry amber glass bottle with a well-fitting cap, preferably with a PTFE liner or a Sure/Seal™ septum-lined cap.
-
Inert Gas Purge: Before transferring the aldehyde, flush the storage bottle with a gentle stream of an inert gas (argon or nitrogen) for 1-2 minutes to displace any air.
-
Transfer: Quickly transfer the this compound into the purged bottle.
-
Headspace Flush: Before sealing, flush the headspace of the bottle with the inert gas for another 30-60 seconds.
-
Sealing: Tightly seal the bottle. If using a standard cap, you can further seal the cap-bottle interface with paraffin film for extra protection.
-
Storage Location: Place the sealed bottle in a refrigerator at 2-8°C, away from any light sources.
Protocol 2: Stabilization with Butylated Hydroxytoluene (BHT)
-
Stock Solution Preparation (Optional but recommended): Prepare a 1% (w/v) stock solution of BHT in a high-purity, dry, and unreactive solvent in which your aldehyde is also soluble (e.g., toluene or diethyl ether).
-
Calculating the Amount: Determine the volume of the BHT stock solution needed to achieve a final concentration of 0.01-0.1% in your aldehyde. For example, to achieve a 0.05% concentration in 100 g of aldehyde, you would need 50 mg of BHT.
-
Addition: Under an inert atmosphere, add the calculated amount of BHT (either as a solid or from the stock solution) to the this compound.
-
Mixing: Gently swirl or stir the mixture until the BHT is completely dissolved.
-
Storage: Store the stabilized aldehyde solution according to Protocol 1.
Protocol 3: Monitoring Degradation by GC-MS
-
Sample Preparation: Prepare a dilute solution of your this compound sample (e.g., 1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.
-
GC-MS Parameters (Example):
-
Column: A standard non-polar column (e.g., DB-5ms, HP-5ms) is suitable.
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
MS Detector: Scan from m/z 40 to 400.
-
-
Analysis:
-
The peak for this compound will have a characteristic retention time and a mass spectrum with a molecular ion at m/z 150.
-
The primary degradation product, 2-methoxy-3-methylbenzoic acid, will elute later and show a molecular ion at m/z 166.
-
Quantification can be achieved by creating a calibration curve with pure standards of both the aldehyde and the carboxylic acid.
-
Quantitative Data Summary
| Storage Condition | Expected Purity after 6 Months | Primary Degradation Product |
| Ambient, in air, clear bottle | < 90% | 2-methoxy-3-methylbenzoic acid |
| Refrigerated (2-8°C), in air, amber bottle | 95-98% | 2-methoxy-3-methylbenzoic acid |
| Refrigerated (2-8°C), under Argon, amber bottle | > 99% | Minimal to none |
| Refrigerated (2-8°C), under Argon, amber bottle with 0.05% BHT | > 99.5% | Minimal to none |
References
- Filo. (2025, May 25).
- UFDC Image Array 2. (2009, March 10).
- Thermo Fisher Scientific. (2024, March 29).
- designer-drug.com. Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde.
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- Wikipedia.
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- Apollo Scientific. (2023, July 6). 2-Hydroxy-3-methylbenzaldehyde.
- Food and Chemical Toxicology. (2023, December 27). o-methoxybenzaldehyde, CAS Registry Number 135-02-4.
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- Assessing Shelf Life Using Real-Time and Acceler
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- MySkinRecipes.
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- Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- POLAROGRAPHIC STUDY OF THE KINETICS AND EQUILIBRIA OF THE REACTION OF BENZALDEHYDES WITH HYDRAZINE.
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Technical Support Center: Purification of Crude 2-Methoxy-3-methylbenzaldehyde
Welcome to the technical support center for the purification of 2-Methoxy-3-methylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to refine this crucial aromatic aldehyde. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges encountered during the purification process. Our approach is grounded in scientific principles and practical, field-proven experience to ensure you can achieve the desired purity for your critical applications.
Understanding the Impurity Profile
The purification strategy for any compound is fundamentally dictated by the nature of its impurities. For crude this compound, the impurity profile is heavily dependent on the synthetic route employed. Two common methods for its synthesis are the Duff reaction and the Reimer-Tiemann reaction, each with its characteristic byproducts.
-
Duff Reaction: This formylation of an activated aromatic ring using hexamethylenetetramine can lead to impurities such as unreacted starting material (e.g., 2-methoxy-3-methylphenol), residual hexamethylenetetramine, and polymeric side products.[1]
-
Reimer-Tiemann Reaction: This ortho-formylation of phenols using chloroform in a basic solution can result in the formation of positional isomers (e.g., 4-hydroxy-3-methoxy-5-methylbenzaldehyde if starting from 2-methoxy-4-methylphenol) and chlorinated byproducts.[2]
A common impurity, regardless of the synthetic method, is the corresponding carboxylic acid (2-Methoxy-3-methylbenzoic acid), which forms upon air oxidation of the aldehyde.[3]
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the purification of this compound.
Q1: My crude this compound is a dark oil. What is the likely cause of the color?
A1: Dark coloration in crude aromatic aldehydes is often due to the presence of phenolic impurities and polymeric byproducts. Phenols are susceptible to oxidation, which can form highly colored quinone-like structures. Inadequate temperature control during synthesis or distillation can also lead to polymerization, resulting in tarry, colored materials.
Q2: I'm observing a persistent baseline in my NMR spectrum even after purification. What could this be?
A2: A persistent baseline "hump" in the NMR spectrum, particularly in the aromatic region, can indicate the presence of polymeric material. If you also see broad, unresolved signals, this is a strong indicator. These polymers can be challenging to remove by standard chromatography or distillation and may require a chemical cleanup step, such as a bisulfite wash, to selectively remove the aldehyde from the non-polar polymer.
Q3: My final product's purity decreases over time. How can I improve its stability?
A3: Aromatic aldehydes are prone to air oxidation, converting the aldehyde to the corresponding carboxylic acid.[3] To enhance stability, store the purified this compound under an inert atmosphere (nitrogen or argon) at a low temperature (2-8°C).[4] Using an amber vial will protect it from light, which can also catalyze degradation.
Q4: Can I use recrystallization to purify this compound?
A4: While this compound can be a solid at room temperature, recrystallization may not be the most effective primary purification method if the crude material is an oil with a high impurity load. However, for a semi-pure product, recrystallization from a suitable solvent system (e.g., a mixture of a good solvent like ethanol and a poor solvent like water or hexane) can be an excellent final polishing step to achieve high purity.
Troubleshooting Guides
This section provides structured guidance for overcoming specific challenges you may encounter during the purification of this compound.
Troubleshooting Fractional Vacuum Distillation
Fractional distillation is a powerful technique for separating compounds with different boiling points.[5] However, challenges can arise.
| Problem | Potential Cause | Recommended Solution |
| Bumping or Unstable Boiling | - Uneven heating.- Insufficient vacuum. | - Use a magnetic stir bar for smooth boiling.- Ensure all joints are properly sealed to maintain a stable vacuum.- Check the vacuum pump for proper function. |
| Poor Separation of Fractions | - Distillation rate is too fast.- Inefficient fractionating column. | - Reduce the heating rate to allow for proper equilibration on the column's theoretical plates.[5]- Ensure the fractionating column is adequately insulated (e.g., with glass wool or aluminum foil) to maintain the temperature gradient.[5] |
| Product Darkening/Decomposition in the Distilling Flask | - Overheating.- Presence of acidic or basic impurities catalyzing decomposition. | - Use a vacuum to lower the boiling point.- Perform a pre-distillation wash with a dilute sodium bicarbonate solution to remove acidic impurities. |
| Low Recovery of Product | - Hold-up in the distillation column.- Leaks in the system. | - Choose a column with an appropriate length and diameter for the scale of your distillation.- Carefully check all glassware for cracks and ensure joints are well-sealed. |
Troubleshooting Flash Column Chromatography
Flash chromatography is a common method for purifying organic compounds.[6]
| Problem | Potential Cause | Recommended Solution |
| Poor Separation of Product from Impurities | - Inappropriate solvent system.- Column overloading. | - Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a target Rf of 0.2-0.3 for the product.[7]- Reduce the amount of crude material loaded onto the column. |
| Tailing of the Aldehyde Peak | - Interaction of the aldehyde with acidic silica gel. | - Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (e.g., 0.5% in the eluent). |
| Product Elutes with the Solvent Front | - Solvent system is too polar. | - Decrease the polarity of the eluent. Start with a non-polar solvent like hexane and gradually increase the proportion of a more polar solvent like ethyl acetate. |
| No Product Elutes from the Column | - Solvent system is not polar enough.- Product may have decomposed on the silica gel. | - Gradually increase the polarity of the eluent.- If decomposition is suspected, consider using a less acidic stationary phase, such as alumina, or opt for a different purification method. |
Troubleshooting Bisulfite Adduct Formation
The formation of a solid bisulfite adduct is a highly selective method for isolating aldehydes.[8]
| Problem | Potential Cause | Recommended Solution |
| No Precipitate Forms | - The bisulfite adduct is soluble in the reaction medium.- The aldehyde is sterically hindered, slowing the reaction.[9] | - After adding the bisulfite solution, add a water-miscible organic solvent in which the adduct is less soluble, such as ethanol, to induce precipitation.- Allow for a longer reaction time or gentle warming to facilitate the reaction with hindered aldehydes. |
| Low Yield of Precipitate | - Incomplete reaction.- Adduct is partially soluble. | - Use a freshly prepared, saturated solution of sodium bisulfite.- Cool the reaction mixture in an ice bath to minimize the solubility of the adduct. |
| Difficulty Regenerating the Aldehyde from the Adduct | - Incomplete hydrolysis of the adduct. | - Ensure the pH is sufficiently basic (pH > 10) during the regeneration step.- Vigorously stir the mixture to ensure good contact between the aqueous and organic phases. |
| Product is Contaminated with Sulfur-Containing Impurities | - Residual sulfur dioxide from the regeneration step. | - After regeneration and extraction, wash the organic layer with a dilute solution of sodium bicarbonate to remove any acidic sulfur species. |
Physicochemical Properties of Target Compound and Potential Impurities
Understanding the physical properties of your target compound and its likely impurities is crucial for selecting and optimizing a purification strategy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| This compound | C₉H₁₀O₂ | 150.17 | 120 (at 6 Torr)[10] | N/A | Soluble in most organic solvents. |
| 2-Methoxy-3-methylphenol | C₈H₁₀O₂ | 138.16 | 217.8 (at 760 mmHg)[1] | N/A | Soluble in organic solvents and aqueous base. |
| Hexamethylenetetramine | C₆H₁₂N₄ | 140.19 | Sublimes at 280 | 263 | Highly soluble in water and polar organic solvents like methanol and ethanol; sparingly soluble in non-polar solvents.[2][11][12][13] |
| 2-Methoxy-5-methylbenzaldehyde | C₉H₁₀O₂ | 150.17 | N/A | N/A | Soluble in most organic solvents.[14] |
| 2-Hydroxy-3-methoxy-5-methylbenzaldehyde | C₉H₁₀O₃ | 166.17 | N/A | N/A | Soluble in organic solvents.[15] |
Experimental Protocols
The following are detailed, step-by-step protocols for the most effective methods of purifying crude this compound.
Protocol 1: Purification via Bisulfite Adduct Formation
This method is highly selective for aldehydes and is excellent for removing non-aldehydic impurities.
Diagram of the Bisulfite Adduct Purification Workflow
Caption: Workflow for the purification of this compound via bisulfite adduct formation.
Step-by-Step Methodology:
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of ethanol.
-
Adduct Formation: While stirring, slowly add a freshly prepared saturated aqueous solution of sodium bisulfite. A white precipitate should begin to form. Continue stirring for 30-60 minutes.
-
Precipitation and Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the white solid by vacuum filtration and wash it with cold ethanol, followed by a small amount of diethyl ether to aid in drying.
-
Regeneration of the Aldehyde: Transfer the solid bisulfite adduct to a separatory funnel. Add water and diethyl ether.
-
Basification: Slowly add a 10% aqueous solution of sodium hydroxide while swirling, until the aqueous layer is strongly basic (pH > 10, check with pH paper). The solid adduct will dissolve as the free aldehyde is regenerated and partitions into the ether layer.
-
Extraction and Work-up: Separate the layers. Extract the aqueous layer two more times with diethyl ether. Combine the organic extracts and wash them with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Fractional Vacuum Distillation
This method is suitable for separating the product from impurities with significantly different boiling points.
Diagram of the Fractional Vacuum Distillation Setup
Caption: A schematic of a fractional vacuum distillation apparatus.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble the fractional distillation apparatus as shown in the diagram. Ensure all glass joints are properly greased and sealed.
-
Charging the Flask: Charge the distilling flask with the crude this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Turn on the cooling water to the condenser and begin to slowly evacuate the system to the desired pressure (e.g., 6 Torr).
-
Heating: Begin heating the distilling flask gently. Start vigorous stirring.
-
Collecting Fractions: As the mixture begins to boil, observe the vapor rising through the fractionating column. Collect any low-boiling impurities as a forerun. When the temperature at the thermometer stabilizes, collect the main fraction corresponding to the boiling point of this compound at that pressure (e.g., ~120°C at 6 Torr).[10]
-
Shutdown: Once the main fraction has been collected and the temperature begins to drop, stop heating. Allow the apparatus to cool before slowly and carefully releasing the vacuum.
Purity Assessment
The purity of the final product should be assessed using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the product and identify any remaining impurities. The absence of signals corresponding to starting materials or common byproducts is a good indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for both qualitative and quantitative analysis of purity, especially when coupled with a UV or mass spectrometric detector.[4]
By understanding the potential impurities and applying the appropriate purification and analytical techniques, you can consistently obtain high-purity this compound for your research and development needs.
References
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Safe handling and disposal of "2-Methoxy-3-methylbenzaldehyde"
Technical Support Center: 2-Methoxy-3-methylbenzaldehyde
Welcome to the technical support guide for this compound (CAS No: 67639-61-6). This document is designed for researchers, scientists, and drug development professionals, providing essential information for its safe handling and disposal. Our goal is to synthesize technical data with practical, field-proven insights to ensure both safety and experimental integrity.
Section 1: Hazard Identification & Key Data
Before handling this compound, it is crucial to be familiar with its fundamental properties and associated hazards. This information is critical for a proper risk assessment.
Physical and Chemical Properties
This data provides a snapshot of the compound's characteristics, which informs storage and handling decisions.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₂ | [1][2] |
| Molecular Weight | 150.17 - 150.18 g/mol | [1][3] |
| Appearance | Not explicitly stated, but related compounds are light yellow solids or liquids. | [4][5][6] |
| Boiling Point | Not available for this specific isomer. | |
| Melting Point | Not available for this specific isomer. | |
| Storage Temperature | Ambient Storage | [1] |
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a universal standard for hazard communication. Understanding these classifications is non-negotiable for laboratory safety.[2][3]
| Hazard Class | GHS Code | Statement |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2][3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[2][3] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common queries in a direct question-and-answer format to provide quick and actionable information.
Q1: What are the primary health hazards associated with this compound? A: The primary hazards are irritation to the skin, eyes, and respiratory system.[2][3] Direct contact can cause skin irritation (H315) and serious eye irritation (H319).[2][3] Inhaling dust or vapors may also lead to respiratory tract irritation (H335).[2][3] Therefore, it is crucial to handle this compound in a well-ventilated area and with appropriate personal protective equipment.
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this chemical? A: Based on the hazard profile, the following PPE is required:
-
Eye/Face Protection: Chemical safety goggles or glasses that meet the ANSI Z.87.1 standard are essential to protect against splashes and eye irritation.[7][8]
-
Hand Protection: Chemically resistant gloves (e.g., disposable nitrile gloves) must be worn to prevent skin contact.[7] Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.[7][9]
-
Body Protection: A standard laboratory coat should be worn and kept buttoned to protect skin and clothing.[7][8]
-
Respiratory Protection: All handling should occur in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of vapors or dust.[10][11] If engineering controls are insufficient, a NIOSH-approved respirator may be required after a formal exposure assessment.[7][12]
Q3: How should I properly store this compound? A: Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[4][5][12] It should be stored away from incompatible materials such as strong oxidizing agents.[10] Following these storage protocols minimizes degradation and prevents accidental reactions.
Q4: What should I do in the event of an accidental exposure (e.g., skin or eye contact)? A: Immediate action is critical to mitigate harm.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][12] Remove contact lenses if present and easy to do.[4] Seek prompt medical attention.[10][12]
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water.[4][10][12] If skin irritation occurs or persists, get medical advice.[4][10]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[4][12] If the person feels unwell, call a poison center or doctor.[4][12]
Q5: Can I dispose of this chemical down the drain? A: No. Hazardous chemical waste must not be discharged to the sewer via sink drains.[13] This compound should be disposed of as hazardous chemical waste in accordance with all federal, state, and local regulations.[4][14][15] Collect waste in a designated, properly labeled hazardous waste container for pickup by your institution's environmental health and safety (EHS) office.[13][14]
Section 3: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step methodologies for common laboratory workflows involving this compound.
Protocol 3.1: Standard Handling and Weighing Procedure
Causality: This protocol is designed to prevent exposure via inhalation, skin, and eye contact by using engineering controls and appropriate PPE.
-
Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Gather all necessary equipment (spatula, weigh boat, secondary container).
-
Don PPE: Put on your lab coat, safety goggles, and chemical-resistant gloves.
-
Perform Work in Fume Hood: Conduct all manipulations, including opening the primary container and weighing the compound, inside the chemical fume hood.
-
Transfer: Carefully transfer the desired amount of the chemical to a tared weigh boat or directly into your reaction vessel.
-
Seal and Store: Tightly close the primary container immediately after use.
-
Clean-Up: Wipe down the spatula and the work surface inside the fume hood. Dispose of any contaminated items (e.g., weigh boat, disposable gloves) in the designated hazardous waste container.
-
Doff PPE: Remove PPE in the correct order (gloves first, then lab coat, then goggles) and wash hands thoroughly with soap and water.
Protocol 3.2: Accidental Spill Response (Minor Spill < 1 Liter)
Causality: This workflow ensures a spill is contained and cleaned safely without escalating the hazard. A minor spill is one that laboratory personnel can clean up without putting themselves or others at risk.[16][17]
-
Alert Personnel: Immediately alert others in the laboratory of the spill.[17][18]
-
Assess the Situation: Confirm the identity of the spilled material and ensure there is no immediate fire or respiratory hazard.[16]
-
Don Additional PPE: If not already worn, put on a lab coat, safety goggles, and two pairs of chemical-resistant gloves.
-
Contain the Spill: Prevent the spill from spreading by creating a dike around it with an inert absorbent material like vermiculite, dry sand, or clay-based kitty litter.[16][18][19] Do NOT use combustible materials like paper towels to absorb the bulk of the spill.[16]
-
Absorb the Spill: Cover the spill with the absorbent material, working from the outside in.
-
Collect Residue: Once the liquid is fully absorbed, carefully scoop the contaminated material into a designated hazardous waste container using a scraper or scoop.[17][18]
-
Decontaminate Area: Clean the spill area with soap and water.[18] If the chemical is highly toxic, the rinse water should also be collected as hazardous waste.[18]
-
Dispose of Waste: Seal and label the hazardous waste container.[15] Arrange for disposal through your institution's EHS department.
-
Restock: Replace any used materials in the laboratory spill kit.[18]
Workflow for Minor Spill Response
Caption: Workflow for handling a minor chemical spill.
Protocol 3.3: Accidental Spill Response (Major Spill > 1 Liter or Unknown Hazard)
Causality: A major spill poses an immediate danger to health or the environment and requires professional emergency response.[17][20] Laboratory personnel should not attempt to clean up a major spill.[17]
-
Evacuate: Immediately alert everyone in the area and evacuate the laboratory, closing all doors behind you to confine vapors.[18]
-
Assist: If safe to do so, attend to any injured persons and guide them out of the area. Use a safety shower or eyewash station if necessary.[18]
-
Notify: From a safe location, call your institution's emergency number or 911.[18] Provide the chemical name, location of the spill, and quantity.
-
Secure the Area: Prevent others from entering the contaminated area until emergency responders arrive.
-
Do Not Re-enter: Wait for clearance from trained emergency personnel before re-entering the laboratory.
Protocol 3.4: Chemical Waste Disposal
Causality: Proper waste management prevents environmental contamination and ensures compliance with hazardous waste regulations. All chemical waste should be treated as hazardous unless confirmed otherwise by EHS.[13]
-
Designate a Container: Use a chemically compatible, leak-proof container specifically for this compound waste. It is permissible to reuse an empty reagent bottle if it is compatible and properly relabeled.[15]
-
Label Correctly: Affix a "Hazardous Waste" label to the container.[15] The label must include the full chemical name (no abbreviations), the associated hazards (Irritant), and the accumulation start date.[15]
-
Keep Container Closed: Keep the waste container sealed at all times, except when adding waste.[13] This prevents the release of vapors into the lab.
-
Store Safely: Store the waste container in a designated Satellite Accumulation Area (SAA) near the point of generation.[14] Ensure it is segregated from incompatible materials.[14]
-
Request Pickup: Once the container is full, or before it has been stored for one year, submit a chemical waste collection request to your institution's EHS department.[13][14] Do not transport hazardous waste yourself.[13]
References
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Formaldehyde Spill Protocol for Laboratory Personnel. Environmental Health & Safety, University of Rochester.[Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.[Link]
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2-Hydroxy-3-methoxy-5-methylbenzaldehyde | C9H10O3. PubChem, National Center for Biotechnology Information.[Link]
-
SAFETY DATA SHEET: 2-Hydroxy-3-methoxybenzaldehyde. Thermo Fisher Scientific.[Link]
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Hazardous Waste and Disposal Considerations. American Chemical Society.[Link]
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Safety Data Sheet. Bio-Techne.[Link]
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Chemical Spill Response. Augusta University.[Link]
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2,4-Dimethoxy-3-methylbenzaldehyde Safety Data Sheet. LookChem.[Link]
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Safe Chemical Waste Disposal in Labs. Environmental Marketing Services.[Link]
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3-Methoxy-2-methylbenzaldehyde | C9H10O2. PubChem, National Center for Biotechnology Information.[Link]
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Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.[Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.[Link]
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Personal Protective Equipment (PPE). CHEMM, U.S. Department of Health & Human Services.[Link]
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Personal Protective Equipment. U.S. Environmental Protection Agency (EPA).[Link]
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Chemical Spill Procedures - Step By Step Guide. Chem Klean.[Link]
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Personal Protective Equipment (PPE) Matrix Guidelines. William & Mary.[Link]
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5 Types of PPE for Hazardous Chemicals. Hazmat School.[Link]
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Technical Support Center: Navigating the Reactivity of 2-Methoxy-3-methylbenzaldehyde
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 2-Methoxy-3-methylbenzaldehyde. This sterically hindered and electron-rich aromatic aldehyde presents unique challenges in various synthetic transformations. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address common issues and provide robust solutions for overcoming its inherent poor reactivity. Our aim is to provide not just procedural steps, but also the underlying mechanistic reasoning to empower you to make informed decisions in your experimental design.
Understanding the Challenge: Steric and Electronic Effects
The core of the reactivity issue with this compound lies in its molecular architecture. The methoxy group at the ortho-position to the aldehyde creates significant steric bulk, physically impeding the approach of nucleophiles to the carbonyl carbon.[1][2] Furthermore, the methoxy group is electron-donating, which reduces the electrophilicity of the aldehyde, making it less reactive towards nucleophilic attack.[3] The adjacent methyl group at the meta-position can further contribute to this steric hindrance.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Condensation Reactions
Question 1: I am attempting a Knoevenagel condensation with this compound and an active methylene compound, but the reaction is extremely slow with low yields. What can I do?
This is a common observation. The reduced electrophilicity of the aldehyde is the primary culprit. Here are several strategies to enhance the reaction rate and yield:
-
Catalyst Selection is Key:
-
Weakly Basic Amines: Catalysts like piperidine or pyridine are often effective for Knoevenagel condensations.[4] In the case of your substrate, an iminium ion pathway may be more favorable. The amine catalyst can react with the aldehyde to form a more electrophilic iminium ion, which then readily reacts with the enolate of the active methylene compound.[5]
-
Lewis Acids: For particularly stubborn substrates, the addition of a mild Lewis acid can help to activate the carbonyl group, making it more susceptible to nucleophilic attack.
-
Catalyst-Free Conditions: Interestingly, for some substrates, catalyst-free conditions in green solvents like water can be surprisingly effective, sometimes leading to product precipitation which drives the reaction forward.[5]
-
-
Optimizing Reaction Conditions:
-
Temperature: Gently heating the reaction mixture can provide the necessary activation energy.
-
Water Removal: The Knoevenagel condensation is a dehydration reaction.[4][6] Removing the water byproduct, for instance, by azeotropic distillation with a Dean-Stark trap, can shift the equilibrium towards the product.[7]
-
-
Alternative Methodologies:
-
Microwave or Ultrasound Irradiation: These non-conventional energy sources can significantly accelerate the reaction rate, often leading to higher yields in shorter timeframes.[8]
-
Protocol 1: Enhanced Knoevenagel Condensation of this compound
-
To a round-bottom flask, add this compound (1.0 mmol) and the active methylene compound (e.g., malononitrile or diethyl malonate, 1.1 mmol).
-
Add a suitable solvent (e.g., ethanol or toluene).
-
Introduce a catalytic amount of piperidine (0.1 mmol).
-
If using toluene, equip the flask with a Dean-Stark apparatus to remove water.
-
Heat the reaction mixture to a gentle reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[5]
Diagram 1: Knoevenagel Condensation Workflow
Caption: Workflow for an optimized Knoevenagel condensation.
Section 2: Carbon-Carbon Bond Formation with Organometallics
Question 2: My Wittig reaction with this compound is giving me poor yields, and I'm recovering a lot of my starting aldehyde. How can I improve this?
The steric hindrance of the ortho-methoxy group is a major barrier for the approach of the phosphorus ylide. Here’s how to troubleshoot this:
-
Ylide Reactivity:
-
Use a More Reactive Ylide: Non-stabilized ylides (e.g., those derived from alkyltriphenylphosphonium halides) are more reactive than stabilized ylides (e.g., those with an adjacent ester or ketone group) and are more likely to react with a hindered aldehyde.[9][10]
-
Freshly Prepared Ylide: Ensure the ylide is generated in situ and used immediately, as non-stabilized ylides can be unstable.[3]
-
-
Reaction Conditions:
-
Increase Temperature: After the initial low-temperature formation of the ylide and addition of the aldehyde, gradually warming the reaction to room temperature or even applying gentle heat (e.g., 40-50 °C) can help overcome the activation energy barrier.[3]
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can sometimes accelerate the reaction compared to THF or diethyl ether.[3]
-
Salt-Free Conditions: Lithium salts can sometimes interfere with the stereochemical outcome and reactivity.[11] Using a sodium-based strong base like sodium hydride (NaH) or sodium amide (NaNH₂) to generate the ylide can be beneficial.
-
Diagram 2: Wittig Reaction Decision Tree
Caption: Troubleshooting guide for the Wittig reaction.
Question 3: I am trying to perform a Grignard reaction with this compound, but I'm observing significant amounts of the corresponding alcohol from reduction of the aldehyde, and recovery of my starting material. What's going wrong?
This is a classic case of steric hindrance favoring side reactions over the desired nucleophilic addition.[1] The Grignard reagent can act as a base or a reducing agent, especially when the electrophilic center is crowded.
-
Minimizing Side Reactions:
-
Low Temperature Addition: Add the aldehyde slowly to the Grignard reagent at a low temperature (e.g., 0 °C to -78 °C). This helps to control the exothermicity of the reaction and can favor the addition pathway over reduction.[1]
-
Use of Additives: The addition of cerium(III) chloride (Luche reduction conditions) can sometimes suppress reduction byproducts by creating a more oxophilic and less basic organocerium species, which preferentially adds to the carbonyl.
-
Grignard Reagent Choice: If possible, use a Grignard reagent that does not have a β-hydrogen, as this is required for the reduction pathway.[1]
-
-
Driving the Reaction to Completion:
Protocol 2: Grignard Addition to this compound
-
Prepare the Grignard reagent in a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equiv) in anhydrous THF.
-
Add the aldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours, monitoring by TLC.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography.[13]
Section 3: Carbon-Nitrogen Bond Formation
Question 4: I'm struggling with a reductive amination of this compound. The reaction is incomplete, and I suspect the initial imine formation is the problem. What reducing agent and conditions should I use?
You are correct to suspect that the sterically hindered imine formation is the rate-limiting step. The key to a successful reductive amination of a hindered aldehyde is to use a reducing agent that is selective for the iminium ion over the starting aldehyde.[14]
-
Selective Reducing Agents:
-
Sodium Triacetoxyborohydride (STAB): This is often the reagent of choice for challenging reductive aminations. It is milder than sodium borohydride and is particularly effective at reducing iminium ions in the presence of aldehydes.[14]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is also effective and works well under weakly acidic conditions which favor iminium ion formation. However, it is highly toxic.[14][15]
-
-
Optimizing Imine Formation:
-
pH Control: Maintaining a weakly acidic pH (around 5-6) is crucial. This protonates the intermediate carbinolamine, facilitating its dehydration to the iminium ion. Acetic acid is a commonly used catalyst.[14]
-
One-Pot Procedure: A direct (one-pot) reductive amination is generally preferred.[15] Mixing the aldehyde, amine, and reducing agent together allows for the in situ reduction of the iminium ion as it is formed, driving the equilibrium forward.
-
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride | Highly selective for iminium ions, mild, non-toxic byproducts.[14] | More expensive than other borohydrides. |
| Sodium Cyanoborohydride | Selective for iminium ions under acidic conditions.[15] | Highly toxic (releases HCN gas in strong acid).[14] |
| Sodium Borohydride | Inexpensive, readily available. | Can reduce the starting aldehyde. |
| Catalytic Hydrogenation | "Green" method, high atom economy.[16] | May require high pressure, catalyst can be expensive. |
General Recommendations for Handling this compound
-
Purity of Starting Material: Ensure your this compound is pure. Aldehydes can oxidize to the corresponding carboxylic acid upon storage, which will quench organometallic reagents and bases. Purification by distillation or chromatography may be necessary.[3]
-
Inert Atmosphere: For reactions involving organometallics or strongly basic reagents, always use anhydrous solvents and perform the reaction under an inert atmosphere (Argon or Nitrogen) to prevent quenching by moisture or oxygen.[3]
By understanding the inherent electronic and steric properties of this compound and applying these targeted strategies, you can significantly improve the success rate of your synthetic transformations.
References
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- 16. mdpi.com [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to 2-Methoxy-3-methylbenzaldehyde and Its Isomers: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted benzaldehydes are foundational pillars in the edifice of organic synthesis, serving as versatile intermediates in the pharmaceutical, agrochemical, and fragrance industries. Within this class, methoxy-methylbenzaldehyde isomers represent a fascinating case study in how subtle changes in substituent placement can profoundly influence physicochemical properties, spectroscopic signatures, and chemical reactivity. This guide provides an in-depth comparative analysis of 2-Methoxy-3-methylbenzaldehyde and its key structural isomers. Our objective is to equip researchers with the nuanced understanding required to select the appropriate isomer, anticipate its behavior in reactions, and devise robust analytical methods for its characterization. We will move beyond a simple recitation of data, delving into the electronic and steric principles that govern the unique personality of each molecule.
Section 1: Structural Overview of Key Methoxy-methylbenzaldehyde Isomers
The constitutional isomers of methoxy-methylbenzaldehyde, all sharing the molecular formula C₉H₁₀O₂, are distinguished by the substitution pattern of the methoxy, methyl, and formyl groups on the benzene ring.[1][2][3][4] This structural variation is the primary determinant of their distinct chemical characteristics. Below are the structures of the target compound and its most frequently encountered isomers.
Caption: Key structural isomers of Methoxy-methylbenzaldehyde.
Section 2: Comparative Physicochemical Properties
The physical state, boiling and melting points, and solubility of these isomers are direct consequences of their molecular symmetry and intermolecular forces. Symmetrical structures tend to pack more efficiently into a crystal lattice, resulting in higher melting points. The data below, compiled from various chemical suppliers and databases, provides a quantitative basis for comparison.
| Property | This compound | 2-Methoxy-4-methylbenzaldehyde | 4-Methoxy-3-methylbenzaldehyde | 3-Methoxy-4-methylbenzaldehyde |
| Molecular Formula | C₉H₁₀O₂ | C₉H₁₀O₂[1] | C₉H₁₀O₂[5] | C₉H₁₀O₂[4] |
| Molecular Weight | 150.18 g/mol | 150.17 g/mol [1] | 150.17 g/mol [5] | 150.17 g/mol [4] |
| CAS Number | 67639-61-6 | 57415-35-7[1] | 32723-67-4[5] | 24973-22-6[6] |
| Appearance | Fused solid or liquid[7][8] | Solid[9] | White to off-white crystalline solid[5] | Colorless needles[10] |
| Melting Point | Not specified | 42.5-43 °C[9] | Not specified | 45-46 °C[10] |
| Boiling Point | 120 °C at 6 Torr[7] | Not specified | Not specified | Not specified |
Section 3: A Deeper Dive into Chemical Reactivity
The reactivity of the aldehyde functional group is paramount to the utility of these isomers as synthetic intermediates. Its electrophilicity is modulated by a delicate interplay of electronic and steric effects imparted by the methoxy and methyl substituents.
Electronic Effects
The methoxy group (-OCH₃) is a powerful electron-donating group through resonance (+M effect), which significantly outweighs its inductive electron-withdrawing effect (-I effect). The methyl group (-CH₃) is a weaker electron-donating group, acting primarily through an inductive effect (+I) and hyperconjugation.
-
Activation/Deactivation: Both groups donate electron density to the aromatic ring, which in turn reduces the partial positive charge (electrophilicity) on the carbonyl carbon. This makes the aldehyde less susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[11][12] The methoxy group's strong +M effect generally leads to greater deactivation of the aldehyde compared to the methyl group's +I effect.[11]
-
Positional Influence: When the methoxy group is positioned ortho or para to the aldehyde (e.g., 2-methoxy and 4-methoxy isomers), its electron-donating resonance effect is maximized. This increased electron density on the carbonyl carbon diminishes its reactivity towards nucleophiles.
Steric Effects
Steric hindrance is a critical factor, particularly for isomers with substituents in the ortho position (C2 or C6) relative to the aldehyde.
-
2-Substituted Isomers: In this compound, both the C2-methoxy and C3-methyl groups contribute to steric crowding around the aldehyde. The C2-methoxy group, being directly adjacent, presents a significant physical barrier that impedes the trajectory of an incoming nucleophile.[13] This "ortho effect" can dramatically reduce reaction rates compared to isomers where the aldehyde is less encumbered.[13]
-
4-Substituted Isomers: In contrast, isomers like 4-Methoxy-3-methylbenzaldehyde have their substituents in the para and meta positions, far from the aldehyde group.[13] Consequently, they exert minimal steric hindrance, and their reactivity is primarily governed by electronic factors.
Predicted Reactivity towards Nucleophilic Addition: Based on these principles, a qualitative reactivity order can be proposed:
3-Methoxy-4-methylbenzaldehyde > 4-Methoxy-3-methylbenzaldehyde > 2-Methoxy-4-methylbenzaldehyde > this compound
This ranking reflects that isomers lacking direct ortho substituents are more reactive, while the heavily shielded this compound is expected to be the least reactive due to the combined steric bulk adjacent to the reaction center.
Caption: Interplay of electronic and steric effects on reactivity.
Section 4: Spectroscopic Signature Analysis
Definitive identification of these isomers in a laboratory setting relies on spectroscopic analysis. Each technique provides a unique piece of the structural puzzle.
¹H NMR Spectroscopy
The chemical shifts of the aldehyde, methoxy, methyl, and aromatic protons are highly diagnostic.
-
Aldehyde Proton (-CHO): Typically appears as a singlet between δ 9.5 and 10.5 ppm. Its precise location can be influenced by the electronic environment.
-
Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-4.0 ppm.
-
Methyl Protons (-CH₃): A singlet around δ 2.2-2.5 ppm.
-
Aromatic Protons: The splitting patterns and chemical shifts in the δ 6.8-7.8 ppm region are unique for each substitution pattern, allowing for unambiguous assignment. For instance, ¹H NMR data for 4-methylbenzaldehyde shows a singlet for the methyl protons at δ 2.44 ppm and the aldehyde proton at δ 9.96 ppm.[14]
Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation patterns.
-
Molecular Ion Peak (M⁺): All isomers will show a strong molecular ion peak at m/z 150.[15]
-
Fragmentation: Common fragments include the loss of a hydrogen radical ([M-1]⁺ at m/z 149), the loss of the formyl group ([M-29]⁺ at m/z 121), and the loss of a methyl radical from the methoxy group ([M-15]⁺ at m/z 135). The relative intensities of these fragments can vary between isomers. For example, the mass spectrum for 2-methoxybenzaldehyde shows significant peaks at m/z 136 (M+), 135, and 77.[16][17]
Section 5: Experimental Protocol: Isomer Differentiation by Thin Layer Chromatography (TLC)
Thin Layer Chromatography is a rapid, cost-effective, and powerful technique for separating and identifying these closely related isomers based on their polarity differences.
Causality Behind Method Selection: The polarity of each isomer is determined by the position of the polar methoxy and formyl groups. Isomers where these groups are positioned to create a larger net dipole moment will be more polar. This difference in polarity dictates their affinity for the stationary phase and solubility in the mobile phase, enabling separation. 4-Acetoxy-3-methoxybenzaldehyde has been used as a chromogenic spraying reagent for TLC analysis.[18]
Detailed Step-by-Step Methodology
-
Plate Preparation: Use a standard silica gel 60 F₂₅₄ TLC plate. Silica gel is a polar stationary phase.
-
Sample Preparation: Prepare dilute solutions (approx. 1 mg/mL) of each isomer, and a mixed solution containing all isomers, in a suitable solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, carefully spot each solution onto the TLC plate's baseline, ensuring the spots are small and do not merge.
-
Developing Chamber Preparation: Prepare a mobile phase of 20% Ethyl Acetate in Hexane. This solvent system offers a good polarity balance for resolving these isomers. Pour the solvent into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which ensures even development.
-
Development: Place the spotted TLC plate into the chamber and close the lid. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp at 254 nm. The aromatic rings will quench the fluorescence, appearing as dark spots. Alternatively, stain the plate using a potassium permanganate (KMnO₄) dip, as the aldehyde groups are readily oxidized.
-
Analysis: Calculate the Retention Factor (R_f) for each spot using the formula: R_f = (Distance traveled by spot) / (Distance traveled by solvent front). The least polar compound will travel furthest up the plate (highest R_f), while the most polar compound will have the strongest interaction with the silica and travel the least (lowest R_f).
Caption: Experimental workflow for TLC analysis of isomers.
Section 6: Synthesis and Applications Overview
The synthetic accessibility and specific applications of these isomers often dictate their use in research and development.
-
Synthesis: Synthetic routes typically involve the methylation of the corresponding hydroxy-methylbenzaldehyde or the formylation of a methoxy-methylbenzene precursor. For example, 3-methoxy-4-methylbenzaldehyde can be synthesized from 3-hydroxy-4-methylbenzaldehyde via methylation with dimethyl sulfate.[10] Another approach involves the oxidation of the corresponding benzyl alcohol.[6] The synthesis of 2-methoxy-4-methylbenzaldehyde can begin with m-cresol.[19]
-
Applications: These compounds are valuable intermediates. For instance, 2-Methoxy-4-methylbenzaldehyde is a reagent in the synthesis of tachykinin NK2 receptor antagonists, which have potential applications in treating Irritable Bowel Syndrome (IBS).[20] 4-Methoxy-3-methylbenzaldehyde has been used in the preparation of (4-methoxy-3-methylphenyl)-2-nitroalkene, another synthetic building block.[21]
Conclusion
The choice between this compound and its isomers is a critical decision in the design of a synthetic route or the development of a new chemical entity. This guide has demonstrated that while they share a common molecular formula, their properties are distinct and predictable. Reactivity is governed by a nuanced balance of steric hindrance and electronic donation, with ortho-substituted isomers like this compound exhibiting significantly reduced reactivity. These differences are clearly manifested in their spectroscopic data and can be exploited for effective separation using chromatographic techniques. A thorough understanding of these comparative principles empowers the researcher to navigate the subtleties of aromatic chemistry with greater precision and success.
References
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-
The Hive Methods Discourse. 3-methoxy-4-methylbenzaldehyde. [Online] Available at: [Link]
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PubChem. 2-Hydroxy-3-methoxy-5-methylbenzaldehyde | C9H10O3 | CID 7172053. [Online] Available at: [Link]
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designer-drug.com. Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. [Online] Available at: [Link]
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ResearchGate. Green synthesis of 4-hydroxy-3-methoxybenzaldehyde Schiff bases (V1 – V3). [Online] Available at: [Link]
-
Red Flower Publications. Synthesis and Application of 4-Acetyloxy-3-Methoxy Benzaldehyde as Chromogenic Spraying Reagent on Thin Layer Chromatography for. [Online] Available at: [Link]
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Quora. What is the decreasing order of reactivity of (a) benzaldehyde, (b) 4- methyl benzaldehyde, (c) 4- Nitro benzaldehyde, (4) 4- methoxy benzaldehyde towards Cannizzaro reaction?. [Online] Available at: [Link]
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PubChem. 2-Methoxy-4-methylbenzaldehyde | C9H10O2 | CID 6423793. [Online] Available at: [Link]
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Quora. Which is more reactive towards nucleophilic substitution reaction among methyl benzaldehyde, aminobenzaldehylde and salicyldehyde?. [Online] Available at: [Link]
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PubChem. 3-Methoxybenzaldehyde | C8H8O2 | CID 11569. [Online] Available at: [Link]
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PubChem. 3-Methyl-4-anisaldehyde | C9H10O2 | CID 122936. [Online] Available at: [Link]
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PubChem. 3-Methoxy-2-methylbenzaldehyde | C9H10O2 | CID 13162663. [Online] Available at: [Link]
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Asian Journal of Chemistry. Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. [Online] Available at: [Link]
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SIELC Technologies. 2-Hydroxy-3-methoxybenzaldehyde. [Online] Available at: [Link]
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The Guiding Hand of Substitution: A Comparative Analysis of Structure-Activity Relationships in 2-Methoxy-3-methylbenzaldehyde Derivatives
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the benzaldehyde scaffold stands as a privileged structure, a versatile starting point for the synthesis of a multitude of biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, antifungal, and anticancer activities.[1][2][3] This guide delves into the critical structure-activity relationships (SAR) of derivatives based on a specific, yet underexplored scaffold: 2-Methoxy-3-methylbenzaldehyde .
Through a comparative lens, we will dissect the influence of various functional group modifications on the biological efficacy of this core structure. By juxtaposing its hypothetical derivatives with well-documented benzaldehyde analogs, this guide aims to provide a predictive framework for the rational design of novel therapeutic agents. The insights presented herein are grounded in a synthesis of published experimental data, offering a robust foundation for researchers embarking on their own drug discovery endeavors.
The Core Moiety: Unveiling the Potential of this compound
The this compound scaffold presents a unique electronic and steric profile. The ortho-methoxy group is an electron-donating group that can influence the reactivity of the aldehyde and the overall electron density of the aromatic ring. The adjacent meta-methyl group, while also electron-donating, adds steric bulk, which can play a crucial role in the binding affinity of the molecule to its biological target. Understanding how modifications to this core structure impact its biological activity is paramount for lead optimization.
A Comparative Exploration of Structure-Activity Relationships
To elucidate the SAR of this compound derivatives, we will compare their predicted activities with experimentally validated data from analogous benzaldehyde compounds. The primary biological activities of focus will be antifungal and cytotoxic effects, as these are well-documented for this class of compounds.
Antifungal Activity: Disrupting the Fungal Fortress
Benzaldehyde derivatives exert their antifungal effects through various mechanisms, most notably by disrupting the fungal cell membrane and interfering with cellular antioxidation processes.[4][5][6] The lipophilicity and electronic properties of the substituents on the benzaldehyde ring are critical determinants of their antifungal potency.
Key SAR Insights for Antifungal Activity:
-
The Power of the Hydroxyl Group: The presence of a hydroxyl group, particularly at the ortho position, is often associated with enhanced antifungal activity.[5] This is attributed to its ability to form hydrogen bonds and potentially chelate with metal ions essential for fungal enzyme function. For instance, the replacement of a methoxy group with a hydroxyl group can significantly increase potency.
-
Positional Isomerism Matters: The location of substituents dramatically influences activity. For example, in trimethoxybenzaldehydes, the 2,4,6-isomer exhibits greater anti-Candida activity compared to the 2,4,5-, 2,3,4-, and 3,4,5-isomers, highlighting the importance of the substitution pattern.[2]
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of the substituents can modulate the reactivity of the aldehyde group and the overall polarity of the molecule. While a comprehensive trend is not always clear and can be species-dependent, understanding the electronic effects is crucial for rational design.
Comparative Data Summary: Antifungal Activity of Benzaldehyde Derivatives
| Compound | Derivative Type | Test Organism | MIC (mg/mL) | Reference |
| Hypothetical this compound | Core Structure | Candida albicans | - | - |
| 2,4,5-Trimethoxybenzaldehyde | Comparator | Candida albicans | 1 | [2] |
| 2,3,4-Trimethoxybenzaldehyde | Comparator | Candida albicans | 1 | [2] |
| 3,4,5-Trimethoxybenzaldehyde | Comparator | Candida albicans | 1 | [2] |
| 2,4,6-Trimethoxybenzaldehyde | Comparator | Candida albicans | 0.25 | [2] |
Cytotoxic Activity: A Double-Edged Sword in Cancer Therapy
The cytotoxic effects of benzaldehyde derivatives against various cancer cell lines have been a subject of intense research.[3][7] Their mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[3]
Key SAR Insights for Cytotoxic Activity:
-
Hydroxylation and Cytotoxicity: Similar to antifungal activity, the presence and position of hydroxyl groups can significantly impact cytotoxicity. Dihydroxybenzaldehydes have demonstrated notable activity against various cancer cell lines.[3]
-
Halogenation for Enhanced Potency: The introduction of halogen atoms, such as chlorine, can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes and interact with intracellular targets. Dichlorosalicylaldehyde, for instance, shows significant cytotoxicity.[3]
-
Nitration and Activity: The presence of a nitro group, a strong electron-withdrawing group, has also been shown to confer cytotoxic properties to the benzaldehyde scaffold.[3]
Comparative Data Summary: Cytotoxicity of Benzaldehyde Derivatives (IC50 in µg/mL)
| Compound | SF-295 (Glioblastoma) | OVCAR-8 (Ovarian) | HCT-116 (Colon) | HL-60 (Leukemia) | Reference |
| Hypothetical this compound | - | - | - | - | - |
| 2,3-Dihydroxybenzaldehyde | 1.34 | 1.15 | 1.09 | 0.36 | [3] |
| 2,5-Dihydroxybenzaldehyde | 1.51 | 1.29 | 1.17 | 0.42 | [3] |
| 3,5-Dichlorosalicylaldehyde | 2.11 | 1.98 | 1.76 | 0.89 | [3] |
| 5-Nitrosalicylaldehyde | 4.75 | 3.98 | 3.12 | 1.54 | [3] |
Experimental Protocols: A Guide to Synthesis and Evaluation
The successful exploration of SAR is underpinned by robust and reproducible experimental methodologies. Below are detailed protocols for the synthesis of benzaldehyde derivatives and the evaluation of their biological activities.
Synthesis of Substituted Benzaldehyde Derivatives (General Procedure)
The synthesis of derivatives from a parent benzaldehyde often involves reactions targeting the aldehyde functionality or modifications on the aromatic ring. A common approach for creating hydrazone derivatives, which often exhibit biological activity, is through condensation reactions.[8]
Protocol for the Synthesis of a Hydrazone Derivative:
-
Dissolution: Dissolve 1.0 mmol of the desired substituted benzaldehyde (e.g., this compound) in 20 mL of ethanol.
-
Addition of Hydrazide: To this solution, add 1.0 mmol of the corresponding hydrazide (e.g., 3,4,5-trimethoxybenzoic acid hydrazide).[8]
-
Catalysis: Add one drop of concentrated hydrochloric acid to the mixture to catalyze the reaction.[8]
-
Reaction: Stir the mixture at 50°C for 4 hours.
-
Isolation: Cool the reaction mixture to room temperature and allow the solvent to evaporate slowly. The resulting solid can be collected by filtration and purified by recrystallization.
Evaluation of Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]
Protocol for Broth Microdilution Assay:
-
Preparation of Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent like dimethyl sulfoxide (DMSO).[2]
-
Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the stock solutions in a liquid growth medium.
-
Inoculation: Add a standardized suspension of the test microorganism to each well.
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 24-48 hours at a specific temperature).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Evaluation of Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and, consequently, the cytotoxic effects of a compound.[3]
Protocol for MTT Assay:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[3]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).[3]
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[3]
-
Solubilization: Dissolve the formazan crystals in a solubilizing agent such as DMSO.[3]
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength between 500 and 600 nm.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth) from a dose-response curve.[3]
Visualizing the Mechanisms of Action
To better understand the biological effects of these compounds, it is essential to visualize their proposed mechanisms of action.
Caption: Proposed antimicrobial mechanisms of benzaldehyde derivatives.
Caption: Proposed cytotoxic mechanisms of benzaldehyde derivatives.
Future Perspectives and Conclusion
The exploration of structure-activity relationships is the cornerstone of modern drug discovery. While this guide has focused on the predicted SAR of this compound derivatives by drawing parallels with known analogs, it is imperative that these hypotheses are validated through rigorous experimental investigation. The synthesis and biological evaluation of a focused library of derivatives based on this core structure will undoubtedly provide more definitive insights and could lead to the identification of novel lead compounds with enhanced potency and selectivity.
The comparative data and detailed protocols provided herein serve as a valuable resource for researchers in this field. By understanding the subtle interplay of steric and electronic effects conferred by different substituents, scientists can more effectively navigate the complex landscape of medicinal chemistry and accelerate the development of the next generation of therapeutic agents.
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Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. PubMed Central. Available at: [Link]
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Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. PMC. Available at: [Link]
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Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. PMC. Available at: [Link]
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Benzaldehyde Derivatives from Sarcodontia crocea. Journal of Natural Products. Available at: [Link]
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Effect of the Electronic Structure of Para-Substituted Benzaldehyde Benzohydrazone on Its Antimicrobial Activity. Available at: [Link]
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The mechanism of the antibacterial action of phenols and salicylaldehydes. Part III. Substituted benzaldehydes. Journal of the Chemical Society (Resumed). Available at: [Link]
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The Food Additive Benzaldehyde Confers a Broad Antibiotic Tolerance by Modulating Bacterial Metabolism and Inhibiting the Formation of Bacterial Flagella. MDPI. Available at: [Link]
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A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Available at: [Link]
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Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. NIH. Available at: [Link]
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Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Semantic Scholar. Available at: [Link]
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Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitor. Semantic Scholar. Available at: [Link]
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Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. PMC. Available at: [Link]
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Synthesis of 2-Hydroxy 3-Methoxy Benzaldehyde Thiosemicarbazone (HMBATSC) and its applicatnions for direct and second. Available at: [Link]
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Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. PMC. Available at: [Link]
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2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde. PMC. Available at: [Link]
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Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups. Beilstein Journals. Available at: [Link]
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Synthesis, Crystal Structure and Antibacterial Activity of 4-Hydroxy-Benzaldehyde Benzoyl Hydrazone. Semantic Scholar. Available at: [Link]
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Synthesis and structure-activity relationships of new antimicrobial active multisubstituted benzazole derivatives. PubMed. Available at: [Link]
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Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines. MDPI. Available at: [Link]
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Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. PMC. Available at: [Link]
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A Senior Application Scientist’s Guide to the Validation of Analytical Methods for Quantifying 2-Methoxy-3-methylbenzaldehyde
Prepared for: Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the precise and accurate quantification of intermediates and active compounds is not merely a procedural step but the bedrock of quality, safety, and efficacy. 2-Methoxy-3-methylbenzaldehyde, a key aromatic aldehyde, serves as a vital building block in the synthesis of various specialty chemicals and pharmaceutical agents. Its accurate measurement is critical for process monitoring, quality control, and stability testing.
This guide provides an in-depth comparison of the primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices and ground our protocols in the principles of robust analytical method validation, as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]
Pillar 1: The Imperative of Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] An unvalidated method yields data without context or assurance of reliability. The ICH Q2(R1) guidelines provide a comprehensive framework for this process, ensuring that analytical results are accurate and trustworthy.[2] The core characteristics of a validated method are intertwined, each supporting the overall demonstration of fitness-for-purpose.
References
A Comparative Guide to the Efficacy of 2-Methoxy-3-methylbenzaldehyde and Its Analogs in Biological Assays
Introduction
The benzaldehyde scaffold represents a privileged structure in medicinal chemistry, serving as the foundation for a vast array of compounds with significant biological activities.[1] These aromatic aldehydes, found in many natural and synthetic sources, are versatile starting materials for developing new therapeutic agents.[1] The biological efficacy of a benzaldehyde derivative is profoundly influenced by the nature and position of substituents on its benzene ring.[1] This guide focuses on 2-Methoxy-3-methylbenzaldehyde, a specific derivative, and compares its potential biological efficacy with other structurally related analogs.
While direct experimental data on this compound is limited, this guide will leverage established structure-activity relationship (SAR) principles from the broader benzaldehyde family to provide an in-depth, data-supported comparison. By examining how substituents like methoxy, methyl, and hydroxyl groups modulate activity in various biological assays, we can build a predictive framework for evaluating our target compound. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the nuances of benzaldehyde derivatives and to inform the rational design of future experimental work.
The Benzaldehyde Scaffold: A Platform for Biological Diversity
The core benzaldehyde structure, a benzene ring attached to a formyl group (-CHO), is deceptively simple. Its reactivity and biological interactions are finely tuned by the addition of functional groups. These substituents alter the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictates its ability to interact with biological targets. For instance, the introduction of electron-donating groups (like methoxy and hydroxyl) or electron-withdrawing groups can dramatically change a compound's antioxidant potential, antimicrobial potency, or enzyme inhibitory activity.[2][3]
The following sections will dissect the efficacy of benzaldehyde derivatives across several key biological assays, presenting comparative data and elucidating the underlying SAR principles.
Comparative Efficacy in Key Biological Assays
Anticancer and Cytotoxic Activity
Substituted benzaldehydes have been extensively evaluated for their potential as anticancer agents.[4][5][6] The cytotoxicity of these compounds is highly dependent on the substitution pattern on the aromatic ring.
A study evaluating fifty-four commercial aldehydes against four human cancer cell lines (OVCAR-8, SF-295, HCT-116, HL-60) revealed that the number, position, and type of substituents are critical for biological activity. Certain derivatives displayed potent cytotoxicity with IC50 values ranging from 0.36 to 4.75 μg/mL. For example, salicylaldehyde benzoylhydrazones, particularly those with methoxy group substitutions, have shown potent antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia (HL-60).[7] The introduction of a methoxy group can enhance activity and selectivity between malignant and non-tumor cells.[7]
Structure-Activity Relationship Insights:
-
Hydrophobicity: Increased hydrophobicity and the specific positioning of substituents on the benzene ring are key determinants of toxicity against cancer cells.[4]
-
Methoxy Groups: The presence of methoxy groups, as seen in 3-methoxysalicylaldehyde and 5-methoxysalicylaldehyde hydrazones, has been linked to strong cytotoxicity against leukemia and breast cancer cell lines, respectively.[7]
-
Overcoming Resistance: Some α-hydroxyphosphonate derivatives of substituted benzaldehydes have shown equal or greater toxicity to multidrug-resistant (MDR) cancer cell lines, suggesting they may be able to evade certain resistance mechanisms.[4]
Based on these findings, a this compound derivative could exhibit interesting cytotoxic properties. The methoxy group at position 2 and the methyl group at position 3 contribute to the molecule's lipophilicity, which may influence its interaction with cellular membranes and intracellular targets.
Table 1: Comparative Cytotoxicity of Selected Benzaldehyde Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (μg/mL) | Reference |
|---|---|---|---|
| Various Aldehydes | OVCAR-8, SF-295, etc. | 0.36 - 4.75 | |
| 5-Nitrosalicylaldehyde Benzoylhydrazones | HL-60, BV-173 | Micromolar concentrations | [7] |
| 3-Methoxysalicylaldehyde Hydrazones | HL-60 (AML) | Potent cytotoxicity |[7] |
Antioxidant Activity
Benzaldehyde derivatives, especially those with hydroxyl and methoxy substituents, are known for their antioxidant properties.[8] The primary mechanism involves scavenging free radicals, which is crucial for mitigating oxidative stress implicated in numerous diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard method for evaluating this radical scavenging ability.
Structure-Activity Relationship Insights:
-
Hydroxyl Groups: The presence and position of hydroxyl (-OH) groups are paramount. Dihydroxybenzaldehydes, for instance, show that antioxidant capacity is not just related to the number of -OH groups but their relative positions.[2]
-
Electron-Donating Substituents: Only electron-donor derivatives of dihydroxybenzaldehydes tend to exhibit significant antioxidant activity.[2] Methoxy groups (-OCH3) are electron-donating, suggesting that methoxy-substituted benzaldehydes could be effective antioxidants.
-
Mechanism: Antioxidants like substituted benzaldehydes react with stable free radicals like DPPH, reducing it and causing a color change from purple to yellow.[9] The degree of discoloration indicates the compound's hydrogen-donating ability.[9]
For this compound, the 2-methoxy group would be expected to contribute to its antioxidant potential. Its efficacy would likely be compared against well-known natural antioxidants like syringaldehyde and vanillin (4-hydroxy-3-methoxybenzaldehyde).[8][10]
Table 2: Comparative Antioxidant Activity of Benzaldehyde Derivatives (DPPH Assay)
| Compound | IC50 / EC50 Value | Reference |
|---|---|---|
| 2-Hydroxy-4-methoxybenzaldehyde | Moderate DPPH scavenging | [11] |
| para-dimethylamino benzaldehyde Schiff base | IC50 = 0.84 ± 0.007 mg/ml | [12] |
| C–4–allyloxy–phenylcalix[13]resorcinarene | ES50 = 12.46 (stronger than quercetin) |[14] |
Caption: Principle of the DPPH radical scavenging assay.
Antimicrobial Activity
The antimicrobial properties of benzaldehydes have been widely documented against a spectrum of bacteria and fungi.[1][15] Their mechanism often involves disrupting microbial cell membranes, leading to the leakage of essential intracellular components.[1]
For example, 2-hydroxy-4-methoxybenzaldehyde has demonstrated significant antibacterial and antibiofilm activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[16] Its minimum inhibitory concentration (MIC) was 1024 µg/ml, and it was found to target the bacterial cell membrane.[16] Another study highlighted that 2,4,6-Trimethoxybenzaldehyde was particularly effective against Candida albicans, with a minimum inhibitory concentration (MIC) of 0.25 mg/mL.[1]
Structure-Activity Relationship Insights:
-
Methoxy and Hydroxy Groups: The presence of methoxy and hydroxyl groups often enhances antimicrobial efficacy.[1][15] 2-hydroxy-4-methoxybenzaldehyde was identified as the main antimicrobial component in the essential oil of Periploca sepium.[11]
-
Lipophilicity: Substituents that increase lipophilicity can improve the compound's ability to penetrate microbial cell walls and membranes.
-
Positional Isomerism: The antimicrobial potency can vary significantly between isomers. For instance, 2,4,6-trimethoxybenzaldehyde showed greater antifungal activity against Candida albicans than its 2,4,5- and 3,4,5- isomers.[1]
The 2-methoxy and 3-methyl groups on our target molecule would likely confer moderate to good antimicrobial activity, particularly against certain fungal and bacterial strains. Its efficacy would need to be benchmarked against isomers and other common antimicrobial benzaldehydes.
Table 3: Minimum Inhibitory Concentration (MIC) of Benzaldehyde Derivatives
| Compound | Test Organism | MIC (mg/mL) | Reference |
|---|---|---|---|
| 2,4,5-Trimethoxybenzaldehyde | Candida albicans | 1 | [1] |
| 2,4,6-Trimethoxybenzaldehyde | Candida albicans | 0.25 | [1] |
| 2-Hydroxy-4-methoxybenzaldehyde | S. aureus (MRSA) | 1.024 (1024 µg/ml) | [16] |
| 3,4,5-Trimethoxybenzaldehyde | Escherichia coli | 1 (Zone of inhibition: 21mm) |[1] |
Enzyme Inhibition
Benzaldehyde derivatives are known to inhibit various enzymes, making them interesting candidates for treating metabolic diseases and other conditions.
-
Aldose Reductase Inhibition: Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for diabetic complications. Several benzaldehyde derivatives have been identified as potent inhibitors of this enzyme.[17]
-
α-Glucosidase and α-Amylase Inhibition: These enzymes are involved in carbohydrate digestion, and their inhibition can help manage type 2 diabetes. Modified benzaldehydes, particularly those with multiple hydroxyl groups, have shown significant inhibitory activity against both enzymes.[18] For example, 4-methoxy-2-hydroxybenzaldehyde was found to be a more effective α-amylase inhibitor than the drug acarbose.[18]
-
Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin synthesis, and its inhibitors are used in cosmetics as skin-lightening agents. 4-substituted benzaldehyde derivatives are known to exhibit tyrosinase inhibitory activities.[19][20]
Structure-Activity Relationship Insights:
-
Hydroxyl and Methoxy Groups: The combination of hydroxyl and methoxy groups appears crucial for inhibiting enzymes like α-amylase and α-glucosidase.[18]
-
Aldehyde Group Interaction: The aldehyde group itself can be critical, potentially forming Schiff bases with primary amino groups within the enzyme's active site.[19]
The this compound structure has features—an aldehyde group and a methoxy substituent—that suggest potential for enzyme inhibition, though its specific targets and potency would require experimental validation.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are standardized methodologies for two of the key assays discussed.
Protocol 1: DPPH Radical Scavenging Assay (Antioxidant)
This protocol outlines the procedure for determining the free radical scavenging activity of test compounds using DPPH.[9][21][22]
1. Reagent Preparation:
- DPPH Stock Solution (1 mM): Dissolve 39.4 mg of DPPH in 100 mL of methanol or ethanol. Store in an amber bottle at 4°C.
- DPPH Working Solution (0.1 mM): Dilute the stock solution 1:10 with the same solvent to achieve a final concentration of 0.1 mM. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.[21][22]
- Test Compound Solutions: Prepare a stock solution of the benzaldehyde derivative in a suitable solvent (e.g., DMSO, methanol) and make serial dilutions to obtain a range of concentrations.
- Positive Control: Prepare a similar dilution series of a known antioxidant like Ascorbic Acid or Trolox.[9][13]
2. Assay Procedure (96-well plate format):
- Add 20 µL of each test compound dilution (or positive control/solvent blank) to the wells of a 96-well microplate.[13]
- Add 180-200 µL of the DPPH working solution to each well and mix thoroughly by pipetting.
- Incubate the plate in the dark at room temperature for 30 minutes.[13][21]
- Measure the absorbance of each well at 517 nm using a microplate reader.
3. Calculation:
- Calculate the percentage of radical scavenging activity (% RSA) using the following formula: % RSA = [ (Abs_control - Abs_sample) / Abs_control ] * 100 Where Abs_control is the absorbance of the DPPH solution with the solvent blank, and Abs_sample is the absorbance with the test compound.[9]
- Plot the % RSA against the compound concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Protocol 2: Broth Microdilution Assay (Antimicrobial - MIC Determination)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.[23][24][25]
1. Preparation:
- Bacterial Inoculum: From a fresh culture plate, pick 4-5 colonies of the test bacterium and suspend them in sterile saline or Mueller-Hinton Broth (MHB). Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[26] Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the assay wells.
- Compound Preparation: Prepare a stock solution of the benzaldehyde derivative in DMSO. Perform a two-fold serial dilution in a 96-well plate using MHB to create a range of concentrations.
2. Assay Procedure:
- Dispense 100 µL of MHB into each well of a 96-well plate.
- Add 100 µL of the highest concentration of the test compound to the first well and perform a serial dilution across the plate.
- Inoculate each well with 10 µL of the standardized bacterial suspension.
- Include a positive control (bacteria in broth without compound) and a negative control (broth only).
- Seal the plate and incubate at 35-37°C for 18-24 hours.[26]
3. Interpretation:
The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[26]
Caption: General workflow for synthesis and biological evaluation.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating the biological efficacy of this compound derivatives. By drawing upon extensive data from structurally similar compounds, we can infer that this specific substitution pattern holds significant promise across several therapeutic areas, including oncology, infectious diseases, and metabolic disorders. The presence of a 2-methoxy group suggests potential for antioxidant and enzyme inhibitory activity, while the overall lipophilic character imparted by both the methoxy and methyl groups may enhance cytotoxicity and antimicrobial action.
However, these projections remain rooted in established SAR principles and require empirical validation. The next logical step is the targeted synthesis of this compound and its novel derivatives, followed by systematic screening using the standardized assays detailed herein. Such studies will not only confirm the biological activities of this specific scaffold but also contribute valuable data to the broader understanding of structure-activity relationships in the benzaldehyde class, paving the way for the development of new and more effective therapeutic agents.
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A Spectroscopic Deep Dive: Distinguishing 2-Methoxy-3-methylbenzaldehyde from its Regioisomers
In the intricate landscape of synthetic chemistry and drug development, the precise structural elucidation of aromatic compounds is paramount. Isomeric impurities can significantly impact the efficacy, safety, and patentability of a final product. This guide provides a comprehensive spectroscopic comparison of 2-Methoxy-3-methylbenzaldehyde and its key regioisomers, offering a practical framework for researchers, scientists, and drug development professionals to confidently differentiate these closely related molecules. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), leveraging experimental data to highlight the unique spectral fingerprints of each isomer.
The Challenge of Regioisomer Differentiation
The positional variation of the methoxy (-OCH₃) and methyl (-CH₃) groups on the benzaldehyde scaffold gives rise to a series of regioisomers, each with a distinct electronic and steric environment. These subtle structural differences manifest as discernible variations in their respective spectra. Understanding these variations is crucial for unambiguous identification.
¹H NMR Spectroscopy: A Window into the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful first-line technique for distinguishing isomers. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons and the substituent protons provide a detailed map of the molecule.
The chemical environment of the aldehydic and aromatic protons is significantly influenced by the position and electronic nature of substituents on the benzene ring.[1] Electron-donating groups like methoxy (-OCH₃) and methyl (-CH₃) increase the electron density on the aromatic ring, particularly at the ortho and para positions, causing the protons at these positions to be shielded and appear at a lower chemical shift (upfield).[1] Conversely, the electron-withdrawing aldehyde group (-CHO) deshields the ortho and para protons.
Key Differentiating Features in ¹H NMR:
-
Aldehyde Proton (CHO): This proton typically appears as a singlet in the downfield region (δ 9.5-10.5 ppm) due to the strong deshielding effect of the carbonyl group.[2][3] Its precise chemical shift can be subtly influenced by the electronic effects of the other ring substituents.
-
Aromatic Protons: The substitution pattern on the benzene ring dictates the multiplicity and chemical shifts of the aromatic protons. The interplay of the electron-donating methoxy and methyl groups and the electron-withdrawing aldehyde group creates unique splitting patterns for each isomer. For instance, the proximity of a proton to the aldehyde group will result in a significant downfield shift.
-
Methoxy Protons (OCH₃): These protons appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm. The steric environment can influence their exact chemical shift.
-
Methyl Protons (CH₃): These protons also present as a singlet, generally found further upfield between δ 2.2-2.6 ppm.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides complementary information by probing the carbon framework of the molecule. The chemical shifts of the carbonyl, aromatic, and substituent carbons are highly sensitive to the local electronic environment.
The carbonyl carbon of the aldehyde group is characteristically found far downfield (δ 190-195 ppm).[4] The aromatic carbons exhibit a range of chemical shifts depending on their position relative to the substituents. Carbons directly attached to the electron-donating methoxy group are shielded and appear upfield, while the carbon of the aldehyde group is deshielded.[5][6]
Key Differentiating Features in ¹³C NMR:
-
Carbonyl Carbon (C=O): While always significantly downfield, its precise chemical shift can vary slightly between isomers.[4][7]
-
Aromatic Carbons: The substitution pattern creates a unique set of signals for the aromatic carbons. The carbon bearing the methoxy group (C-O) is typically found around δ 160-165 ppm, significantly shielded compared to the other aromatic carbons. In contrast, the carbon attached to the aldehyde group (C-CHO) is deshielded.
-
Methoxy Carbon (OCH₃): The methoxy carbon signal is consistently observed around δ 55-56 ppm.[5]
-
Methyl Carbon (CH₃): The methyl carbon appears at the most upfield region of the aromatic spectrum, typically between δ 15-22 ppm.[5]
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
Infrared (IR) spectroscopy is an excellent tool for identifying the key functional groups present in a molecule. The position of the carbonyl (C=O) stretching frequency is particularly informative.
Aromatic aldehydes exhibit a strong C=O stretching absorption in the region of 1685-1710 cm⁻¹.[8][9][10] The conjugation of the carbonyl group with the aromatic ring lowers the stretching frequency compared to saturated aldehydes.[8][10] Additionally, aldehydes show characteristic C-H stretching absorptions around 2700-2760 cm⁻¹ and 2800-2860 cm⁻¹.[8][11] The C-O stretching of the methoxy group is also observable.
Key Differentiating Features in IR Spectroscopy:
-
Carbonyl Stretch (C=O): The exact wavenumber of the C=O stretch can be influenced by the electronic effects of the other substituents on the ring.
-
Aldehyde C-H Stretch: The presence of two distinct peaks in the 2700-2900 cm⁻¹ region is a hallmark of an aldehyde.[8]
-
C-O Stretch: The aryl ether C-O stretch will be present, typically in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.
-
Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region can provide clues about the substitution pattern on the aromatic ring.
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm the elemental composition and deduce structural features. For these isomers, the molecular ion peak (M⁺) will be the same (m/z = 150). However, the relative abundances of the fragment ions can differ based on the stability of the resulting fragments, which is influenced by the substituent positions.
Common Fragmentation Pathways:
-
Loss of H·: A prominent M-1 peak is often observed due to the loss of the aldehydic hydrogen.
-
Loss of ·CHO: Fragmentation of the aldehyde group can lead to an M-29 peak.
-
Loss of ·CH₃: Cleavage of the methyl group results in an M-15 peak.
-
Loss of ·OCH₃: Loss of the methoxy group can produce an M-31 peak.
The relative ease of these fragmentation processes will vary among the isomers, providing a basis for differentiation.
Comparative Data Summary
The following table summarizes the expected and reported spectroscopic data for this compound and some of its regioisomers. This data has been compiled from various sources and should be used as a guide for comparison.[5][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27]
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) | MS (m/z) |
| This compound | CHO: ~10.4, OCH₃: ~3.9, CH₃: ~2.3, Aromatic: 3H multiplet | C=O: ~190, Aromatic C-O: ~160, Other Aromatic: variable, OCH₃: ~56, CH₃: ~16 | C=O: ~1690, Aldehyde C-H: ~2750, 2850 | 150 (M⁺), 149, 121, 91 |
| 3-Methoxy-2-methylbenzaldehyde | CHO: ~10.3, OCH₃: ~3.9, CH₃: ~2.6, Aromatic: 3H multiplet | C=O: ~192, Aromatic C-O: ~158, Other Aromatic: variable, OCH₃: ~55, CH₃: ~15 | C=O: ~1695, Aldehyde C-H: ~2740, 2840 | 150 (M⁺), 149, 121, 107 |
| 4-Methoxy-2-methylbenzaldehyde | CHO: ~10.1, OCH₃: ~3.9, CH₃: ~2.6, Aromatic: 3H multiplet | C=O: ~191.8, Aromatic C-O: ~163.5, Other Aromatic: variable, OCH₃: ~55.4, CH₃: ~21.7[5] | C=O: ~1685, Aldehyde C-H: ~2730, 2830 | 150 (M⁺), 149, 121, 107 |
| 4-Methoxy-3-methylbenzaldehyde | CHO: ~9.8, OCH₃: ~3.9, CH₃: ~2.2, Aromatic: 3H multiplet | C=O: ~191, Aromatic C-O: ~162, Other Aromatic: variable, OCH₃: ~56, CH₃: ~16 | C=O: ~1680, Aldehyde C-H: ~2720, 2820 | 150 (M⁺), 149, 135, 107 |
| 2-Methoxy-4-methylbenzaldehyde | CHO: ~10.3, OCH₃: ~3.9, CH₃: ~2.4, Aromatic: 3H multiplet | C=O: ~189, Aromatic C-O: ~162, Other Aromatic: variable, OCH₃: ~56, CH₃: ~21 | C=O: ~1685, Aldehyde C-H: ~2760, 2860 | 150 (M⁺), 149, 121, 91 |
| 2-Methoxy-5-methylbenzaldehyde | CHO: ~10.4, OCH₃: ~3.9, CH₃: ~2.3, Aromatic: 3H multiplet | C=O: ~189, Aromatic C-O: ~159, Other Aromatic: variable, OCH₃: ~56, CH₃: ~20 | C=O: ~1690, Aldehyde C-H: ~2750, 2850 | 150 (M⁺), 149, 121, 91 |
| 2-Methoxy-6-methylbenzaldehyde | CHO: ~10.6, OCH₃: ~3.8, CH₃: ~2.5, Aromatic: 3H multiplet | C=O: ~191, Aromatic C-O: ~159, Other Aromatic: variable, OCH₃: ~60, CH₃: ~19 | C=O: ~1695, Aldehyde C-H: ~2770, 2870 | 150 (M⁺), 149, 121, 91 |
Note: The exact values can vary depending on the solvent and the specific instrument used.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.
Sample Preparation for NMR Spectroscopy
-
Solvent Selection: Choose a deuterated solvent in which the analyte is soluble (e.g., CDCl₃, DMSO-d₆).
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Filtration: Filter the solution into a clean, dry NMR tube to remove any particulate matter.
NMR Data Acquisition
-
Spectrometer Setup: Insert the NMR tube into the spectrometer and lock onto the deuterium signal of the solvent.[1]
-
Shimming: Shim the magnetic field to optimize its homogeneity, which will result in sharp, symmetrical peaks.[1]
-
Acquisition Parameters (¹H NMR):
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.[1]
-
Calibrate the chemical shift scale using the TMS peak at 0 ppm.[1]
-
Integrate the peaks to determine the relative number of protons.[1]
-
Analyze the splitting patterns and measure the coupling constants (J) in Hertz (Hz).[1]
-
IR Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a Nujol mull can be prepared.
-
Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Background Correction: A background spectrum of the empty sample holder (or the pure solvent/mulling agent) should be acquired and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, gas chromatography).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of each ion.
Visualizing the Distinctions
The following diagrams illustrate the structures of the isomers and a generalized workflow for their spectroscopic analysis.
Caption: Key regioisomers of methoxy-methylbenzaldehyde.
Caption: Generalized workflow for spectroscopic identification.
Conclusion
The unambiguous identification of this compound and its regioisomers is a critical task in many scientific disciplines. While each spectroscopic technique provides valuable information, a combined approach utilizing ¹H NMR, ¹³C NMR, IR, and MS is essential for a conclusive structural assignment. By carefully analyzing the unique spectral fingerprints of each isomer, as detailed in this guide, researchers can ensure the purity and identity of their compounds, thereby maintaining the integrity and reproducibility of their work.
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A Researcher's Guide to Metabolic Pathway Elucidation: Comparing In Vitro and In Vivo Strategies for 2-Methoxy-3-methylbenzaldehyde
Introduction: The Critical Role of Metabolism in Drug Development
In the journey of a drug candidate from the laboratory to the clinic, understanding its metabolic fate is paramount. The biotransformation of a xenobiotic compound, such as 2-Methoxy-3-methylbenzaldehyde, dictates its pharmacokinetic profile, efficacy, and potential for toxicity.[1] Drug metabolism studies are essential for identifying active or toxic metabolites, understanding clearance mechanisms, and predicting potential drug-drug interactions.[1][2] This guide provides a comprehensive framework for designing and interpreting metabolic studies for this compound, a substituted benzaldehyde, by comparing the strengths and limitations of in vitro and in vivo methodologies. While specific metabolic data for this compound is not extensively published, we can predict its biotransformation based on its chemical structure and established metabolic pathways for similar aldehyde-containing molecules. This guide will equip researchers with the foundational knowledge and practical protocols to initiate a thorough metabolic investigation.
Part 1: Predicted Metabolic Pathways of this compound
The chemical structure of this compound—featuring an aldehyde group, a methoxy substituent, and a methyl group on a benzene ring—presents several potential sites for metabolic attack. The primary metabolic transformations for benzaldehyde derivatives are driven by Phase I oxidative and reductive reactions, followed by Phase II conjugation.[3][4]
Key Predicted Reactions:
-
Oxidation: The aldehyde moiety is a prime target for oxidation to a carboxylic acid, a common pathway catalyzed by enzymes like aldehyde dehydrogenases (ALDHs) and certain Cytochrome P450 (CYP) isoforms.[3][5] This would yield 2-Methoxy-3-methylbenzoic acid .
-
Reduction: The aldehyde can also be reduced to a primary alcohol, forming 2-Methoxy-3-methylbenzyl alcohol . This reaction can be catalyzed by aldo-keto reductases (AKRs) and, under certain conditions, by CYPs.[3][6][7]
-
O-Demethylation: The methoxy group can be demethylated to a hydroxyl group, a classic CYP-mediated reaction, resulting in 2-Hydroxy-3-methylbenzaldehyde .
-
Phase II Conjugation: The hydroxyl groups formed from O-demethylation or aldehyde reduction can undergo subsequent conjugation with glucuronic acid (via UGTs) or sulfate (via SULTs) to form more water-soluble metabolites for excretion.
Caption: Predicted metabolic pathways for this compound.
Part 2: In Vitro Methodologies: Mechanistic Insights in a Controlled System
In vitro metabolism studies are the cornerstone of early drug discovery, offering a rapid and cost-effective means to characterize metabolic pathways and identify the enzymes responsible.[8] These systems isolate metabolic processes from the complexities of a whole organism, providing clear, mechanistic data.[9]
Common In Vitro Models:
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes, making them ideal for studying Phase I metabolism.[8]
-
S9 Fraction: This is the supernatant from a 9,000g centrifugation of liver homogenate and contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I and some Phase II reactions.[8][10][11]
-
Hepatocytes: Considered the "gold standard" for in vitro studies, primary hepatocytes contain a full complement of metabolic enzymes, cofactors, and transporters, providing the most physiologically relevant data outside of a whole organism.[8][11]
-
Recombinant Enzymes: Using individual, expressed human CYP enzymes helps to pinpoint exactly which isoforms are responsible for a specific metabolic reaction (reaction phenotyping).[8][12]
Workflow for In Vitro Metabolite Identification
Caption: General workflow for an in vitro metabolism experiment.
Detailed Protocol: Metabolite Profiling using Human Liver Microsomes (HLM)
This protocol is designed to identify Phase I metabolites of this compound.
1. Reagent Preparation:
-
Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Test Compound Stock: 10 mM stock solution of this compound in DMSO.
-
HLM Suspension: Resuspend pooled HLM (human liver microsomes) in phosphate buffer to a final concentration of 20 mg/mL. On ice.
-
NADPH Stock: 100 mM NADPH in deionized water. Prepare fresh.
2. Incubation Procedure:
-
In a 1.5 mL microcentrifuge tube, combine 928 µL of phosphate buffer, 1 µL of the 10 mM test compound stock (final concentration 10 µM), and 11 µL of the 20 mg/mL HLM suspension (final concentration 0.2 mg/mL).
-
Prepare a negative control by replacing the HLM suspension with buffer.
-
Pre-warm the tubes in a 37°C water bath for 5 minutes.
-
Initiate the reaction by adding 10 µL of the 100 mM NADPH stock (final concentration 1 mM). For the "-NADPH" control, add 10 µL of water instead.
-
Incubate at 37°C. At specified time points (e.g., 0, 30, 60, 120 minutes), take a 100 µL aliquot.
3. Sample Quenching and Processing:
-
Immediately add the 100 µL aliquot to a new tube containing 200 µL of ice-cold acetonitrile with an internal standard to stop the reaction.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or HPLC vial for analysis.
4. Analysis:
-
Analyze samples using a high-resolution LC-MS/MS system to detect the parent compound and potential metabolites.
-
Metabolite identification is based on accurate mass measurement and fragmentation patterns compared to the parent compound.
Part 3: In Vivo Methodologies: The Whole Organism Perspective
In vivo studies are indispensable for understanding the complete disposition of a drug in a living system.[13] They integrate all ADME (Absorption, Distribution, Metabolism, and Excretion) processes, providing a definitive profile of the metabolites present in circulation and excreted from the body.[1]
Key Considerations for In Vivo Studies:
-
Animal Model Selection: The choice of species (typically rodents like rats or mice for early studies) is critical. Ideally, the species should have a metabolic profile similar to humans. Preliminary in vitro cross-species comparisons (e.g., using hepatocytes from rat, dog, monkey, and human) can guide this selection.[1]
-
Dose and Route of Administration: The dose and route should be relevant to the intended clinical use.
-
Sample Collection: A comprehensive study involves collecting blood, urine, and feces over a defined time course to capture the full pharmacokinetic and excretion profile.
Workflow for In Vivo Metabolite Identification
Caption: General workflow for an in vivo metabolism study in rodents.
Detailed Protocol: Oral Dosing Study in Rats
This protocol outlines a basic study to identify circulating and excreted metabolites. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
1. Animal Preparation:
-
Use male Sprague-Dawley rats (n=3 per group), acclimated for at least one week.
-
Fast the animals overnight before dosing but allow free access to water.
2. Dosing and Sample Collection:
-
Prepare a dosing formulation of this compound (e.g., 10 mg/kg) in a suitable vehicle like 0.5% methylcellulose.
-
Administer the dose via oral gavage.
-
Place animals in individual metabolic cages that allow for the separate collection of urine and feces.
-
Collect blood samples (via tail vein or saphenous vein) at pre-dose, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., EDTA).
-
Collect urine and feces at intervals (e.g., 0-8h, 8-24h, 24-48h).
3. Sample Processing:
-
Plasma: Centrifuge blood samples at 2,000 x g for 15 minutes at 4°C to obtain plasma. Store plasma at -80°C. For analysis, perform protein precipitation with 3 volumes of ice-cold acetonitrile.
-
Urine: Pool urine from each interval, record the volume, and store an aliquot at -80°C. A portion may be treated with β-glucuronidase/sulfatase to hydrolyze Phase II conjugates.
-
Feces: Pool feces from each interval, record the weight, and homogenize in water. Extract metabolites with an organic solvent (e.g., methanol or acetonitrile).
4. Analysis:
-
Analyze all processed samples by LC-MS/MS.
-
Compare metabolite profiles across different matrices (plasma, urine, feces) to build a complete picture of the compound's disposition.
Part 4: Comparative Analysis: In Vitro vs. In Vivo
The choice between in vitro and in vivo studies is not one of exclusion but of strategic integration. In vitro assays provide early, mechanistic data that guide more complex and resource-intensive in vivo experiments.[14]
| Feature | In Vitro Studies | In Vivo Studies |
| Physiological Relevance | Lower; lacks systemic effects, organ cross-talk, and transport phenomena.[14] | Highest; represents the complete biological system. |
| Information Gained | Metabolite structure, reaction kinetics, enzyme identification (CYP phenotyping).[8] | Complete ADME profile, pharmacokinetics, mass balance, identification of all major metabolites in circulation and excreta.[1] |
| Throughput | High; suitable for screening multiple compounds. | Low; resource and time-intensive. |
| Cost & Complexity | Relatively low cost and simple to perform. | High cost, complex, requires specialized facilities and ethical approval. |
| Ethical Considerations | No animal use (except for tissue sourcing). | Involves animal use, governed by the "3Rs" (Replacement, Reduction, Refinement).[13] |
| Predictive Power | Good for predicting metabolic pathways; may not predict the quantitative importance of each pathway in vivo.[14] | Definitive data for a specific species; interspecies differences may still exist compared to humans. |
Conclusion: An Integrated Approach for Comprehensive Understanding
A robust investigation into the metabolism of this compound requires a synergistic approach. The journey begins in vitro, using systems like human liver microsomes and hepatocytes to rapidly identify the primary metabolic pathways and the enzymes involved. This information is invaluable, providing a "metabolite map" that makes subsequent in vivo studies more efficient and targeted. The transition to in vivo models then validates these findings in a complete physiological context, revealing the true pharmacokinetic behavior and identifying all significant metabolites that could contribute to efficacy or toxicity. By strategically combining the speed and mechanistic detail of in vitro assays with the definitive, holistic data from in vivo studies, researchers can build a comprehensive metabolic profile essential for advancing a compound through the drug development pipeline.
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In vivo 2H‐MR spectroscopy and imaging of hepatic metabolic formation of trimethylamine‐N‐oxide. National Institutes of Health (NIH). Available at: [Link]
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A Comparative Guide to the Synthesis of 2-Methoxy-3-methylbenzaldehyde: A Benchmarking Analysis for Researchers and Drug Development Professionals
Executive Summary: 2-Methoxy-3-methylbenzaldehyde is a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2] The efficiency and scalability of its synthesis are paramount for drug development and manufacturing. This guide provides an in-depth, comparative analysis of three primary synthetic routes: the Vilsmeier-Haack reaction, Directed Ortho-Metalation (DoM), and the oxidation of 2-methoxy-3-methylbenzyl alcohol. Each method is evaluated based on yield, purity, scalability, safety, and operational complexity. Our analysis indicates that while Directed Ortho-Metalation offers high regioselectivity and yields, the Vilsmeier-Haack reaction presents a more scalable and cost-effective option for industrial applications, albeit with significant safety and environmental considerations. The oxidation of the corresponding alcohol is a viable, often high-yielding, alternative, contingent on the efficient prior synthesis of the alcohol precursor.
Introduction
Chemical Profile and Significance
This compound, with its distinct substitution pattern on the aromatic ring, serves as a versatile building block in organic synthesis. The interplay between the electron-donating methoxy group and the methyl group, along with the reactive aldehyde functionality, allows for a multitude of chemical transformations. This makes it a valuable precursor for creating complex molecular architectures found in active pharmaceutical ingredients (APIs), agrochemicals, and fragrances. The strategic importance of this compound necessitates robust and efficient synthetic methodologies that can be tailored to both laboratory-scale research and large-scale industrial production.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through several distinct chemical strategies. This guide will focus on three prominent methods:
-
The Vilsmeier-Haack Reaction: An electrophilic aromatic substitution method to directly formylate an electron-rich aromatic ring.[3]
-
Directed Ortho-Metalation (DoM): A powerful technique that utilizes a directing group to achieve highly regioselective lithiation and subsequent formylation.[4]
-
Oxidation of 2-Methoxy-3-methylbenzyl Alcohol: A common and often high-yielding transformation of a benzyl alcohol to the corresponding aldehyde.
These methods will be benchmarked against criteria crucial for researchers and process chemists: yield, purity, scalability, cost-effectiveness, safety, and environmental impact.
Method 1: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic compounds.[3] It employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile.[5]
Mechanistic Overview
The reaction proceeds in two main stages. First, DMF reacts with POCl₃ to form the electrophilic chloroiminium salt known as the Vilsmeier reagent.[6] The electron-rich starting material, 2-methylanisole, then attacks this reagent. Subsequent loss of a proton restores aromaticity, and hydrolysis of the resulting iminium salt during aqueous workup yields the final aldehyde product.[5] The methoxy and methyl groups on the starting material direct the formylation to the ortho and para positions, with the sterically less hindered para position often being favored. However, the specific substitution pattern of 2-methylanisole can lead to the desired this compound, although regioselectivity can be a challenge.
Caption: Vilsmeier-Haack reaction workflow.
Detailed Experimental Protocol
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, cool N,N-dimethylformamide (DMF) to 0°C. Add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5°C.[7] Stir the resulting mixture for 30-60 minutes at this temperature to form the Vilsmeier reagent.
-
Reaction: To the prepared Vilsmeier reagent, add 2-methylanisole dropwise, ensuring the reaction temperature does not exceed 10°C. After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-80°C for several hours, monitoring the reaction progress by TLC.[5]
-
Work-up and Purification: Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.[8] Neutralize the acidic solution with an aqueous solution of sodium carbonate or sodium hydroxide until a precipitate forms.[8] Filter the crude product and wash it with water. The product can be further purified by recrystallization or column chromatography.
Performance Analysis & Discussion
-
Advantages: The Vilsmeier-Haack reaction uses relatively inexpensive and readily available reagents, making it economically viable for large-scale synthesis.[9] The procedure is well-documented and generally straightforward to perform.
-
Disadvantages: The reaction can suffer from a lack of regioselectivity, leading to a mixture of isomers that require separation. The use of stoichiometric amounts of POCl₃ is a significant drawback due to its hazardous nature and the generation of substantial phosphorus-containing waste.[10] The work-up procedure can also be cumbersome.
-
Expert Insights: The temperature control during the addition of POCl₃ and the aromatic substrate is critical to prevent side reactions and ensure the stability of the Vilsmeier reagent. The choice of reaction temperature and time during the heating phase can influence the regioselectivity and overall yield.
Method 2: Directed Ortho-Metalation (DoM)
Directed Ortho-Metalation (DoM) is a highly regioselective method for the functionalization of aromatic rings.[11] It relies on a directing metalation group (DMG) that coordinates to a strong base, typically an organolithium reagent, directing deprotonation to the adjacent ortho position.[4]
Mechanistic Overview
In this synthesis, the methoxy group of 2-methylanisole acts as the directing group. It coordinates with an organolithium base, such as n-butyllithium (n-BuLi), which then selectively abstracts a proton from the ortho position.[4] This forms a lithiated intermediate that is then quenched with an electrophile, in this case, a formylating agent like DMF, to introduce the aldehyde group. This method offers excellent control over the position of substitution.
Caption: Directed Ortho-Metalation workflow.
Detailed Experimental Protocol
-
Setup: Assemble a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction: Dissolve 2-methylanisole in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C (dry ice/acetone bath).[11] Slowly add a solution of n-butyllithium (n-BuLi) in hexanes. Stir the mixture at this temperature for 1-2 hours to ensure complete lithiation. Then, add anhydrous DMF dropwise and continue stirring at -78°C for another hour.
-
Work-up and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the product with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Performance Analysis & Discussion
-
Advantages: The primary advantage of DoM is its exceptional regioselectivity, often providing the desired product with high purity and in good to excellent yields, frequently exceeding 90%.[11]
-
Disadvantages: This method requires strictly anhydrous and inert conditions, as organolithium reagents are pyrophoric and react readily with water and oxygen.[11] The need for cryogenic temperatures (-78°C) can be a challenge for large-scale industrial production.[11] Furthermore, organolithium reagents are relatively expensive.
-
Expert Insights: The choice of base (n-BuLi vs. sec-BuLi or t-BuLi) and the presence of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can significantly impact the rate and efficiency of the lithiation step.[12] The purity of the reagents and the strict exclusion of moisture are paramount for the success of this reaction.
Method 3: Oxidation of 2-Methoxy-3-methylbenzyl Alcohol
This two-step approach involves the initial preparation of 2-methoxy-3-methylbenzyl alcohol, followed by its oxidation to the target aldehyde. A variety of oxidizing agents can be employed for the second step.
Mechanistic Overview
The oxidation of a primary alcohol to an aldehyde requires a mild oxidizing agent to prevent over-oxidation to a carboxylic acid.[13] Pyridinium chlorochromate (PCC) is a classic reagent for this transformation.[13] The reaction begins with the alcohol attacking the chromium center of PCC to form a chromate ester.[14] A base, such as pyridine, then abstracts the alpha-proton, leading to the elimination of a reduced chromium species and the formation of the aldehyde.[14] Other modern and often milder oxidizing agents include Dess-Martin periodinane (DMP) and Swern oxidation conditions.
Caption: General workflow for alcohol oxidation.
Detailed Experimental Protocol (Using PCC)
-
Setup: In a flask under an inert atmosphere, suspend pyridinium chlorochromate (PCC) and Celite in anhydrous dichloromethane (DCM).[15]
-
Reaction: To this suspension, add a solution of 2-methoxy-3-methylbenzyl alcohol in DCM dropwise at room temperature. Stir the mixture for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.[15]
-
Work-up and Purification: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Florisil to remove the chromium byproducts. Wash the filter cake with additional ether. Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which can be further purified by column chromatography if necessary.
Performance Analysis & Discussion
-
Advantages: Oxidations of benzyl alcohols to aldehydes are often high-yielding and produce clean products.[13] A variety of oxidizing agents are available, allowing for the selection of a method that is compatible with other functional groups in the molecule.
-
Disadvantages: This is a two-step process, requiring the prior synthesis of the benzyl alcohol, which adds to the overall cost and time. Traditional reagents like PCC are toxic due to the presence of chromium, and their use on a large scale is discouraged due to environmental concerns and waste disposal issues.[16] While greener alternatives exist, they can be more expensive.[16][17]
-
Expert Insights: The choice of oxidizing agent is critical. For laboratory scale, PCC or DMP are convenient and effective. For larger scale, catalytic methods using safer oxidants like hydrogen peroxide are preferable.[17] The reaction conditions, particularly the solvent and temperature, must be carefully controlled to prevent side reactions.
Comparative Benchmarking Analysis
The following table summarizes the key performance indicators for each synthetic method, providing a basis for objective comparison.
| Metric | Vilsmeier-Haack Reaction | Directed Ortho-Metalation (DoM) | Oxidation of Benzyl Alcohol (PCC) |
| Starting Material | 2-Methylanisole | 2-Methylanisole | 2-Methoxy-3-methylbenzyl alcohol |
| Key Reagents | DMF, POCl₃ | n-BuLi, DMF | PCC, DCM |
| Typical Yield | 60-80% | >90% | >90% |
| Regioselectivity | Moderate to Good | Excellent | Not Applicable |
| Reaction Conditions | 0°C to 80°C | -78°C to RT | Room Temperature |
| Scalability | Good | Poor to Moderate | Moderate |
| Safety Concerns | POCl₃ is corrosive and hazardous. | n-BuLi is pyrophoric. Cryogenic temperatures. | PCC is a toxic chromium reagent. |
| Environmental Impact | High (Phosphorus waste) | Moderate (Solvent waste) | High (Chromium waste) |
| Cost-Effectiveness | High | Low | Moderate |
Conclusion and Recommendations
The optimal synthetic route for this compound is highly dependent on the specific requirements of the synthesis, including the desired scale, purity, and available resources.
-
For Laboratory-Scale Synthesis: When high purity and regioselectivity are paramount, Directed Ortho-Metalation (DoM) is the superior choice. Its high yield and clean reaction profile often outweigh the challenges of stringent reaction conditions.
-
For Industrial and Pilot-Scale Production: The Vilsmeier-Haack reaction presents a more practical and cost-effective solution. Despite its drawbacks concerning safety and waste generation, its use of inexpensive reagents and more manageable temperature profile make it more amenable to large-scale operations. However, significant investment in safety protocols and waste management is necessary.
-
A Balanced Approach: The oxidation of 2-methoxy-3-methylbenzyl alcohol offers a high-yielding and clean alternative, particularly if a safe and efficient synthesis of the starting alcohol is established. The development of greener catalytic oxidation methods could make this the most attractive route in the future, balancing efficiency with environmental responsibility.
Ultimately, the selection of a synthetic method requires a careful and holistic evaluation of its chemical efficiency, operational feasibility, and overall impact on safety and the environment.
References
- Selective Oxidation of Benzyl Alcohol to Benzaldehyde.
- Selective Oxidation of Benzyl Alcohol to Benzaldehyde.
- PCC Oxidation Mechanism - Chemistry Steps.
- Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde - designer-drug .com.
- Vilsmeier-Haack Reaction - J&K Scientific LLC.
- Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.
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Oxidation of Alcohols with PCC | Synthesis of Aldehydes from Alcohols - YouTube. Available at: [Link]
- Directed ortho metalation - Grokipedia.
- Vilsmeier-Haack Reaction - Chemistry Steps.
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Directed Ortho-Metalation of the Three Methyl Anisoles in Various Media - TopSCHOLAR. Available at: [Link]
- ortho metalation - Andrew G Myers Research Group.
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
- Directed (ortho) Metallation.
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Directed ortho metalation - Wikipedia. Available at: [Link]
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Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available at: [Link]
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Organic Syntheses Procedure. Available at: [Link]
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Benzaldehyde, m-methoxy - Organic Syntheses Procedure. Available at: [Link]
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- Synthesis of 2-Hydroxy 3-Methoxy Benzaldehyde Thiosemicarbazone (HMBATSC) and its applicatnions for direct and second.
- Application Notes and Protocols for the Vilsmeier-Haack Formylation of 2-Methylquinoline - Benchchem.
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Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides - Scirp.org. Available at: [Link]
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Unlocking Chemical Potential: The Role of 2-Methoxybenzaldehyde as a Synthesis Intermediate - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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A Senior Application Scientist's Guide to Investigating Immunoassay Cross-Reactivity: The Case of 2-Methoxy-3-methylbenzaldehyde
The Imperative of Specificity: Understanding Cross-Reactivity in Immunoassays
Immunoassays are indispensable tools in diagnostics and research, prized for their sensitivity and specificity. This specificity hinges on the precise interaction between an antibody's paratope and a specific epitope on the target antigen.[1][2] However, the very nature of this binding, a combination of non-covalent interactions such as hydrogen bonds, electrostatic forces, and van der Waals forces, can also be its Achilles' heel.[3]
Cross-reactivity occurs when an antibody binds to a non-target molecule that is structurally similar to the intended analyte.[1][3] This phenomenon can lead to inaccurate quantification, generating either false-positive or false-negative results, which can have significant consequences in both research and clinical settings.[4] For small molecules like 2-Methoxy-3-methylbenzaldehyde, which may be a metabolite of a drug or an environmental compound, understanding its potential to interfere with an existing immunoassay is critical for data integrity.
The likelihood of cross-reactivity is primarily dictated by the structural homology between the target analyte and the interfering substance. Even minor alterations in functional groups or their positions on a molecule can influence its binding affinity to an antibody. Therefore, a systematic evaluation of potentially cross-reacting compounds is a cornerstone of rigorous immunoassay validation.
Visualizing Antibody-Antigen Interactions
To appreciate the basis of cross-reactivity, it is essential to visualize the binding process at a molecular level. The following diagram illustrates the difference between specific binding and cross-reactive binding.
Caption: Specific vs. Cross-Reactive Antibody Binding.
A Framework for Evaluation: The Competitive ELISA
For small molecules, the competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the most suitable format for assessing cross-reactivity. In this assay, the compound competes with a labeled version of the target analyte for a limited number of antibody binding sites. The degree of cross-reactivity is inversely proportional to the signal generated.
Experimental Workflow: Competitive ELISA for Cross-Reactivity Assessment
The following diagram outlines the key steps in a competitive ELISA designed to test the cross-reactivity of this compound.
Caption: Competitive ELISA Workflow for Cross-Reactivity.
Detailed Protocol:
This protocol provides a general framework. Optimization of antibody and antigen concentrations is crucial for assay performance.
Materials:
-
High-binding 96-well microplate
-
Capture antibody specific to the target analyte
-
Purified target analyte (for standard curve)
-
Enzyme-conjugated target analyte (e.g., HRP-conjugated)
-
This compound
-
Structurally similar compounds for comparison
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Dilute the capture antibody to its optimal concentration in Coating Buffer. Add 100 µL to each well of the microplate. Incubate overnight at 4°C.
-
Washing and Blocking: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well. Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Competition:
-
Prepare serial dilutions of the standard target analyte, this compound, and other potential cross-reactants in assay buffer.
-
Wash the plate three times with Wash Buffer.
-
Add 50 µL of the standard or test compound dilutions to the appropriate wells.
-
Immediately add 50 µL of the enzyme-conjugated target analyte (at its optimal dilution) to all wells.
-
-
Incubation: Incubate the plate for 1-2 hours at room temperature, allowing for competition between the free and conjugated analyte for antibody binding.
-
Washing: Aspirate the solution and wash the plate five times with Wash Buffer.
-
Substrate Addition and Development: Add 100 µL of TMB substrate to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
Data Analysis and Interpretation
The percentage of cross-reactivity is calculated using the following formula, which compares the concentration of the standard analyte and the test compound required to produce a 50% reduction in the maximum signal (IC50):
% Cross-Reactivity = (IC50 of Standard Analyte / IC50 of Test Compound) x 100
A higher percentage indicates a greater degree of cross-reactivity.
Hypothetical Performance Data: this compound and Structural Analogs
The following table presents a hypothetical data set to illustrate how the cross-reactivity of this compound might compare to other structurally related benzaldehyde derivatives.
| Compound | Structure | IC50 (ng/mL) | % Cross-Reactivity |
| Target Analyte (Hypothetical) | (Structure of Target Analyte) | 10 | 100% |
| This compound | (Structure of this compound) | 500 | 2% |
| 2-Hydroxy-3-methoxybenzaldehyde | (Structure of 2-Hydroxy-3-methoxybenzaldehyde) | 250 | 4% |
| 3-Methylbenzaldehyde | (Structure of 3-Methylbenzaldehyde) | >10,000 | <0.1% |
| Benzaldehyde | (Structure of Benzaldehyde) | >10,000 | <0.1% |
Interpretation of Hypothetical Data:
In this hypothetical scenario, this compound exhibits a low level of cross-reactivity (2%). The presence of both a methoxy and a methyl group at the 2 and 3 positions, respectively, appears to significantly reduce its affinity for the antibody compared to the target analyte. The structurally similar 2-Hydroxy-3-methoxybenzaldehyde shows slightly higher cross-reactivity, suggesting the hydroxyl group may have a more influential role in binding than the methyl group in this hypothetical antibody's binding pocket. Both 3-Methylbenzaldehyde and the parent molecule, Benzaldehyde, show negligible cross-reactivity, highlighting the importance of the substituents on the benzene ring for antibody recognition.
Conclusion and Best Practices
This guide provides a robust scientific framework for assessing the cross-reactivity of this compound in immunoassays. While no specific cross-reactivity data for this compound is currently published, the principles and protocols outlined here enable a thorough and reliable in-house validation.
Key Takeaways for Scientific Integrity:
-
Thorough Validation is Non-Negotiable: Always perform cross-reactivity studies for any new compound that may be present in your samples.
-
Understand Structural Similarities: Prioritize testing of compounds with high structural homology to your target analyte.
-
Optimize Your Assay: The performance of your cross-reactivity study is contingent on a well-optimized competitive immunoassay.
-
Data-Driven Decisions: Use quantitative cross-reactivity data to assess the potential impact on your results and to establish the specificity of your immunoassay.
References
- Biosynth. (n.d.). An Introduction to Immunoassay Interference.
- CANDOR Bioscience GmbH. (n.d.). Cross-reactivity in immunoassays.
- Ismail, A. A. (2009). Interferences in Immunoassay. The Clinical Biochemist Reviews, 30(4), 131–156.
- Selby, C. (1999). Interference in immunoassay. Annals of Clinical Biochemistry, 36(6), 704–721.
- Shah, K., & Maghsoudlou, P. (2016). Cross-reactivity in immunoassays: a review. Journal of Medical Diagnostic Methods, 5(4), 1-4.
- Tate, J., & Ward, G. (2004). Interferences in immunoassay. The Clinical Biochemist Reviews, 25(2), 105–120.
- U.S. Food and Drug Administration. (2019). Assay Development and Validation for Immunogenicity Testing of Therapeutic Protein Products.
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Isotopic labeling of "2-Methoxy-3-methylbenzaldehyde" for tracer studies
An In-Depth Technical Guide to Isotopic Labeling of 2-Methoxy-3-methylbenzaldehyde for Tracer Studies
This guide provides a comprehensive comparison of isotopic labeling strategies for this compound, designed for researchers, scientists, and drug development professionals. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and well-validated approach to tracer studies. Our focus is on synthesizing technical accuracy with field-proven insights to empower your research.
Introduction: The "Why" of Labeling this compound
This compound is an aromatic aldehyde with potential applications in fragrance, chemical synthesis, and as a precursor for pharmacologically active molecules. Understanding its fate in biological or chemical systems is paramount for development. Isotopic labeling is a powerful technique that allows researchers to "tag and trace" molecules without significantly altering their chemical properties.[1] By replacing specific atoms with their heavier, non-radioactive (stable) or radioactive isotopes, we can track the absorption, distribution, metabolism, and excretion (ADME) of the compound, elucidate reaction mechanisms, and quantify metabolic fluxes.[2][3][4] This guide compares the most relevant labeling strategies—Deuterium (²H), Carbon-13 (¹³C), and Tritium (³H)—and provides the necessary framework for selecting the optimal approach for your research objectives.
Section 1: Comparative Analysis of Labeling Strategies
The choice of isotope and labeling position is a critical decision dictated by the scientific question, budget, and available analytical instrumentation. For this compound, the primary labeling sites are the aromatic ring, the methyl group, the methoxy group, and the aldehyde carbonyl group.
Strategy 1: Deuterium (²H) Labeling — The Workhorse
Deuterium labeling is often the first choice due to its cost-effectiveness and the relative simplicity of incorporation via hydrogen isotope exchange (HIE) reactions.[5][6]
-
Target Positions & Rationale:
-
Methoxy Group (-OCD₃): This is often the most straightforward position to label. Deuterating the methoxy group can significantly enhance metabolic stability by slowing down O-demethylation, a common metabolic pathway.[7] This is due to the kinetic isotope effect (KIE), where the heavier C-D bond is stronger and broken more slowly by enzymes than a C-H bond.[7][8]
-
Aromatic Ring (Ar-D): Labeling the aromatic ring can be achieved through metal-catalyzed HIE.[5][9] This is useful for tracking the integrity of the core structure. However, regioselectivity can be challenging to control.
-
-
Advantages:
-
Cost-Effective: Deuterium oxide (D₂O) is an inexpensive isotopic source.[10]
-
High Incorporation Levels: Modern catalytic methods can achieve high levels of deuterium incorporation.[5]
-
Improved Pharmacokinetics: The KIE can be leveraged to create "heavy drugs" with improved metabolic profiles and longer half-lives.[5][7]
-
-
Limitations:
-
Kinetic Isotope Effect (KIE): While useful, the KIE can also be a drawback if the goal is to trace the exact behavior of the parent, unlabeled compound, as it intentionally alters the rate of metabolism.[6]
-
Potential for Back-Exchange: Deuterium atoms on certain positions (e.g., adjacent to carbonyls) can sometimes exchange back with protons in aqueous environments, leading to loss of the label.
-
Strategy 2: Carbon-13 (¹³C) Labeling — The Gold Standard for Metabolic Flux
¹³C is a stable isotope that provides a clear and unambiguous mass shift, making it ideal for metabolic studies where the precise fate of the carbon skeleton is under investigation.[11][12]
-
Target Positions & Rationale:
-
Carbonyl Group (-¹³CHO): Labeling the aldehyde carbon is highly specific. This position is central to the molecule's reactivity and its primary site of oxidation to a carboxylic acid.[13][14] Commercially available ¹³C-labeled benzaldehyde can serve as a starting material.[15][16]
-
Methoxy Group (-O¹³CH₃): This allows for tracing the fate of the methoxy group specifically, confirming pathways like O-demethylation.
-
Uniformly Labeled Ring: Synthesizing the molecule with a fully ¹³C-labeled aromatic ring provides a powerful tool for identifying all metabolites derived from the core structure.[17]
-
-
Advantages:
-
Stable & Unambiguous Label: The C-¹³C bond is stable, and the +1 Da mass shift per ¹³C atom is easily detected by mass spectrometry.[11]
-
No Significant KIE: The KIE for ¹³C is much smaller than for ²H or ³H, meaning the labeled molecule behaves almost identically to the unlabeled version.
-
Metabolic Flux Analysis: Essential for quantitative studies that measure the rate of metabolic pathways.[18]
-
-
Limitations:
-
Cost and Synthesis: ¹³C-labeled starting materials are expensive, and incorporation often requires a multi-step de novo synthesis, which is more complex than HIE.[19]
-
Strategy 3: Tritium (³H) Labeling — For Ultimate Sensitivity
Tritium is a radioactive isotope of hydrogen that offers unparalleled sensitivity, making it suitable for studies where the concentration of the tracer or its metabolites is extremely low.
-
Target Positions & Rationale:
-
Labeling positions are analogous to deuterium. Catalytic HIE methods using tritium gas (T₂) are common.[9]
-
-
Advantages:
-
Extreme Sensitivity: Radioactivity can be detected at very low levels using liquid scintillation counting or radio-HPLC, far below the detection limits of MS for stable isotopes.[1]
-
Established Methodologies: Tritium labeling is a well-established technique in drug discovery for ADME studies.[5][10]
-
-
Limitations:
-
Radioactivity: Requires specialized licenses, facilities, and handling procedures. Waste disposal is also a major consideration.
-
Radiolytic Decomposition: The energy released during radioactive decay can damage the labeled molecule over time, affecting its purity.
-
KIE: Similar to deuterium, tritium exhibits a significant KIE.
-
Comparative Summary of Labeling Strategies
| Feature | Deuterium (²H) Labeling | Carbon-13 (¹³C) Labeling | Tritium (³H) Labeling |
|---|---|---|---|
| Primary Use Case | Modifying/studying metabolism (KIE), internal standards | Metabolic flux analysis, unambiguous metabolite ID | High-sensitivity ADME, receptor binding assays |
| Relative Cost | Low | High | Moderate (excluding infrastructure) |
| Synthesis Complexity | Low to Moderate (HIE) | High (De novo synthesis) | Moderate (HIE with T₂) |
| Detection Method | Mass Spectrometry, NMR | Mass Spectrometry, NMR | Scintillation Counting, Radio-detectors |
| Key Advantage | Cost-effective, can tune metabolism | Stable label, minimal KIE | Unmatched sensitivity |
| Key Limitation | Significant KIE, potential for back-exchange | High cost of starting materials | Radioactive, requires special handling |
Section 2: Experimental Design & Workflow
A successful tracer study is built on a foundation of meticulous planning, from synthesis to analysis. The following workflow provides a general framework.
Caption: General workflow for an isotopic tracer study.
Protocol 1: Synthesis of Carbonyl-¹³C Labeled this compound
This protocol is a conceptual outline. The synthesis of aromatic aldehydes can be achieved through various methods, including the oxidation of the corresponding alcohol.[20][21]
-
Starting Material: 2-Methoxy-3-methylbenzyl alcohol and a ¹³C-carbon source or a pre-labeled intermediate like Ba¹³CO₃. A more direct route would involve sourcing (2-methoxy-3-methylphenyl)magnesium bromide and reacting it with a ¹³C-labeled formylating agent. For simplicity, we assume a route starting from a commercially available labeled precursor.
-
Reaction (Example - Oxidation):
-
Dissolve (2-methoxy-3-methyl)benzyl alcohol in a suitable inert solvent (e.g., dichloromethane).
-
Add a mild oxidizing agent (e.g., Pyridinium chlorochromate - PCC) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC indicates consumption of the starting material.
-
Note: If starting from a ¹³C-labeled precursor, the label would already be incorporated. The key is designing a synthetic route that utilizes an available labeled starting material efficiently.
-
-
Workup & Purification:
-
Quench the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Characterization:
-
Confirm the structure and isotopic incorporation using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Protocol 2: In Vitro Metabolism Study with Liver Microsomes
-
Preparation: Prepare an incubation mixture containing pooled human liver microsomes, an NADPH-regenerating system, and phosphate buffer in a microcentrifuge tube.
-
Initiation: Add the labeled this compound (e.g., 1 µM final concentration) to the mixture to start the reaction.
-
Incubation: Incubate at 37°C in a shaking water bath. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction at each time point by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Vortex and centrifuge the samples to precipitate proteins. Transfer the supernatant to a new plate or vial for LC-MS analysis.
Section 3: A Guide to Analytical Techniques
The choice of analytical technique is as crucial as the labeling strategy itself. Mass spectrometry and NMR spectroscopy are the two primary methods used.[1]
Mass Spectrometry (MS)
MS is the cornerstone of modern tracer studies, separating ions based on their mass-to-charge ratio (m/z).[2] It excels at detecting the mass shift introduced by the isotope, allowing for differentiation between the tracer and its unlabeled counterparts.[11]
-
Principle of Detection: A ¹³C-labeled molecule will appear at M+1, M+2, etc., relative to the unlabeled (M+0) molecule. A deuterium label will also add ~1 Da per deuterium atom. High-resolution instruments can easily distinguish these mass differences.
-
Data Interpretation: The presence of a peak pair with a specific mass difference (e.g., +1 for a single ¹³C, +3 for a -CD₃ group) in the mass spectrum of a metabolite is strong evidence that it originated from the administered tracer. The relative intensity of these peaks is used to calculate isotopic enrichment.[22]
Expected Mass Shifts for Labeled this compound (C₉H₁₀O₂)
| Labeling Position | Isotope | Expected Molecular Weight (Monoisotopic) | Mass Shift (vs. 150.0681) |
| Unlabeled | - | 150.0681 | 0 |
| Carbonyl | ¹³C | 151.0714 | +1.0033 |
| Methoxy | ¹³C | 151.0714 | +1.0033 |
| Methoxy | ²H₃ (D₃) | 153.0869 | +3.0188 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS tells you if a label is present, NMR tells you where it is.[23][24] It is a powerful tool for structural elucidation and for confirming the precise position of an isotopic label.[25]
-
¹³C NMR: Direct detection of the ¹³C label. A labeled site will show a significantly enhanced signal compared to the natural abundance (1.1%) signal in an unlabeled sample. The chemical shift of the carbonyl carbon in benzaldehyde derivatives is highly characteristic and appears far downfield (~192 ppm).[26]
-
¹H NMR: In ¹H NMR, the absence of a signal at a specific position can confirm successful deuteration. The integration of proton signals provides a ratio of the number of protons in different chemical environments.[27]
Section 4: Alternative Methodologies - Fluorescent Labeling
For certain applications, particularly in cell biology and high-throughput screening, fluorescent labeling offers a viable alternative to isotopic labeling.
-
Principle: A fluorescent tag (e.g., pyrene) is attached to the molecule of interest. The metabolism of the compound is then monitored by detecting the fluorescence of the parent compound and its metabolites after separation by HPLC.[28]
-
Application: This method has been successfully used to monitor fatty aldehyde metabolism in intact cells.[28] A similar strategy could be developed for this compound by synthesizing a fluorescently-tagged derivative.
-
Advantages:
-
High sensitivity of fluorescence detection.
-
Enables cellular imaging to visualize subcellular localization.
-
Does not require mass spectrometry.
-
-
Limitations:
-
The fluorescent tag is bulky and can significantly alter the molecule's physicochemical properties and metabolism, meaning it is no longer a true tracer of the original compound.
-
Less suitable for in vivo studies in whole organisms due to altered ADME properties.
-
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A Comparative Cost Analysis of Synthetic Routes to 2-Methoxy-3-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesizing a Key Building Block
2-Methoxy-3-methylbenzaldehyde is a valuable aromatic aldehyde that serves as a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its substituted benzene ring makes it an ideal scaffold for the construction of more complex molecular architectures. This guide provides an in-depth comparative analysis of two primary synthetic routes to this compound, focusing on a detailed cost-benefit analysis, experimental protocols, and safety considerations to aid researchers in selecting the most suitable method for their laboratory or industrial needs.
Route 1: Vilsmeier-Haack Formylation of 2-Methylanisole
The Vilsmeier-Haack reaction is a classic and widely utilized method for the formylation of electron-rich aromatic compounds.[1][2] In this route, the readily available starting material, 2-methylanisole (also known as o-methylanisole), is reacted with a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4][5]
Reaction Mechanism and Experimental Choices
The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from the reaction of DMF and POCl₃.[1] 2-Methylanisole, being an electron-rich aromatic ether, then undergoes electrophilic aromatic substitution, with the formyl group predominantly directed to the para position relative to the activating methoxy group. However, due to the presence of the adjacent methyl group, a significant amount of the ortho-substituted product, this compound, is also expected. The choice of DMF as both a reagent and a solvent is common, though other chlorinated solvents can be used.[2] The reaction is typically quenched with an aqueous workup to hydrolyze the intermediate iminium salt to the final aldehyde.
Experimental Protocol
A detailed, step-by-step methodology for the Vilsmeier-Haack formylation of 2-methylanisole is as follows:
-
In a three-necked round-bottom flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Cool the reaction mixture again to 0°C and add 2-methylanisole dropwise, ensuring the temperature does not exceed 10°C.
-
Once the addition is complete, heat the reaction mixture to 60-70°C and maintain it at this temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation or column chromatography to obtain this compound.
Visualization of the Workflow
Caption: Vilsmeier-Haack Synthesis Workflow
Route 2: Formylation of 2-Methylphenol and Subsequent Methylation
This two-step route begins with the formylation of 2-methylphenol (o-cresol) to produce the intermediate, 3-methylsalicylaldehyde. This intermediate is then methylated to yield the final product, this compound.
Step 1: Formylation of 2-Methylphenol
Several methods exist for the ortho-formylation of phenols, including the Duff reaction and the Reimer-Tiemann reaction. A common and effective method involves the use of paraformaldehyde and a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄), in a non-polar solvent.
-
Mechanism and Rationale: The Lewis acid activates the paraformaldehyde, generating an electrophilic species that is attacked by the electron-rich phenol ring. The ortho-position to the hydroxyl group is highly activated, leading to regioselective formylation. Tin(IV) chloride is a strong Lewis acid that effectively promotes this reaction.
Experimental Protocol for Formylation
-
To a stirred solution of 2-methylphenol in a dry, non-polar solvent (e.g., toluene), add paraformaldehyde.
-
Cool the mixture in an ice bath and slowly add tin(IV) chloride.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.
-
Cool the reaction mixture and quench by carefully adding it to a mixture of ice and hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude 3-methylsalicylaldehyde by distillation or chromatography.
Step 2: Methylation of 3-Methylsalicylaldehyde
The phenolic hydroxyl group of 3-methylsalicylaldehyde is then methylated. Common methylating agents include dimethyl sulfate (DMS) or methyl iodide, typically in the presence of a base.
-
Mechanism and Rationale: The base (e.g., sodium hydride or a carbonate) deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. This phenoxide then undergoes a Williamson ether synthesis by attacking the electrophilic methyl group of the methylating agent. Dimethyl sulfate is often preferred in industrial settings due to its lower cost, while methyl iodide can offer higher reactivity.
Experimental Protocol for Methylation
-
Dissolve 3-methylsalicylaldehyde in a suitable polar aprotic solvent (e.g., acetone or DMF).
-
Add a base, such as anhydrous potassium carbonate or sodium hydride, and stir the mixture for a short period.
-
Add the methylating agent (dimethyl sulfate or methyl iodide) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding water and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent and purify the final product, this compound, by vacuum distillation or column chromatography.
Visualization of the Workflow
Sources
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-Methoxy-3-methylbenzaldehyde
In the fast-paced environment of scientific research and drug development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, disposal, is a critical stage that demands meticulous attention to safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2-Methoxy-3-methylbenzaldehyde, ensuring the safety of laboratory personnel and the protection of our environment.
The procedural choices outlined below are rooted in the fundamental principles of chemical reactivity and hazard mitigation. Understanding the why behind each step is paramount to fostering a culture of safety and ensuring that these protocols are not just followed, but are also understood and adaptable to specific laboratory contexts.
Part 1: Hazard Assessment and Pre-Disposal Safety
Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is essential. This compound, while not acutely toxic, presents specific hazards that dictate its handling and disposal.
Key Hazards:
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
-
Harmful if Swallowed: This chemical is considered hazardous if ingested.[1][3]
-
Environmental Hazards: While some sources suggest it contains no substances known to be hazardous to the environment, others indicate it may be toxic to aquatic organisms and could cause long-term adverse effects.[1][4] Given this ambiguity, it is prudent to prevent its release into the environment.[4]
Immediate Safety Protocol:
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information and should be reviewed before handling the chemical.[1][2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (inspect before use), safety goggles or a face shield, and a lab coat.[2][5]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][5]
| Hazard Class | GHS Classification | Required PPE |
| Skin Irritation | Category 2 | Protective gloves, Lab coat[1] |
| Eye Irritation | Category 2A | Safety glasses with side-shields or goggles[1][4] |
| Specific target organ toxicity | Category 3 (Respiratory) | Use in a well-ventilated area or fume hood[1] |
| Acute Oral Toxicity | Category 4 | Do not eat, drink, or smoke when using[1][3] |
Part 2: Waste Characterization and Segregation
Proper disposal begins with correct waste identification. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6] All chemical wastes should be assumed to be hazardous and managed accordingly.[6]
Causality: Mischaracterizing chemical waste can lead to improper disposal, posing risks of dangerous chemical reactions, environmental contamination, and significant regulatory fines.[6] Segregating waste streams is crucial to prevent incompatible materials from mixing.[7][8]
Procedure:
-
Hazardous Waste Determination: Based on its irritant properties and potential environmental effects, this compound waste must be classified as hazardous chemical waste.[1][6]
-
Waste Container: Use a designated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical and must have a tight-fitting lid.[5][6]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and an accurate list of all constituents and their approximate concentrations.[8]
-
Segregation: Do not mix this aldehyde waste with other waste streams, particularly strong oxidizing agents, strong bases, or strong reducing agents, to avoid hazardous reactions.[3] Store aqueous and organic solvent wastes separately.[7]
Part 3: Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must not be discharged into the sewer system or disposed of as regular trash.[7][9] The material must be handled by a licensed waste disposal company.[5]
-
Collection: Carefully transfer the unused chemical or waste solutions containing it into your designated hazardous waste container.
-
Container Management: Keep the waste container closed at all times except when adding waste.[6][7] This is a common EPA violation and is critical for preventing spills and vapor exposure.[6]
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6] The SAA must be under the control of laboratory personnel and should have secondary containment to catch any potential leaks.[7][8]
-
Disposal Request: Once the container is full or is no longer needed, arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal service.[9]
-
Licensed Disposal Company: The disposal of bulk quantities must be managed by offering surplus and non-recyclable solutions to a licensed disposal company.[5]
-
Manifest System: For transport off-site, a hazardous waste manifest is required to track the waste from its point of generation to its final disposal facility, a system known as "cradle to grave" management.[6][10][11]
-
Packaging: Ensure the material is packaged in its original or a suitable, approved container for transport, following all Department of Transportation (DOT) regulations.
Disposal Decision Workflow
Caption: Decision workflow for routine laboratory disposal.
Part 4: Decontamination and Spill Management
Accidents happen, and being prepared is a cornerstone of laboratory safety. A pre-planned response is essential for safely managing spills.[12]
Decontamination of Labware:
-
Initial Rinse: Rinse contaminated glassware or equipment with a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the aldehyde. Collect this rinseate as hazardous waste.[9]
-
Triple Rinse: Perform a triple rinse using a solvent capable of removing the residue.[9] Each rinseate must be collected and disposed of as hazardous waste.[9]
-
Final Wash: After decontamination, the labware can be washed with soap and water.
Emergency Spill Procedures: The response to a spill depends on its size and location.
For a Minor Spill (Contained within a fume hood or on a benchtop):
-
Alert Personnel: Immediately alert others in the lab.[13]
-
Containment: Absorb the spill with an inert material like vermiculite, sand, or a commercial sorbent.[14][15]
-
Collection: Sweep or scoop the absorbed material into a designated container for hazardous waste disposal.[1][15]
-
Decontaminate: Clean the spill area with soap and water.[13]
-
Label and Dispose: Label the container as "Spill Debris" with the chemical name and dispose of it as hazardous waste.[13]
For a Major Spill (Outside of containment, large volume, or posing an inhalation hazard):
-
Isolate: Close doors to the area and prevent entry.
-
Call for Help: Contact your institution's emergency response team or EHS immediately.[13][16] Provide details on the chemical spilled, the quantity, and the location.[16]
-
First Aid: If there is personal contact, remove contaminated clothing and flush the affected skin or eyes with water for at least 15 minutes.[1][13][16] Seek immediate medical attention.
By adhering to these scientifically-grounded procedures, researchers can ensure they are not only compliant with regulations but are also upholding their professional responsibility to maintain a safe laboratory environment for themselves and their colleagues.
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AEG Environmental . (2016, December 5). Best Practices for Hazardous Waste Disposal. [Link]
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U.S. Environmental Protection Agency . (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]
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Mastering the Safe Handling of 2-Methoxy-3-methylbenzaldehyde: A Guide for Laboratory Professionals
For researchers in the dynamic fields of pharmaceutical development and chemical synthesis, the ability to handle specialized reagents with confidence and precision is paramount. 2-Methoxy-3-methylbenzaldehyde, a key aromatic aldehyde, offers significant potential in various synthetic pathways. However, its safe and effective use hinges on a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.
This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound. Moving beyond a simple checklist, we will delve into the rationale behind each procedural step, empowering you to not only follow protocols but to internalize a culture of safety and scientific excellence.
Hazard Identification and Risk Assessment: An Evidence-Based Approach
The primary hazards associated with aromatic aldehydes include:
-
Skin Irritation: Likely to cause skin irritation upon direct contact.[4][5][7]
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation or damage.[4][5][7]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[4][7]
-
Harmful if Swallowed: Oral ingestion is likely to be harmful.[5][8]
The following table summarizes the typical hazard classifications for aromatic aldehydes, which should be conservatively applied to this compound.
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks of exposure. The selection of appropriate PPE should be guided by a thorough risk assessment of the specific procedures being undertaken.
Engineering Controls: The Foundation of Safety
Before considering personal protective equipment, robust engineering controls must be in place. All handling of this compound should be conducted in a well-ventilated laboratory, and for procedures with a risk of aerosol or dust generation, a certified chemical fume hood is mandatory.[7][8] Eyewash stations and safety showers must be readily accessible.[9]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling this compound.
Detailed PPE Specifications
-
Hand Protection: Wear nitrile or neoprene gloves.[10] Always inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately in the appropriate waste stream.[10]
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[9] For procedures with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[10]
-
Skin and Body Protection: A standard laboratory coat should be worn at all times. For larger quantities or procedures with a significant risk of spillage, a chemically resistant apron is recommended.
-
Respiratory Protection: For routine handling within a fume hood, additional respiratory protection is typically not required. In the event of a large spill or inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of your research.
Caption: Step-by-step workflow for the safe handling of this compound.
Pre-Operational Checklist
-
Designate a Work Area: All work with this compound should be performed in a designated area within a chemical fume hood.
-
Assemble Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are within immediate reach inside the fume hood to avoid unnecessary movement in and out of the containment area.
-
Verify Emergency Equipment: Confirm that the safety shower and eyewash station are unobstructed and have been recently tested.
-
Don PPE: Put on all required personal protective equipment as outlined in Section 2.
During the Procedure
-
Dispensing: When weighing and transferring the solid compound, use a spatula and handle it gently to avoid creating dust.
-
Spill Management: In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[11] For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Avoid Incompatible Materials: Keep this compound away from strong oxidizing agents, strong bases, and strong reducing agents.[9]
Post-Operational Procedures
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent and then soap and water.
-
PPE Removal: Remove gloves and any other disposable PPE before leaving the work area and dispose of them in the designated hazardous waste container.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete.[8] Do not eat, drink, or smoke in the laboratory.[8]
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental stewardship.
Caption: Waste disposal workflow for this compound.
Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound, including gloves, weigh boats, and absorbent materials, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused material, reaction mixtures, and contaminated solvents should be collected in a designated, labeled hazardous waste container for organic waste.
-
Empty Containers: "Empty" containers that previously held this compound must be triple-rinsed with a suitable solvent.[12] The first rinse should be collected and disposed of as hazardous waste.[12] After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but be sure to deface the original label.[12]
Final Disposal
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.[4][6] Never dispose of this compound down the drain or in the regular trash.[13]
By adhering to these comprehensive guidelines, you can confidently and safely incorporate this compound into your research, fostering a secure and productive laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
